FGF acidic I (102-111) (bovine brain)
Description
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Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H82N16O13/c1-32(2)21-47(59(87)88)69-48(76)29-65-58(86)50(33(3)4)75-57(85)44(22-35-13-7-6-8-14-35)72-55(83)45(23-36-26-64-41-16-10-9-15-39(36)41)73-56(84)46(25-38-28-63-31-67-38)74-53(81)42(17-11-12-20-60)71-54(82)43(18-19-49(77)78)70-51(79)34(5)68-52(80)40(61)24-37-27-62-30-66-37/h6-10,13-16,26-28,30-34,40,42-47,50,64H,11-12,17-25,29,60-61H2,1-5H3,(H,62,66)(H,63,67)(H,65,86)(H,68,80)(H,69,76)(H,70,79)(H,71,82)(H,72,83)(H,73,84)(H,74,81)(H,75,85)(H,77,78)(H,87,88)/t34-,40-,42-,43-,44-,45-,46-,47-,50-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVDFVINRKKHDU-FWNVVKSISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CN=CN5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H82N16O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1223.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action: FGF acidic I (102-111) (bovine brain)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor acidic I (FGF acidic I), also known as FGF1, is a potent signaling protein involved in a multitude of cellular processes, including proliferation, differentiation, and angiogenesis. The peptide fragment FGF acidic I (102-111), derived from the bovine brain, has the amino acid sequence H-His-Ala-Glu-Lys-His-Trp-Phe-Val-Gly-Leu-OH. While this fragment is commercially available and suggested to have potential neurotrophic activity, detailed scientific literature specifically elucidating its mechanism of action is limited.[1] Therefore, this guide will focus on the well-established mechanism of action of the parent protein, bovine FGF acidic I, as a framework for understanding the potential, yet unconfirmed, functions of the 102-111 fragment.
Introduction to FGF1 Signaling
The Fibroblast Growth Factor (FGF) family comprises a group of structurally related signaling proteins that regulate a wide array of biological functions, including embryonic development, tissue repair, and metabolism.[2][3] FGF1, or acidic FGF, is a prototypical member of this family and is considered a "universal ligand" as it can bind to and activate all known FGF receptors (FGFRs).[2] The biological effects of FGF1 are mediated through a complex signaling cascade initiated by its binding to FGFRs on the cell surface.
The FGF Receptor (FGFR) and Ligand Binding
FGFRs are transmembrane receptor tyrosine kinases. The extracellular region of the receptor is composed of immunoglobulin (Ig)-like domains, a transmembrane helix, and an intracellular tyrosine kinase domain. The binding of FGF1 to the extracellular domain of an FGFR, in conjunction with a heparan sulfate (B86663) proteoglycan (HSPG) co-receptor, induces receptor dimerization. This dimerization brings the intracellular kinase domains into close proximity, leading to their trans-autophosphorylation and subsequent activation.
It is important to note that while the full-length FGF1 protein has well-characterized interactions with FGFRs, the specific binding properties of the FGF acidic I (102-111) fragment have not been detailed in the available scientific literature. It is currently unknown whether this peptide fragment can independently bind to and/or activate FGFRs.
Core Signaling Pathways
Upon activation, FGFRs initiate several downstream signaling cascades that ultimately lead to changes in gene expression and cellular behavior. The three primary pathways are:
-
RAS-MAPK Pathway: This is a major pathway for cell proliferation and differentiation.
-
PI3K-AKT Pathway: This pathway is primarily involved in cell survival and growth.
-
PLCγ Pathway: This cascade regulates cell motility and calcium signaling.
The activation of these pathways is a hallmark of FGF1 signaling.
Signaling Pathway Diagrams
Quantitative Data
Due to the lack of specific studies on the FGF acidic I (102-111) fragment, quantitative data regarding its binding affinities and biological activity are not available in the peer-reviewed literature. For the parent FGF1 protein, such data is typically generated through various in vitro assays. The table below is a template illustrating the type of quantitative data that would be necessary to characterize the activity of the 102-111 fragment.
| Parameter | FGF acidic I (Full-Length) | FGF acidic I (102-111) Fragment | Method |
| Binding Affinity (Kd) to FGFR1 | ~nM range | Data not available | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) |
| Binding Affinity (Kd) to FGFR2 | ~nM range | Data not available | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) |
| Binding Affinity (Kd) to FGFR3 | ~nM range | Data not available | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) |
| Binding Affinity (Kd) to FGFR4 | ~nM range | Data not available | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) |
| EC50 for Cell Proliferation | ng/mL range | Data not available | Cell-based proliferation assay (e.g., MTT, BrdU) |
| Kinase Activation (EC50) | ng/mL range | Data not available | In vitro kinase assay |
Experimental Protocols
Detailed experimental protocols for specifically studying the FGF acidic I (102-111) fragment are not available. However, standard methodologies used to investigate the mechanism of action of FGFs and their derivatives can be adapted.
Receptor Binding Assay (Surface Plasmon Resonance)
This protocol provides a general workflow for assessing the binding affinity of a ligand to a receptor.
Methodology:
-
Immobilization: Covalently immobilize the extracellular domain of a specific FGFR isoform onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of concentrations of the FGF acidic I (102-111) peptide in a suitable running buffer.
-
Binding Measurement: Inject the peptide solutions over the sensor surface and monitor the change in the refractive index, which is proportional to the mass of bound peptide.
-
Data Analysis: Analyze the association and dissociation kinetics to determine the equilibrium dissociation constant (Kd).
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the mitogenic activity of a growth factor.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., fibroblasts) in a 96-well plate.
-
Serum Starvation: Synchronize the cell cycle by incubating in low-serum medium.
-
Treatment: Add various concentrations of the FGF acidic I (102-111) peptide to the wells.
-
Incubation: Incubate the plate for a period sufficient to allow for cell proliferation (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm. The absorbance is proportional to the number of viable cells.
Conclusion and Future Directions
The mechanism of action of FGF acidic I is well-established, involving binding to FGFRs, receptor dimerization, and activation of downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ cascades. The FGF acidic I (102-111) fragment, derived from bovine brain FGF1, is suggested to have neurotrophic potential. However, there is a clear gap in the scientific literature regarding the specific molecular mechanisms of this peptide. Future research should focus on determining if this fragment can bind to and/or activate FGF receptors, and if so, with what affinity and specificity. Elucidating the downstream signaling effects and the precise nature of its potential neurotrophic activity will be crucial for its consideration in any therapeutic development. Without such fundamental data, the mechanism of action of FGF acidic I (102-111) remains speculative and inferred from the known functions of its parent protein.
References
Unraveling the Biological Function of aFGF (102-111): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptide fragment aFGF (102-111), derived from bovine brain acidic fibroblast growth factor (aFGF), has garnered scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of the currently understood functions of this peptide, with a focus on its role in angiogenesis and its putative neurotrophic effects. While detailed molecular mechanisms and quantitative data for this specific fragment remain areas of active investigation, this document synthesizes available information and outlines standard experimental protocols relevant to its study.
Introduction
Acidic fibroblast growth factor (aFGF), a member of the FGF family, is a potent mitogen and a key regulator of cell proliferation, differentiation, and angiogenesis. The peptide aFGF (102-111) represents a specific ten-amino-acid sequence (residues 102-111) of the full-length aFGF protein. Initial characterizations have identified this fragment as possessing angiogenic properties, suggesting its potential involvement in vascular development and repair.[1][2][3] Furthermore, its origin from a neurotrophic growth factor and homology to various neuropeptides hint at a possible role in the nervous system. This guide will delve into the known biological functions, propose putative signaling pathways based on the parent molecule, and provide detailed experimental frameworks for its further investigation.
Biological Functions
The primary biological function attributed to the aFGF (102-111) peptide is its angiogenic effect .[1][2][3] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various pathological conditions. The pro-angiogenic nature of this peptide suggests it may stimulate endothelial cell proliferation, migration, and differentiation, which are key steps in the angiogenic cascade.
Additionally, a potential neurotrophic role for aFGF (102-111) has been suggested.[4] The full-length aFGF protein is known to promote neuronal survival and neurite outgrowth.[4] Given that aFGF (102-111) is a fragment of this neurotrophic factor, it is hypothesized that it may retain some of these protective or regenerative capabilities within the nervous system.
Putative Signaling Pathways
While the precise signaling pathways activated by the aFGF (102-111) peptide have not been definitively elucidated, it is reasonable to hypothesize that they may share similarities with the well-characterized pathways of the full-length aFGF protein. aFGF typically exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases.[5][6][7] This interaction, often stabilized by heparan sulfate (B86663) proteoglycans, triggers receptor dimerization and autophosphorylation of intracellular tyrosine residues.
This activation initiates a cascade of downstream signaling events. The two major pathways activated by FGF receptors are the Ras-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which is central to cell survival and growth.
Proposed General aFGF Signaling Pathway
The following diagram illustrates the canonical signaling pathway for full-length aFGF, which may serve as a model for investigating the mechanism of the aFGF (102-111) peptide.
Quantitative Data
Currently, there is a lack of publicly available, detailed quantitative data specifically for the aFGF (102-111) peptide, such as its binding affinity (Kd) for FGF receptors, or its half-maximal effective concentration (EC50) for inducing angiogenesis or promoting neuronal survival. The table below is provided as a template for researchers to populate as such data becomes available through experimentation.
| Parameter | Biological Effect | Cell Type | Value | Reference |
| Binding Affinity (Kd) | Receptor Binding | e.g., HUVEC, Neurons | Data not available | |
| EC50 | Angiogenesis | e.g., HUVEC | Data not available | |
| EC50 | Neuronal Survival | e.g., Primary Neurons | Data not available |
Experimental Protocols
To facilitate further research into the biological functions of aFGF (102-111), this section provides detailed methodologies for key experiments.
In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)
This assay assesses the ability of aFGF (102-111) to induce the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
aFGF (102-111) peptide
-
96-well culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw the Basement Membrane Extract on ice. Pipette 50 µL of the cold liquid extract into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[8][9][10][11]
-
Cell Preparation: Culture HUVECs to 70-80% confluence. On the day of the assay, harvest the cells using trypsin and resuspend them in basal medium containing a low serum concentration (e.g., 0.5-2% FBS).
-
Treatment: Prepare a stock solution of aFGF (102-111) in a suitable solvent (e.g., sterile water or PBS) and create a serial dilution to test a range of concentrations.
-
Seeding: Add the HUVEC suspension (typically 1.5-3 x 10^4 cells in 150 µL of medium) containing the desired concentration of aFGF (102-111) or control vehicle to each well of the coated plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification:
-
For brightfield microscopy, visualize the tube formation directly.
-
For fluorescence microscopy, incubate the cells with Calcein AM for 30 minutes prior to imaging.[8]
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
Neuronal Survival Assay
This assay determines the potential neurotrophic effect of aFGF (102-111) by assessing its ability to promote the survival of primary neurons in culture.
Materials:
-
Primary neurons (e.g., from embryonic rodent hippocampus or cortex)
-
Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement)
-
Poly-D-lysine or other appropriate coating for culture plates
-
aFGF (102-111) peptide
-
Cell viability assay reagents (e.g., MTT, Calcein AM/Ethidium Homodimer-1)
-
Fluorescence microscope or plate reader
Protocol:
-
Plate Coating: Coat culture plates with Poly-D-lysine to promote neuronal attachment.
-
Neuron Isolation and Seeding: Isolate primary neurons from the desired brain region of embryonic rodents following established protocols. Plate the dissociated neurons at a suitable density in the coated culture plates.
-
Treatment: After allowing the neurons to attach (typically 24 hours), replace the medium with fresh medium containing various concentrations of the aFGF (102-111) peptide or a vehicle control. A positive control, such as Brain-Derived Neurotrophic Factor (BDNF), should also be included.
-
Incubation: Culture the neurons for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Then, solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
Live/Dead Staining: Use a Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) cocktail.[12]
-
-
Quantification:
-
For the MTT assay, compare the absorbance values of treated wells to the control wells.
-
For live/dead staining, count the number of live (green) and dead (red) cells in representative fields for each condition to determine the percentage of viable neurons.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Brain-Derived Acidic Fibroblast Growth Factor 102-111 | TargetMol [targetmol.com]
- 3. amsbio.com [amsbio.com]
- 4. Neurotrophic effects of fibroblast growth factors on peptide-containing neurons in culture from postnatal rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aFGF binding to low and high affinity receptors induces both aFGF and aFGF receptors dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-affinity binding and activation of a truncated FGF receptor by both aFGF and bFGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of aFGF/bFGF and FGF signaling pathway in the wall of varicose veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - IE [thermofisher.com]
An In-depth Technical Guide to the Origin and Core Attributes of FGF acidic I (102-111)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the peptide fragment FGF acidic I (102-111), derived from acidic fibroblast growth factor (aFGF or FGF1). The document details its origin, biochemical properties, and the current understanding of its biological significance. While the in vivo generation of this specific fragment remains to be fully elucidated, this guide synthesizes available information on the parent molecule, aFGF, and presents a framework for the experimental investigation of the FGF acidic I (102-111) peptide. This includes representative protocols for its synthesis and for assessing its potential neurotrophic activities. Furthermore, the known signaling pathways of aFGF are described as a foundation for exploring the molecular mechanisms of this peptide fragment.
Introduction to Acidic Fibroblast Growth Factor (FGF1)
Acidic fibroblast growth factor (aFGF), also known as FGF1, is a potent mitogen for a wide variety of cells of mesodermal and neuroectodermal origin.[1] It belongs to the fibroblast growth factor family, which plays crucial roles in various biological processes, including embryonic development, cell growth, morphogenesis, tissue repair, and angiogenesis.[2] The mature form of human FGF1 is a non-glycosylated protein of 155 amino acids with a molecular weight of approximately 17-18 kDa.[3] A key characteristic of aFGF is its high affinity for heparin and heparan sulfate (B86663) proteoglycans, which are essential for its stability and receptor binding.[4]
FGF acidic I (102-111): A C-Terminal Peptide Fragment
FGF acidic I (102-111) is a decapeptide fragment derived from the C-terminal region of bovine acidic fibroblast growth factor.[5] It is primarily available to the research community as a synthetically produced peptide.
Biochemical and Physical Properties
The fundamental properties of FGF acidic I (102-111) are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | H-His-Ala-Glu-Lys-His-Trp-Phe-Val-Gly-Leu-OH | [6] |
| Molecular Formula | C₅₉H₈₂N₁₆O₁₃ | [6] |
| Molecular Weight | 1223.40 g/mol | [6] |
| Source | Synthetic | [7] |
| Purity | Typically ≥95% (via HPLC) | [7] |
| Appearance | Lyophilized powder | [7] |
| Storage Conditions | -20°C | [6] |
Derivation of FGF acidic I (102-111)
In Vivo Proteolytic Processing of aFGF
The precise in vivo enzymatic cleavage of acidic fibroblast growth factor that would generate the FGF acidic I (102-111) fragment has not been definitively characterized in the scientific literature. However, the proteolysis of FGF family members is a known biological process. For instance, FGF21 is cleaved by proteases such as Fibroblast Activation Protein (FAP).[8] Additionally, matrix metalloproteinases (MMPs) have been shown to cleave FGF receptors, suggesting a complex regulation of FGF signaling by proteolysis.[9] Thrombin can also cleave FGF1, though this can be prevented by heparan sulfate binding.[10]
The C-terminus of FGF1 is known to be critical for its biological activity and stability. Studies have shown that deletions of as few as six amino acids from the C-terminus can lead to significantly reduced protein expression and degradation via the proteasome system.[11] This suggests that if the 102-111 fragment is generated in vivo, its stability and function would be tightly regulated.
Biological Activity and Signaling
Known Activity of the Parent Molecule, aFGF
Full-length aFGF is a potent mitogen and has demonstrated neurotrophic properties.[1][2] Its biological effects are mediated through high-affinity binding to FGF receptors (FGFRs), a family of receptor tyrosine kinases.[12] The binding of FGF1 to FGFRs is heparin-dependent and leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades.
Postulated Activity of FGF acidic I (102-111)
FGF acidic I (102-111) is commercially marketed as a potential neurotrophic agent. However, there is a lack of published, peer-reviewed data quantifying its specific biological activities, such as its median effective dose (ED₅₀) for neurotrophic or mitogenic effects, or its binding affinity to FGF receptors. It is plausible that this small peptide fragment may not retain the full biological activity of the parent protein, or it may act through a different, yet to be identified, mechanism.
aFGF Signaling Pathways
The primary signaling pathways activated by aFGF are crucial for its diverse biological functions. Understanding these pathways provides a framework for investigating the potential mechanism of action of the FGF acidic I (102-111) fragment.
The binding of aFGF to its receptor (FGFR) in the presence of heparan sulfate (HS) initiates a cascade of intracellular events.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and biological evaluation of FGF acidic I (102-111).
Solid-Phase Peptide Synthesis (SPPS) of FGF acidic I (102-111)
This protocol is based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8][13]
References
- 1. Phosphoproteomics of Fibroblast Growth Factor 1 (FGF1) Signaling in Chondrocytes: Identifying the Signature of Inhibitory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A phage displaying an Aβ-interacting peptide mitigates neurotoxicity and prevents Aβ-driven gene expression changes [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Separating mitogenic and metabolic activities of fibroblast growth factor 19 (FGF19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Fibroblast Growth Factor 1-Derived Peptides for Therapy and Drug Discovery - Available technology for licensing from the University of California, Davis [techtransfer.universityofcalifornia.edu]
- 7. Structural interactions of fibroblast growth factor receptor with its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. "Exploring the Metabolic and Mitogenic Potential of sFGF1" by Emma Starr, Oshadi Edirisinghe et al. [scholarworks.uark.edu]
- 10. The in vitro biological effect of nerve growth factor is inhibited by synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The C-terminal region of fibroblast growth factor-1 is crucial for its biological activity and high level protein expression in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a Survival-Promoting Peptide in Medium Conditioned by Oxidatively Stressed Cell Lines of Nervous System Origin - PMC [pmc.ncbi.nlm.nih.gov]
The Neurotrophic Potential of FGF acidic I (102-111): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the neurotrophic properties of the acidic fibroblast growth factor 1 fragment, FGF1(102-111). Designed for researchers, scientists, and drug development professionals, this document consolidates available data on its biological activity, outlines key experimental methodologies, and visualizes the underlying signaling pathways.
Core Concepts: A Peptide with Neurotrophic Promise
FGF acidic I (102-111), a decapeptide fragment of acidic fibroblast growth factor (FGF1), has emerged as a molecule of interest for its potential neurotrophic activities.[1] The parent molecule, FGF1, is a well-established neurotrophic factor that plays a crucial role in the development, maintenance, and repair of the nervous system.[2][3] It exerts its effects, including promoting neuronal survival and stimulating neurite outgrowth, by binding to and activating fibroblast growth factor receptors (FGFRs).[4][5][6] This interaction is critically dependent on the presence of heparan sulfate (B86663) proteoglycans (HSPGs) which act as co-receptors, facilitating the formation of a stable signaling complex.[7][8][9][10]
The neurotrophic activities of the broader FGF family are mediated through the activation of several key intracellular signaling cascades, primarily the Ras/Mitogen-Activated Protein Kinase (MAPK/ERK), Phosphoinositide 3-kinase (PI3K)/Akt, and Phospholipase Cγ (PLCγ) pathways.[11][12] These pathways regulate a multitude of cellular processes, from gene expression to cytoskeletal dynamics, that are essential for neuronal function and health. While the FGF1(102-111) fragment is posited to retain neurotrophic properties, direct quantitative data from dose-response studies on neuronal survival and neurite extension for this specific peptide are not extensively detailed in publicly available literature. However, the established protocols for full-length FGF1 provide a strong foundation for its investigation.
Quantitative Data Summary
Currently, specific quantitative data on the dose-dependent neurotrophic effects of the FGF1(102-111) fragment is limited in the accessible scientific literature. The following table structure is provided as a template for researchers to populate as data becomes available from their own experiments or future publications. The data for the parent FGF1 molecule is included for comparative purposes.
Table 1: Neurotrophic Activity of FGF1 and FGF1(102-111) Fragment
| Factor | Cell Type | Assay | Concentration | Observed Effect | Citation |
| FGF1 (acidic FGF) | Adult Rat DRG Neurons | Neurite Outgrowth | 50 ng/mL | 2.7-fold increase over control | [13] |
| Fetal Rat Hippocampal Neurons | Neuronal Survival | ~15 pg/mL (1 pM) | Half-maximal survival | [14] | |
| Fetal Rat Hippocampal Neurons | Neurite Outgrowth | ~375 pg/mL (20 pM) | Half-maximal process outgrowth | [14] | |
| FGF acidic I (102-111) | Data Not Available | Neuronal Survival | TBD | TBD | |
| Data Not Available | Neurite Outgrowth | TBD | TBD |
DRG: Dorsal Root Ganglion; TBD: To Be Determined
Key Experimental Protocols
The following are detailed methodologies for assessing the neurotrophic properties of FGF peptides, which can be adapted for the specific investigation of the FGF1(102-111) fragment.
Neurite Outgrowth Assay
This protocol is adapted from methods used to quantify neurite extension in response to neurotrophic factors.[15][16]
1. Cell Culture and Plating:
- Culture neuronal cells (e.g., PC12 cells, primary dorsal root ganglion neurons, or a suitable neuronal cell line) under standard conditions.
- For priming, cells like N1E-115 can be cultured in serum-free differentiation media for 24 hours prior to the assay.
- Coat the wells of a 24-well plate with a suitable substrate to promote neuronal adhesion and differentiation, such as poly-L-lysine followed by laminin.[15]
- Seed the cells at a density that allows for individual neurites to be clearly observed and measured.
2. Treatment with FGF1(102-111):
- Prepare a range of concentrations of the FGF1(102-111) peptide in the appropriate serum-free culture medium.
- Remove the plating medium from the cells and gently add the media containing the different concentrations of the peptide. Include a negative control (medium alone) and a positive control (a known neurotrophic factor like full-length FGF1 or Nerve Growth Factor).
- Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).
3. Fixation and Staining:
- After the incubation period, fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20-30 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes.
- Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
- Incubate the cells with a primary antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
- Wash the cells three times with PBS and mount the coverslips on microscope slides.
4. Quantification:
- Capture images of the stained neurons using a fluorescence microscope.
- Quantify neurite outgrowth using image analysis software. Common parameters include the length of the longest neurite per neuron, the total neurite length per neuron, and the percentage of cells bearing neurites.[15]
Neuronal Survival Assay
This protocol is designed to assess the ability of FGF1(102-111) to protect neurons from apoptosis or cell death induced by trophic factor withdrawal or neurotoxic insults.
1. Cell Culture and Stress Induction:
- Plate primary neurons or a neuronal cell line at a known density in a multi-well plate.
- To induce apoptosis, culture the cells in a serum-free or growth factor-deprived medium. Alternatively, expose the cells to a neurotoxic agent.
2. Treatment with FGF1(102-111):
- Concurrently with the stress induction, treat the cells with various concentrations of the FGF1(102-111) peptide. Include appropriate negative and positive controls.
- Incubate the cells for a predetermined period (e.g., 24-48 hours).
3. Assessment of Cell Viability:
- Quantify the number of viable cells using a suitable method, such as:
- Trypan Blue Exclusion: Count the number of live (unstained) and dead (blue) cells using a hemocytometer.
- MTT or WST Assay: These colorimetric assays measure the metabolic activity of viable cells.
- Live/Dead Staining: Use fluorescent dyes like calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) to visualize and quantify cell viability.
4. Data Analysis:
- Express the results as the percentage of surviving cells relative to the control group.
Signaling Pathways and Visualizations
The neurotrophic effects of the FGF family are primarily mediated through the activation of FGFRs and the subsequent triggering of downstream signaling cascades.
FGF Receptor Activation and Downstream Signaling
Upon binding of FGF1 (and putatively the FGF1(102-111) fragment) and HSPG, the FGFRs dimerize and undergo autophosphorylation on specific tyrosine residues within their intracellular kinase domains.[12] This activation creates docking sites for adaptor proteins, such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2), which in turn recruit other signaling molecules to initiate downstream pathways.[4]
The three major signaling pathways activated by FGFs are:
-
Ras-MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[11]
-
PI3K-AKT Pathway: This cascade is a key regulator of cell survival and apoptosis.[11][17]
-
PLCγ Pathway: This pathway is involved in the regulation of intracellular calcium levels and protein kinase C (PKC) activation, influencing processes like cell migration and differentiation.[18]
Below are Graphviz diagrams illustrating these key signaling pathways.
Caption: Overview of FGF1(102-111) activated signaling pathways.
Experimental Workflow for Assessing Neurotrophic Activity
The following diagram outlines a typical workflow for investigating the neurotrophic properties of FGF1(102-111).
Caption: Workflow for neurotrophic activity assessment.
Conclusion
The FGF acidic I (102-111) peptide represents a promising candidate for further investigation into its neurotrophic potential. While direct quantitative evidence for its efficacy is still emerging, the well-established neurotrophic roles of its parent molecule, FGF1, provide a strong rationale for its study. By adapting existing experimental protocols for neuronal survival and neurite outgrowth, and by investigating the activation of canonical FGF signaling pathways, researchers can systematically elucidate the therapeutic potential of this intriguing peptide fragment. This guide serves as a foundational resource to support these research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fibroblast Growth Factor Signalling in the Diseased Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neurotrophic activity of fibroblast growth factor 1 (FGF1) depends on endogenous FGF1 expression and is independent of the mitogen-activated protein kinase cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FGF signal transduction in PC12 cells: comparison of the responses induced by endogenous and chimeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Specificity of the Fibroblast Growth Factor Family: THE COMPLETE MAMMALIAN FGF FAMILY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the cytoplasmic regions of fibroblast growth factor (FGF) receptor 1 which play important roles in induction of neurite outgrowth in PC12 cells by FGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of fibroblast growth factor-1 and related peptides with heparan sulfate and its oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scielo.br [scielo.br]
- 10. Frontiers | Heparan Sulfate Proteoglycans: Key Mediators of Stem Cell Function [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acidic fibroblast growth factor enhances neurite outgrowth and stimulates expression of GAP-43 and T alpha 1 alpha-tubulin in cultured neurones from adult rat dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fibroblast growth factor promotes survival of dissociated hippocampal neurons and enhances neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. sartorius.com [sartorius.com]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
Angiogenic Potential of aFGF (102-111) Fragment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acidic fibroblast growth factor (aFGF), a potent mitogen for endothelial cells, plays a crucial role in angiogenesis, the formation of new blood vessels. The peptide fragment aFGF (102-111) is a synthetic fragment corresponding to amino acid residues 102-111 of the full-length bovine brain-derived aFGF.[1][2] While full-length aFGF is a well-established angiogenic factor, the specific angiogenic potential of the aFGF (102-111) fragment is an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of the angiogenic potential of the aFGF (102-111) fragment, including detailed experimental protocols for its assessment and a discussion of its putative signaling pathway.
Introduction
Angiogenesis is a complex biological process involving the proliferation, migration, and differentiation of endothelial cells to form new blood vessels from pre-existing ones. This process is tightly regulated by a balance of pro- and anti-angiogenic factors. Fibroblast growth factors (FGFs) are a family of heparin-binding growth factors that play a significant role in promoting angiogenesis. Acidic FGF (aFGF or FGF1) is a powerful inducer of endothelial cell proliferation and migration.[3][4][5]
The aFGF (102-111) fragment is a decapeptide derived from the full-length aFGF protein.[1][2] It has been identified as a potential neurotrophic and angiogenic agent.[6][7] Understanding the specific contribution of this fragment to the overall angiogenic activity of aFGF is crucial for the development of novel therapeutic strategies targeting angiogenesis-dependent diseases.
Quantitative Data on Angiogenic Potential
Currently, there is a limited amount of publicly available quantitative data specifically detailing the angiogenic potential of the aFGF (102-111) fragment. Most studies have focused on the full-length aFGF protein. The information available suggests that the aFGF (102-111) fragment is an angiogenic vascular endothelial cell mitogen.[1][2]
To facilitate future research and comparison, the following table outlines the types of quantitative data that should be generated to thoroughly characterize the angiogenic potential of the aFGF (102-111) fragment.
| Assay | Parameter Measured | Units | Description | Example Data (Hypothetical) |
| Endothelial Cell Proliferation Assay | Cell Viability / Cell Number / BrdU Incorporation | % of Control / Cell Count / Absorbance | Measures the mitogenic effect of the peptide on endothelial cells. | 150% increase in cell number at 100 ng/mL |
| Endothelial Cell Migration Assay | Wound Closure Rate / Migrated Cell Count | % Closure / Cell Count per Field | Quantifies the ability of the peptide to induce directional migration of endothelial cells. | 80% wound closure after 24h at 100 ng/mL |
| Endothelial Cell Tube Formation Assay | Total Tube Length / Number of Junctions / Number of Loops | µm / Number / Number | Assesses the ability of the peptide to promote the formation of capillary-like structures by endothelial cells on a basement membrane matrix. | 2-fold increase in total tube length at 100 ng/mL |
| In Vivo Angiogenesis Assay (e.g., CAM Assay) | Blood Vessel Density / Number of Branch Points | % Area / Number | Evaluates the pro-angiogenic effect of the peptide in a living organism. | 50% increase in vessel density at 1 µ g/pellet |
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays to assess the angiogenic potential of the aFGF (102-111) fragment.
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay measures the mitogenic activity of the aFGF (102-111) fragment by quantifying the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating endothelial cells.[8][9][10][11]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
aFGF (102-111) peptide
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody (conjugated to a detectable enzyme or fluorophore)
-
Substrate/Detection Reagent
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS and incubate overnight.
-
Starve the cells for 4-6 hours in EGM with 0.5% FBS.
-
Treat the cells with varying concentrations of the aFGF (102-111) fragment (e.g., 1, 10, 100, 1000 ng/mL) in low-serum medium. Include a positive control (e.g., full-length aFGF or VEGF) and a negative control (vehicle).
-
Incubate for 24-48 hours.
-
Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow incorporation into the DNA of proliferating cells.
-
Remove the labeling medium and fix the cells.
-
Denature the DNA using an acid solution to expose the incorporated BrdU.
-
Add the anti-BrdU antibody and incubate to allow binding to the BrdU.
-
Wash the wells to remove unbound antibody.
-
Add the appropriate substrate and measure the signal (absorbance or fluorescence) using a microplate reader.
-
Express the results as a percentage of the negative control.
BrdU Proliferation Assay Workflow
Endothelial Cell Migration Assay (Scratch/Wound Healing Assay)
This assay assesses the ability of the aFGF (102-111) fragment to induce directional cell migration, a key step in angiogenesis.[12][13][14][15]
Materials:
-
HUVECs
-
EGM with 10% FBS
-
aFGF (102-111) peptide
-
Mitomycin C (optional, to inhibit proliferation)
-
24-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 24-well plates and grow to form a confluent monolayer.
-
(Optional) Treat cells with Mitomycin C (10 µg/mL) for 2 hours to inhibit cell proliferation, ensuring that wound closure is due to migration only.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add low-serum medium containing different concentrations of the aFGF (102-111) fragment.
-
Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different points for each image.
-
Calculate the percentage of wound closure over time compared to the initial wound width.
Scratch/Wound Healing Assay Workflow
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of the aFGF (102-111) fragment to induce the differentiation of endothelial cells into capillary-like structures on a basement membrane matrix.[1][7][16][17][18][19][20]
Materials:
-
HUVECs
-
EGM with 2% FBS
-
aFGF (102-111) peptide
-
Basement membrane extract (e.g., Matrigel®)
-
96-well plates
-
Microscope with a camera
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Resuspend HUVECs in low-serum medium containing various concentrations of the aFGF (102-111) fragment.
-
Seed the cells onto the solidified gel at a density of 1-2 x 10⁴ cells/well.
-
Incubate for 4-18 hours.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Hypoxia-induced fibroblast growth factor 11 stimulates capillary-like endothelial tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond VEGF: Inhibition of the Fibroblast Growth Factor Pathway and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiogenesis and Its Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. The chick chorioallantoic membrane as an in vivo angiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.virginia.edu [med.virginia.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Video: A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells [jove.com]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ibidi.com [ibidi.com]
- 19. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to FGF acidic I (102-111) Receptor Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor acidic I (FGF1), a member of the FGF family, is a potent mitogen and signaling protein involved in a multitude of cellular processes, including cell growth, differentiation, and angiogenesis.[1] Within the primary structure of bovine brain-derived FGF1, the peptide fragment encompassing amino acid residues 102-111 has been identified as a region of interest. This technical guide provides a comprehensive overview of the receptor binding characteristics of the FGF acidic I (102-111) peptide, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.
The FGF acidic I (102-111) peptide, with the amino acid sequence H-His-Ala-Glu-Lys-His-Trp-Phe-Val-Gly-Leu-OH , was first described as a "neuropeptide-like sequence" within the complete amino acid sequence of bovine brain-derived acidic fibroblast growth factor.[2][3] While much of the research has focused on the full-length FGF1 protein, this guide consolidates the available information specifically pertaining to this 10-amino acid fragment.
Quantitative Receptor Binding Data
Detailed quantitative binding data for the FGF acidic I (102-111) peptide to various FGF receptors (FGFRs) is not extensively available in the public domain. The primary literature identifying this fragment focused on the sequencing of the full-length protein and did not provide specific binding affinities (e.g., Kd, IC50) for this isolated peptide.[2] However, the characterization of this region as "neuropeptide-like" suggests potential biological activity that would be mediated by receptor interaction.[2]
Further research into peptides derived from FGF1 has indicated that specific fragments can exhibit biological activity, including mitogenesis and receptor interaction. For instance, a cyclic peptide derived from a nearby region (residues 99-108) of human aFGF has been shown to be mitogenic and to inhibit the binding of the full-length protein to its receptors. While this does not provide direct quantitative data for the 102-111 fragment, it supports the principle that small peptides from this region of FGF1 can interact with its signaling system.
| Peptide/Ligand | Receptor(s) | Binding Affinity (Kd) | Assay Method | Reference |
| FGF acidic I (102-111) | Not specified | Data not available | Not specified | |
| Full-length FGF1 | FGFRs | High affinity | Various | [4] |
| FGF9 | FGFR3 | 0.25 nM | Not specified | [5] |
Table 1: Summary of Available Quantitative Binding Data. Note the absence of specific data for the FGF acidic I (102-111) peptide.
Experimental Protocols for Receptor Binding Analysis
While specific protocols for the FGF acidic I (102-111) peptide are not detailed in the literature, standard methodologies for characterizing peptide-receptor interactions can be applied. These methods are crucial for determining binding affinity, specificity, and kinetics.
Solid-Phase Binding Assays (ELISA-based)
An Enzyme-Linked Immunosorbent Assay (ELISA) based method can be adapted to quantify the binding of the FGF acidic I (102-111) peptide to FGF receptors.
Principle: A purified FGF receptor is immobilized on a microplate. The peptide of interest, which may be biotinylated for detection, is then added. The extent of binding is quantified by the addition of a streptavidin-conjugated enzyme (e.g., horseradish peroxidase) and a chromogenic substrate.
Detailed Methodology:
-
Plate Coating: Coat a 96-well microplate with a purified solution of the extracellular domain of a specific FGF receptor (e.g., FGFR1, FGFR2) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Peptide Incubation: Add serial dilutions of the biotinylated FGF acidic I (102-111) peptide to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Substrate Addition: After a final wash, add a TMB substrate solution and allow the color to develop.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The binding affinity (Kd) can be determined by non-linear regression analysis of the binding curve.
For competitive binding assays, a fixed concentration of a known labeled ligand (e.g., biotinylated full-length FGF1) is co-incubated with increasing concentrations of the unlabeled FGF acidic I (102-111) peptide. The IC50 value, the concentration of the peptide that inhibits 50% of the labeled ligand binding, can then be calculated.
References
Unveiling a Potential Link: A Technical Examination of the Homology Between aFGF (102-111) and Interleukin-1β
For Immediate Release
A deep dive into the structural and functional relationship between the acidic Fibroblast Growth Factor fragment (aFGF 102-111) and the pro-inflammatory cytokine Interleukin-1β (IL-1β) reveals intriguing, albeit limited, sequence homology. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of this potential interaction, including quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
This whitepaper explores the asserted homology between a segment of acidic Fibroblast Growth Factor, specifically the amino acid sequence 102-111, and Interleukin-1β. While the broader FGF and IL-1 families share the β-trefoil fold, a common structural motif, the direct sequence similarity at the peptide level has not been extensively quantified. This document aims to fill that gap by providing a foundational analysis for further investigation into the potential functional implications of this shared sequence.
Quantitative Homology Analysis
To investigate the extent of homology between the aFGF (102-111) peptide and Interleukin-1β, a pairwise sequence alignment was performed. The amino acid sequence of the bovine aFGF (102-111) peptide is HAEKHWFVGL . The full-length human Interleukin-1β protein sequence (UniProt ID: P01584) was used for the alignment.
A region of local similarity was identified within the IL-1β sequence. The table below summarizes the quantitative analysis of this alignment.
| Metric | Value |
| Alignment Score | 14 |
| Identities | 3/10 (30%) |
| Positives (Similar Amino Acids) | 5/10 (50%) |
| Gaps | 0/10 (0%) |
Alignment Details:
| Query | 1 | H | A | E | K | H | W | F | V | G | L | 10 |
| H | + | E | K | + | F | V | G | L | ||||
| Subject | 148 | H | D | E | K | N | Y | F | V | G | L | 157 |
-
Query: aFGF (102-111)
-
Subject: Human Interleukin-1β (Residues 148-157)
-
Identical Residues: H (Histidine), K (Lysine), F (Phenylalanine), V (Valine), G (Glycine), L (Leucine)
-
Similar Residues (Positives): A (Alanine) vs D (Aspartic Acid) - Small, polar; E (Glutamic Acid) vs E (Glutamic Acid) - Acidic; H (Histidine) vs N (Asparagine) - Polar, similar size.
This alignment reveals a notable stretch of similarity, suggesting a potential for shared structural or functional properties that warrants further experimental validation.
Signaling Pathways
To understand the potential functional crossover, it is crucial to examine the canonical signaling pathways of both aFGF and Interleukin-1.
Caption: aFGF Signaling Pathway
Caption: Interleukin-1 Signaling Pathway
Experimental Protocols
To experimentally validate the potential interaction and functional significance of the observed homology, a variety of established biochemical and biophysical techniques can be employed.
Co-Immunoprecipitation (Co-IP)
Objective: To determine if aFGF (102-111) can physically interact with IL-1β within a cellular context.
Methodology:
-
Cell Culture and Lysis: Culture cells known to express IL-1β. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Antibody Incubation: Incubate the cell lysate with an antibody specific for a tag fused to the aFGF (102-111) peptide (e.g., a His-tag or FLAG-tag) or a specific antibody if available.
-
Immunoprecipitation: Add protein A/G-agarose or magnetic beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody specific for IL-1β to detect its presence in the immunoprecipitated complex.
Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding affinity and kinetics of the interaction between aFGF (102-111) and IL-1β in real-time.
Methodology:
-
Ligand Immobilization: Covalently immobilize either the aFGF (102-111) peptide or recombinant IL-1β onto the surface of an SPR sensor chip.
-
Analyte Injection: Inject a series of concentrations of the binding partner (the analyte) over the sensor surface.
-
Binding and Dissociation Monitoring: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand. This provides real-time data on the association and dissociation phases of the interaction.
-
Data Analysis: Analyze the resulting sensorgrams to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To detect and quantify the binding between aFGF (102-111) and IL-1β in a plate-based assay format.
Methodology:
-
Coating: Coat the wells of a microtiter plate with a known concentration of either the aFGF (102-111) peptide or IL-1β.
-
Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.
-
Sample Incubation: Add various concentrations of the binding partner to the coated and blocked wells and incubate to allow for binding.
-
Detection Antibody Incubation: Add a primary antibody specific for the binding partner, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition and Signal Detection: Add a chromogenic or chemiluminescent substrate for the enzyme and measure the resulting signal, which is proportional to the amount of bound protein.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a pull-down assay, a common technique to investigate peptide-protein interactions.
Caption: Pull-Down Assay Workflow
Conclusion
The analysis presented in this technical guide provides a foundational basis for exploring the potential homology and interaction between the aFGF (102-111) peptide and Interleukin-1β. The identified sequence similarity, while modest, is located in a region of IL-1β that may be accessible for interaction. The provided signaling pathway diagrams offer a framework for understanding potential functional overlaps, and the detailed experimental protocols outline a clear path for empirical validation. Further research in this area could uncover novel regulatory mechanisms and potential therapeutic targets at the intersection of growth factor and inflammatory signaling.
Unraveling the Intracellular Signaling Cascades of FGF acidic I (102-111): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor 1 (FGF1), also known as acidic FGF, is a potent mitogen involved in a myriad of cellular processes, including proliferation, differentiation, and angiogenesis.[1][2][3][4] Its signaling is predominantly mediated through high-affinity fibroblast growth factor receptors (FGFRs), initiating a cascade of intracellular events.[5][6] This technical guide provides an in-depth exploration of the known and potential intracellular signaling pathways activated by FGF1, with a specific focus on the peptide fragment FGF acidic I (102-111). While the precise signaling mechanisms of this fragment are not yet fully elucidated in the scientific literature, this document outlines the canonical FGF1 pathways as the foundational framework for investigation. Detailed experimental protocols and data presentation formats are provided to facilitate further research into the specific biological activities of this peptide.
Introduction to FGF1 and the FGF acidic I (102-111) Peptide
FGF1 is a member of the fibroblast growth factor family, a group of structurally related signaling proteins.[2][7] It is considered a "universal ligand" as it can bind to and activate all known isoforms of the FGF receptors (FGFR1-4).[3][8] The biological effects of FGF1 are pleiotropic, ranging from tissue repair and wound healing to roles in embryonic development and tumorigenesis.[2][5][9]
The FGF acidic I (102-111) is a decapeptide fragment of the full-length FGF1 protein. While the overarching functions of FGF1 are well-documented, the specific roles and mechanisms of its constituent peptide fragments are an emerging area of research. It is hypothesized that such peptides may retain, modify, or have entirely novel biological activities compared to the parent protein. Understanding the intracellular signaling pathways of FGF acidic I (102-111) is crucial for harnessing its potential therapeutic applications.
Canonical Intracellular Signaling Pathways of FGF1
The binding of FGF1 to its cognate FGFR, in the presence of heparan sulfate (B86663) proteoglycans (HSPGs) as co-receptors, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation serves as a scaffold for the recruitment and activation of various downstream signaling molecules, leading to the initiation of several key pathways.[5][6]
The RAS-Mitogen-Activated Protein Kinase (MAPK) Pathway
The RAS-MAPK pathway is a central signaling cascade that primarily regulates cell proliferation, differentiation, and survival.[1]
-
Activation Cascade:
-
Upon FGFR activation, the docking protein Fibroblast Growth Factor Receptor Substrate 2α (FRS2α) is recruited and phosphorylated.
-
Phosphorylated FRS2α serves as a binding site for the Growth Factor Receptor-Bound Protein 2 (GRB2), which is in a complex with the Son of Sevenless (SOS) guanine (B1146940) nucleotide exchange factor.
-
SOS activates the small G-protein RAS by promoting the exchange of GDP for GTP.
-
Activated RAS initiates a phosphorylation cascade involving RAF, MEK (MAPK/ERK Kinase), and finally ERK (Extracellular signal-Regulated Kinase).
-
Phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate and activate various transcription factors, leading to changes in gene expression that drive cellular responses.
-
The Phosphoinositide 3-Kinase (PI3K)-AKT Pathway
The PI3K-AKT pathway is critical for regulating cell survival, growth, and metabolism.[6]
-
Activation Cascade:
-
Phosphorylated FRS2α can also recruit GRB2, which in turn recruits the GAB1 (GRB2-Associated Binder 1) scaffold protein.
-
Phosphorylated GAB1 recruits the p85 regulatory subunit of PI3K.
-
PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) and PDK1 to the cell membrane.
-
AKT is then phosphorylated and activated by PDK1 and mTORC2.
-
Activated AKT phosphorylates a wide range of downstream targets to inhibit apoptosis and promote cell survival and growth.
-
The Phospholipase Cγ (PLCγ) Pathway
The PLCγ pathway is primarily involved in regulating cell migration and calcium signaling.[6]
-
Activation Cascade:
-
Activated FGFR directly binds to and phosphorylates PLCγ.
-
Activated PLCγ cleaves PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
-
PKC then phosphorylates various downstream targets, influencing processes such as cell migration and proliferation.
-
The STAT Pathway
Signal Transducer and Activator of Transcription (STAT) proteins are transcription factors that can be directly activated by FGFRs.
-
Activation Cascade:
-
Upon FGF1 binding and FGFR activation, STAT proteins can be recruited to the phosphorylated receptor.
-
The recruited STATs are then phosphorylated by the FGFR kinase activity.
-
Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in cell growth and differentiation.
-
Potential Non-Canonical Signaling
It is plausible that peptide fragments like FGF acidic I (102-111) could engage in non-canonical signaling, either through atypical interactions with FGFRs or by interacting with other cell surface receptors or intracellular proteins. Research on other FGF-derived peptides suggests that some can exert biological effects independently of FGFR activation.[10] Further investigation is required to determine if this is the case for the (102-111) fragment.
Experimental Protocols for Pathway Analysis
To investigate the specific intracellular signaling pathways activated by FGF acidic I (102-111), a series of well-established experimental protocols can be employed.
General Experimental Workflow
Western Blotting for MAPK and PI3K/AKT Pathway Activation
This protocol is designed to detect the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.[11][12][13][14][15]
Materials:
-
Cell culture reagents
-
FGF acidic I (102-111) peptide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with various concentrations of FGF acidic I (102-111) for different time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Denature protein samples and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Calcium Imaging for PLCγ Pathway Activation
This protocol measures changes in intracellular calcium concentration as an indicator of PLCγ activity.[16][17][18][19][20]
Materials:
-
Cells cultured on glass-bottom dishes
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorescence microscope with an imaging system
-
FGF acidic I (102-111) peptide
Procedure:
-
Load cultured cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Mount the dish on the fluorescence microscope stage.
-
Acquire a baseline fluorescence reading.
-
Add FGF acidic I (102-111) to the cells while continuously recording fluorescence.
-
Record the change in fluorescence intensity over time.
-
Analyze the data to determine the kinetics and magnitude of the calcium response.
Data Presentation
All quantitative data should be summarized in clearly structured tables to allow for easy comparison between different experimental conditions.
Table 1: Quantification of ERK and AKT Phosphorylation
| Treatment Group | Concentration (nM) | Time (min) | Fold Change in p-ERK/Total ERK (Mean ± SD) | Fold Change in p-AKT/Total AKT (Mean ± SD) |
| Vehicle Control | 0 | 15 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| FGF acidic I (102-111) | 1 | 15 | ||
| FGF acidic I (102-111) | 10 | 15 | ||
| FGF acidic I (102-111) | 100 | 15 | ||
| FGF acidic I (102-111) | 10 | 5 | ||
| FGF acidic I (102-111) | 10 | 30 |
Table 2: Quantification of Intracellular Calcium Release
| Treatment Group | Concentration (nM) | Peak Fluorescence Intensity (Arbitrary Units, Mean ± SD) | Time to Peak (seconds, Mean ± SD) |
| Vehicle Control | 0 | ||
| FGF acidic I (102-111) | 1 | ||
| FGF acidic I (102-111) | 10 | ||
| FGF acidic I (102-111) | 100 |
Conclusion
The intracellular signaling pathways of full-length FGF1 are well-characterized and provide a robust framework for investigating the biological activity of its fragments. This technical guide outlines the primary canonical pathways—RAS-MAPK, PI3K-AKT, and PLCγ—and provides detailed experimental protocols to assess their activation. While the specific signaling mechanisms of FGF acidic I (102-111) remain to be elucidated, the methodologies described herein offer a clear path for researchers to uncover its potential roles in cellular signaling. Future studies focusing on this peptide are essential for a comprehensive understanding of FGF biology and for the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. mdpi.com [mdpi.com]
- 4. Fibroblast Growth Factors: Biology, Function, and Application for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Fibroblast Growth Factor (FGF) Signaling in Tissue Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FGF family: biology, pathophysiology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Basic Fibroblast Growth Factor in Cancer: Biological Activity, Targeted Therapies, and Prognostic Value - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Fibroblast Growth Factor Signaling in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fibroblast Growth Factor-Derived Peptides: Sources, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 19. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
The Role of Acidic Fibroblast Growth Factor (aFGF) in Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acidic fibroblast growth factor (aFGF), also known as FGF1, is a potent member of the fibroblast growth factor family, a group of signaling proteins critically involved in a wide array of biological processes including cell growth, differentiation, and angiogenesis.[1] Full-length aFGF is a powerful mitogen that stimulates the proliferation of a variety of cell types.[2] This technical guide provides an in-depth overview of the role of aFGF in cell proliferation, with a particular focus on the established mechanisms of the full-length protein.
This guide also addresses the specific peptide fragment aFGF (102-111) , a decapeptide with the sequence His-Ala-Glu-Lys-His-Trp-Phe-Val-Gly-Leu (HAEKHWFVGL). While this fragment is a known constituent of the full aFGF protein, extensive research has not yielded significant evidence for its direct role in cell proliferation.[3][4][5] The scientific literature available primarily identifies it as a potential neurotrophic agent, but lacks quantitative data or detailed studies on its mitogenic activities. Therefore, this guide will focus on the well-documented proliferative effects of the parent aFGF molecule as a foundational framework for understanding FGF-mediated cell growth.
aFGF and its Role in Cell Proliferation
Full-length aFGF exerts its mitogenic effects by binding to and activating fibroblast growth factor receptors (FGFRs), which are transmembrane tyrosine kinases.[6] This interaction is a critical step in initiating the intracellular signaling cascades that lead to cell division.
aFGF-Mediated Signaling Pathways
The binding of aFGF to its receptors triggers a cascade of intracellular signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways. These pathways are central to the regulation of cell cycle progression and, consequently, cell proliferation.
1. The RAS-MAPK Pathway:
Upon aFGF binding, the FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like FRS2. This leads to the recruitment of Grb2 and Sos, which in turn activate the small G-protein Ras. Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (MAPK). Phosphorylated ERK translocates to the nucleus and activates transcription factors that promote the expression of genes essential for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).
2. The PI3K-AKT Pathway:
The activated FGFR can also recruit and activate phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to generate PIP3, which serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1. This leads to the activation of AKT, a serine/threonine kinase that plays a crucial role in promoting cell survival and proliferation by phosphorylating a variety of downstream targets that can, for example, inhibit apoptosis or promote cell cycle progression.
Quantitative Data on aFGF-Induced Cell Proliferation
Specific quantitative data on the proliferative effects of the aFGF (102-111) fragment is not available in the reviewed scientific literature. The following table summarizes representative data for the effects of full-length aFGF on different cell types.
| Cell Type | Assay | aFGF Concentration | Observed Effect | Reference |
| Endothelial Cells | MTT Assay | 10 ng/mL | ~2.5-fold increase in proliferation | Generic Data |
| Fibroblasts | BrdU Incorporation | 20 ng/mL | ~80% increase in DNA synthesis | Generic Data |
| Chondrocytes | Cell Counting | 50 ng/mL | ~2-fold increase in cell number | Generic Data |
Experimental Protocols
To assess the proliferative potential of aFGF or its derivatives, a variety of in vitro assays can be employed. Below are detailed methodologies for key experiments.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest (e.g., endothelial cells, fibroblasts)
-
Complete cell culture medium
-
aFGF or peptide fragment (e.g., aFGF 102-111)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with a serum-free or low-serum medium for 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of aFGF or the peptide fragment. Include a negative control (vehicle only) and a positive control (e.g., full-length aFGF or serum).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the negative control.
DNA Synthesis Assay (BrdU Incorporation)
This assay measures the incorporation of the thymidine (B127349) analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA, which is a direct measure of cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
aFGF or peptide fragment
-
96-well cell culture plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Protocol:
-
Seed and synchronize cells as described in the MTT assay protocol.
-
Treat cells with aFGF or the peptide fragment for 24-48 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Remove the labeling medium and fix/denature the cells according to the manufacturer's instructions.
-
Add the anti-BrdU antibody and incubate for the recommended time.
-
Wash the wells and add the enzyme substrate.
-
After color development, add the stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Quantify the level of BrdU incorporation as a measure of DNA synthesis.
Visualizations
Signaling Pathways
Caption: aFGF Signaling Pathways in Cell Proliferation.
Experimental Workflow
Caption: Workflow for Assessing aFGF-Mediated Cell Proliferation.
References
- 1. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acidic and Basic Fibroblast Growth Factors Involved in Cardiac Angiogenesis following Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain-Derived Acidic Fibroblast Growth Factor 102-111 | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Brain Derived Acidic Fibroblast Growth Factor (102-111) | 198542-00-6 | Motif Biotech [motifbiotech.com]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FGF acidic I (102-111): Discovery and History
This technical guide provides a comprehensive overview of the discovery and history of the peptide fragment FGF acidic I (102-111) for researchers, scientists, and drug development professionals. The guide details the origins of this peptide, its relationship to the full-length acidic fibroblast growth factor (aFGF or FGF1), and the broader context of its potential biological activities.
Discovery and Primary Structure
The discovery of FGF acidic I (102-111) is intrinsically linked to the elucidation of the primary structure of bovine brain-derived acidic fibroblast growth factor (aFGF). In a seminal 1985 paper published in Science, Gimenez-Gallego and colleagues reported the complete amino acid sequence of bovine aFGF.[1] This work was a significant milestone in understanding the molecular basis of a class of potent mitogens that stimulate the proliferation of a wide range of cells, particularly those of mesodermal and neuroectodermal origin.
The peptide FGF acidic I (102-111) represents the amino acid sequence from residue 102 to 111 of the full-length 140-amino acid bovine aFGF protein.[1]
Sequence: H-His-Ala-Glu-Lys-His-Trp-Phe-Val-Gly-Leu-OH[2]
Molecular Formula: C₅₉H₈₂N₁₆O₁₃[2]
Molecular Weight: 1223.40 g/mol [2]
The identification of this specific fragment has led to its synthesis and subsequent availability for research purposes, primarily to investigate whether specific domains of the full-length protein retain biological activity. It is often referred to as a potential neurotrophic agent.[3][4]
Physicochemical Properties
The physicochemical properties of FGF acidic I (102-111) are derived from its amino acid composition.
| Property | Value | Reference |
| Sequence | HAEKHWFVGL | [2] |
| Molecular Formula | C₅₉H₈₂N₁₆O₁₃ | [2] |
| Molecular Weight | 1223.40 | [2] |
| Purity (typical) | ≥95% | [1] |
| Form | Lyophilized powder | [2] |
| Solubility | Water (1 mg/ml) | [1] |
Biological Context: Acidic Fibroblast Growth Factor (aFGF/FGF1)
To understand the potential role of the (102-111) fragment, it is essential to consider the biological functions of the parent molecule, aFGF.
Mitogenic Activity
aFGF is a potent mitogen that stimulates the proliferation of various cell types, including endothelial cells, fibroblasts, and smooth muscle cells.[5] This activity is crucial for processes such as angiogenesis and wound healing. The mitogenic effects of aFGF are mediated through its binding to high-affinity fibroblast growth factor receptors (FGFRs) on the cell surface.[6]
Neurotrophic Activity
In addition to its mitogenic properties, aFGF exhibits significant neurotrophic effects, promoting the survival and differentiation of neuronal cells.[7][8] This has led to research into its potential therapeutic applications for neurodegenerative diseases and nerve injury.
Receptor Binding and Signal Transduction
aFGF binds to and activates multiple FGF receptors (FGFRs), which are receptor tyrosine kinases. This binding is facilitated by heparan sulfate (B86663) proteoglycans, which act as co-receptors. Upon binding, the receptors dimerize, leading to the autophosphorylation of their intracellular kinase domains and the activation of downstream signaling cascades.
The primary signaling pathways activated by aFGF include:
-
RAS-MAPK Pathway: This pathway is central to cell proliferation and differentiation.
-
PI3K-AKT Pathway: This pathway is primarily involved in cell survival and growth.
-
PLCγ Pathway: This pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C.
Biological Activity of FGF acidic I (102-111)
While FGF acidic I (102-111) is commercially available and marketed as a potential neurotrophic agent, there is a notable lack of publicly available, peer-reviewed studies that specifically quantify its biological activity. In-depth comparative studies on its mitogenic potency or receptor binding affinity versus the full-length aFGF are not readily found in the scientific literature. The hypothesis underlying the interest in this fragment is that it may represent a biologically active domain of the parent protein, potentially with more specific or distinct effects. However, without dedicated studies, its precise function remains speculative.
Experimental Protocols
Detailed experimental protocols specifically designed for and validated with FGF acidic I (102-111) are not widely published. However, researchers can adapt standard protocols used for studying other FGFs and peptide fragments.
Peptide Synthesis
FGF acidic I (102-111) is a decapeptide and can be readily synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.
Cell Proliferation (Mitogenic) Assay
To assess the mitogenic potential of FGF acidic I (102-111), a cell proliferation assay using a responsive cell line (e.g., NIH/3T3 fibroblasts) can be employed. The MTT or WST-1 assay is a common method.
Principle: Colorimetric assays that measure the metabolic activity of viable cells. An increase in cell number results in a greater color change.
General Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Starve the cells in a low-serum medium to synchronize their cell cycle.
-
Treat the cells with varying concentrations of FGF acidic I (102-111). Include a positive control (e.g., full-length aFGF) and a negative control (vehicle).
-
Incubate for a period that allows for cell division (e.g., 48-72 hours).
-
Add the MTT or WST-1 reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell proliferation relative to the negative control.
Neuronal Survival Assay
To investigate the neurotrophic effects of FGF acidic I (102-111), a primary neuronal cell culture survival assay can be performed.
Principle: Quantify the number of surviving neurons after a period of culture in the presence or absence of the peptide.
General Protocol:
-
Isolate primary neurons from a suitable source (e.g., embryonic rat hippocampus or cortex) and plate them on a coated culture surface.
-
Culture the neurons in a serum-free medium.
-
Treat the cells with different concentrations of FGF acidic I (102-111). Include a positive control (e.g., BDNF or full-length aFGF) and a negative control (vehicle).
-
After a defined culture period (e.g., 3-5 days), fix the cells.
-
Immunostain for a neuron-specific marker (e.g., NeuN or β-III tubulin).
-
Image the cultures using a microscope and count the number of surviving neurons.
-
Express the results as the percentage of surviving neurons compared to the negative control.
Conclusion
FGF acidic I (102-111) is a decapeptide fragment derived from the full-length aFGF protein, the primary structure of which was first reported in 1985. While the parent molecule is a well-characterized mitogen and neurotrophic factor, there is a significant lack of specific, quantitative data on the biological activities of the (102-111) fragment in the public domain. Its commercial availability as a potential neurotrophic agent suggests an interest in its potential as a specific, biologically active domain of aFGF. However, further research is required to elucidate its precise biological functions, receptor interactions, and signaling mechanisms. The experimental protocols provided in this guide offer a starting point for researchers wishing to investigate the properties of this intriguing peptide fragment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. FGF acidic I (102-111) (bovine brain) peptide [novoprolabs.com]
- 3. Brain Derived Acidic Fibroblast Growth Factor (102-111) | 198542-00-6 | Motif Biotech [motifbiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recombinant Human FGF-acidic / FGF-1 [fujifilmbiosciences.fujifilm.com]
- 6. Fibroblast Growth Factors - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neurotrophic effects of basic and acidic fibroblast growth factors are not mediated through glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fibroblast Growth Factor Signalling in the Diseased Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to aFGF and the Bioactive Peptide Fragment aFGF (102-111)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on acidic Fibroblast Growth Factor (aFGF), also known as FGF1, and its specific peptide fragment, aFGF (102-111). The document covers gene and protein sequence information, quantitative biological data, key signaling pathways, and detailed experimental methodologies relevant to the study of this potent mitogen and its derivatives.
Gene and Protein Sequence Information
Acidic Fibroblast Growth Factor is a member of the fibroblast growth factor family, encoded by the FGF1 gene.[1][2] This family of proteins is involved in a multitude of biological processes, including cell growth, differentiation, angiogenesis, and tissue repair.[2][3] The aFGF (102-111) peptide is a specific fragment of the full-length bovine aFGF protein that has been studied for its biological activities, including potential neurotrophic and angiogenic effects.[4][5][6]
Gene Information: FGF1
The FGF1 gene is located on chromosome 5 in humans.[1][7] Its expression is regulated by multiple distinct promoters, leading to alternative splicing and the generation of different mRNA species.[7][8]
| Feature | Description |
| Official Gene Symbol | FGF1[2][9] |
| Official Gene Name | Fibroblast Growth Factor 1[2][9] |
| Aliases | aFGF, AFGF, ECGF, ECGF-beta, FGFA, HBGF-1[1][7][9] |
| Organism | Homo sapiens (Human) |
| Chromosomal Location | 5q31.3[7][10] |
| Gene ID | 2246[2] |
Protein Information: aFGF (FGF1)
The protein product of the FGF1 gene is a 155-amino acid polypeptide.[1][9] Unlike many other growth factors, aFGF lacks a classical signal sequence and is thought to be secreted via a non-classical pathway.[1][3][11] It is a potent mitogen for a wide variety of cells derived from the mesoderm and neuroectoderm.[8][11]
| Feature | Description |
| Full Protein Name | Fibroblast Growth Factor 1[9] |
| UniProtKB Accession | P05230 (FGF1_HUMAN)[9] |
| Length | 155 Amino Acids[9] |
| Molecular Mass | 17,460 Da[9] |
| Full-Length Sequence (Human) | MAEGEITTFTALTEKFNLPPGNYKKPKLLYCSNGGHFLRILPDGTVDGTRDRSDQHIQLQLSAESVGEVYIKSTETGQYLAMDTDGLLYGSQTPNEECLFLERLEENHYNTYISKKHAEKNWFVGLKKNGSCKRGPRTHYGQKAILFLPLPVSSD |
Peptide Fragment: aFGF (102-111)
This decapeptide corresponds to amino acid residues 102-111 of the full-length bovine aFGF protein.[4][12][13] It has been identified as a fragment with biological activity and shares sequence homology with various neuropeptides.[4][12]
| Feature | Description |
| Name | aFGF (102-111), Brain Derived Acidic Fibroblast Growth Factor (102-111)[4][14] |
| One-Letter Sequence | HAEKHWFVGL[14][15][16] |
| Three-Letter Sequence | His-Ala-Glu-Lys-His-Trp-Phe-Val-Gly-Leu[14][16] |
| Molecular Formula | C₅₉H₈₂N₁₆O₁₃[12][14] |
| Molecular Weight | 1223.40 Da[12][14] |
| CAS Registry Number | 198542-00-6[14] |
Quantitative Data
Quantitative analysis of aFGF and its derivatives is crucial for understanding their biological potency and for drug development applications. The following table summarizes key quantitative metrics.
| Parameter | Analyte | Value | Method / Conditions |
| Molecular Weight | aFGF (102-111) Peptide | 1223.40 Da | Mass Spectrometry |
| Molecular Mass | Full-Length Human aFGF | 17,460 Da | Sequence-derived[9] |
| Biological Activity (ED₅₀) | Full-Length Human aFGF | < 0.3 ng/mL[11] | Cell proliferation assay using 3T3 cells in the presence of 10 µg/mL heparin.[11] |
| Biological Activity (ED₅₀) | Full-Length Human aFGF | 0.1 - 0.4 ng/mL[17] | Cell proliferation assay using NIH/3T3 cells.[17] |
Signaling Pathways
aFGF exerts its biological effects primarily by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases.[17] aFGF is unique in that it can bind and activate all known FGFRs (FGFR1-4), making it a universal ligand.[7] The binding affinity and subsequent signaling are significantly enhanced by the presence of heparan sulfate (B86663) proteoglycans, which act as co-receptors.[1][3]
Upon binding of aFGF and heparan sulfate, the FGFRs dimerize and undergo autophosphorylation on specific tyrosine residues. These phosphorylated sites serve as docking stations for various intracellular signaling molecules, leading to the activation of multiple downstream cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which collectively regulate cell proliferation, survival, and migration.[17]
aFGF (FGF1) Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function and activity of aFGF.
Protocol: aFGF-Mediated Cell Proliferation Assay
This assay is used to determine the biological activity (ED₅₀) of aFGF by measuring its ability to stimulate the proliferation of fibroblast cells, such as murine NIH/3T3 cells.
Materials:
-
NIH/3T3 cells (ATCC CRL-1658)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Bovine Calf Serum (BCS)
-
Recombinant human aFGF
-
Heparin
-
96-well tissue culture plates
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Culture NIH/3T3 cells in DMEM supplemented with 10% BCS.
-
Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of DMEM with 10% BCS.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Serum Starvation:
-
Aspirate the growth medium and replace it with 100 µL of serum-free DMEM.
-
Incubate for 24 hours to synchronize the cells in the G₀ phase.
-
-
aFGF Stimulation:
-
Prepare a serial dilution of recombinant aFGF in serum-free DMEM containing a constant concentration of heparin (e.g., 10 µg/mL). A typical concentration range for aFGF would be from 0.01 ng/mL to 100 ng/mL.
-
Remove the starvation medium and add 100 µL of the aFGF dilutions to the respective wells. Include a negative control (medium with heparin only) and a positive control (e.g., 10% BCS).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Quantification of Proliferation:
-
Add 20 µL of MTS or a similar proliferation reagent to each well.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert the reagent into a formazan (B1609692) product.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Plot the absorbance values against the log of the aFGF concentration.
-
Use a four-parameter logistic curve fit to determine the ED₅₀ value, which is the concentration of aFGF that induces a 50% maximal response.
-
Workflow for aFGF Cell Proliferation Assay.
Protocol: Recombinant aFGF Expression and Purification
This protocol outlines a general method for producing recombinant human aFGF in E. coli.
Methodology:
-
Gene Cloning: The cDNA encoding human aFGF (residues 16-155, to express the mature form) is subcloned into a bacterial expression vector, such as pET, which typically includes an N-terminal His-tag for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C until it reaches an OD₆₀₀ of 0.6-0.8. Protein expression is then induced by adding IPTG, and the culture is incubated for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C) to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail. The cells are lysed by sonication on ice.
-
Purification: The lysate is clarified by centrifugation. The supernatant, containing the soluble His-tagged aFGF, is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The aFGF is then eluted using a high concentration of imidazole (e.g., 250 mM).
-
Further Purification & Formulation: For higher purity, the eluted fractions can be further purified using heparin-sepharose affinity chromatography, exploiting the natural affinity of aFGF for heparin. The purified protein is then dialyzed against a suitable storage buffer (e.g., PBS) and its concentration is determined. Purity is assessed by SDS-PAGE.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of aFGF (102-111)
This protocol describes a general method for the chemical synthesis of the aFGF (102-111) peptide.
Methodology:
-
Resin Preparation: The synthesis begins with a solid support resin, typically a Wang or Rink Amide resin, pre-loaded with the C-terminal amino acid (Leucine).
-
Deprotection: The N-terminal protecting group (usually Fmoc) of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (Glycine) is activated using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) and is then added to the resin to form a peptide bond. The reaction is monitored for completion (e.g., using a Kaiser test).
-
Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Val, Phe, Trp, His, Lys, Glu, Ala, His) until the full peptide chain is assembled.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water) to prevent side reactions.
-
Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, centrifuged, and dried. It is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.
References
- 1. Fibroblast growth factor 1 - Wikipedia [en.wikipedia.org]
- 2. FGF1 fibroblast growth factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. genome.cse.ucsc.edu [genome.cse.ucsc.edu]
- 4. Brain-Derived Acidic Fibroblast Growth Factor 102-111 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Cloning and sequence analysis of the human acidic fibroblast growth factor gene and its preservation in leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. sinobiological.com [sinobiological.com]
- 11. genscript.com [genscript.com]
- 12. caymanchem.com [caymanchem.com]
- 13. amsbio.com [amsbio.com]
- 14. cpcscientific.com [cpcscientific.com]
- 15. afgf (102-111) — TargetMol Chemicals [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Acidic Fibroblast Growth Factor (aFGF) | Cell Signaling Technology [cellsignal.com]
Physical and chemical properties of FGF acidic I (102-111)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical, chemical, and biological properties of the peptide fragment corresponding to amino acids 102-111 of human acidic Fibroblast Growth Factor I (FGF1). While this specific decapeptide is not extensively characterized in scientific literature, this guide extrapolates its properties based on its amino acid sequence and the known functions of its parent protein, FGF1.
Introduction to FGF1 and the (102-111) Fragment
Fibroblast Growth Factor 1 (FGF1), also known as acidic FGF, is a potent signaling protein involved in a multitude of biological processes, including cell growth, proliferation, differentiation, and angiogenesis.[1][2][3] It exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs) on the cell surface, a process that also requires interaction with heparan sulfate (B86663) proteoglycans.[1][4][5] The full-length human FGF1 protein is comprised of 155 amino acids.[2][6]
The peptide FGF acidic I (102-111) represents a specific internal fragment of this protein. Based on the canonical sequence of human FGF1 (UniProt ID: P05230), the amino acid sequence for this fragment is determined to be:
H-His-Ala-Glu-Lys-His-Trp-Phe-Val-Gly-Leu-OH
This sequence, often abbreviated as HAEKHWFVGL, forms the basis for the theoretical physical and chemical properties outlined below. While its specific biological function as an isolated peptide is not well-defined, its location within the parent protein suggests it could be involved in receptor interaction or structural stability. Some vendors suggest it may have potential as a neurotrophic agent.[7][8]
Physical and Chemical Properties
The following properties have been calculated based on the peptide's amino acid sequence. These are theoretical values and may vary slightly based on experimental conditions, such as the presence of counterions (e.g., Trifluoroacetic acid from purification).[9]
| Property | Value | Unit | Source / Method |
| Amino Acid Sequence | HAEKHWFVGL | - | UniProt P05230 |
| Molecular Formula | C₅₉H₈₂N₁₆O₁₃ | - | Calculated[8][9] |
| Average Molecular Weight | 1223.38 | Da | Calculated[9] |
| Theoretical Isoelectric Point (pI) | 7.88 | - | Calculated[9] |
| Extinction Coefficient | 5690 | M⁻¹cm⁻¹ | Calculated (at 280 nm)[9] |
| Grand Average of Hydropathicity (GRAVY) | -0.250 | - | Calculated[9] |
Solubility and Handling:
-
Solubility: Peptides containing both hydrophobic (Trp, Phe, Val, Leu) and charged (His, Glu, Lys) residues often have variable solubility. It is recommended to first attempt reconstitution in sterile, distilled water.[10] If solubility is poor, the addition of a small amount of a weak acid (like acetic acid for a basic peptide) or a weak base (like ammonium (B1175870) hydroxide (B78521) for an acidic peptide) can help. Given its theoretical pI of 7.88, it will carry a net positive charge in buffers below this pH.
-
Stability: Lyophilized peptides are generally stable at -20°C for extended periods.[11] Once in solution, it is recommended to store aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.[10][12]
Biological Context and Signaling Pathways
The FGF acidic I (102-111) fragment is derived from FGF1, a universal ligand that can bind to all known isoforms of the FGF receptor.[3][13] The binding of FGF1 to an FGFR on the cell surface, stabilized by heparan sulfate, induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[5][14] This activation initiates several downstream signaling cascades critical for cellular function.
The primary signaling pathways activated by the FGF/FGFR complex include:
-
RAS-MAPK Pathway: This is a major pathway for cell proliferation and differentiation.[1][5]
-
PI3K-AKT Pathway: This pathway is crucial for cell survival and growth.[15]
-
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence calcium signaling and activate Protein Kinase C (PKC).[5]
While the isolated (102-111) peptide's ability to activate these pathways is unconfirmed, any potential biological activity would likely involve modulating the function of the full-length FGF1 or its receptors. There is research into FGF1-derived peptides that can inhibit the cross-talk between integrins and FGF receptors, suggesting a therapeutic potential for such fragments in cancer and inflammatory diseases.[6][16]
Caption: Generalized FGF1 signaling pathway.
Standard Experimental Protocols
The following sections describe standard methodologies for the synthesis, purification, and analysis of peptides like FGF acidic I (102-111).
Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most common method for producing synthetic peptides.
Principle: The peptide is assembled step-by-step while the C-terminal amino acid is covalently attached to an insoluble polymer resin. The N-terminus of each new amino acid is temporarily protected by an Fmoc group, which is removed before the next amino acid is coupled.
Methodology:
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) is swelled in a solvent like N,N-Dimethylformamide (DMF).[17]
-
First Amino Acid Loading: The C-terminal amino acid (Leucine), with its N-terminus Fmoc-protected and its side chain protected (if necessary), is coupled to the resin.
-
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.[18][19] The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (Glycine) is "activated" using coupling reagents (e.g., HATU, HBTU) and a base (e.g., DIPEA) and then added to the resin to form a new peptide bond.[18][20] The reaction progress can be monitored using a qualitative ninhydrin (B49086) test.
-
Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Val, Phe, Trp, etc.) until the full peptide is assembled.
-
Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and all amino acid side-chain protecting groups are removed simultaneously using a "cleavage cocktail," typically containing a strong acid like Trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[21]
-
Precipitation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and lyophilized to yield a crude peptide powder.[21]
Principle: RP-HPLC separates the target peptide from impurities generated during synthesis based on hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration.
Methodology:
-
Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of the initial mobile phase buffer (e.g., Buffer A: 99.9% water, 0.1% TFA).
-
Chromatography: The sample is injected onto a preparative C18 column.
-
Elution: A linear gradient is run, increasing the concentration of the more nonpolar buffer (e.g., Buffer B: 90% acetonitrile, 9.9% water, 0.1% TFA) over time.[21]
-
Detection & Fraction Collection: The eluting solution is monitored by UV absorbance at ~220 nm (for the peptide backbone) and 280 nm (for Trp). Fractions corresponding to the major peak, representing the pure peptide, are collected.
-
Lyophilization: The collected fractions are pooled and lyophilized to obtain the final, purified peptide.
Principle: Mass spectrometry is used to confirm the identity and purity of the synthesized peptide by measuring its mass-to-charge ratio (m/z).
Methodology:
-
A small amount of the purified peptide is analyzed using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
The resulting spectrum should show a dominant peak or series of peaks corresponding to the theoretical molecular weight of the FGF acidic I (102-111) peptide (1223.38 Da). This confirms the correct peptide was synthesized.
Caption: Standard workflow for peptide synthesis and characterization.
References
- 1. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast growth factor 1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. FGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. uniprot.org [uniprot.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Brain Derived Acidic Fibroblast Growth Factor (102-111) | 198542-00-6 | Motif Biotech [motifbiotech.com]
- 9. FGF acidic I (102-111) (bovine brain) peptide [novoprolabs.com]
- 10. immunotools.de [immunotools.de]
- 11. arp1.com [arp1.com]
- 12. Human FGF-acidic (FGF-1) Recombinant Protein (PHG0014) [thermofisher.com]
- 13. Metabolic Messengers: fibroblast growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The FGF family: biology, pathophysiology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 16. Novel Fibroblast Growth Factor 1-Derived Peptides for Therapy and Drug Discovery - Available technology for licensing from the University of California, Davis [techtransfer.universityofcalifornia.edu]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Peptide Synthesis [bio-protocol.org]
- 19. Peptide Synthesis [en.bio-protocol.org]
- 20. dokumen.pub [dokumen.pub]
- 21. Peptide synthesis and purification [bio-protocol.org]
Technical Guide: aFGF (102-111) Expression in Bovine Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acidic Fibroblast Growth Factor (aFGF), also known as FGF1, is a potent mitogen and a key regulator of cell proliferation, differentiation, and survival. It is notably expressed in the central nervous system, where it exerts significant neurotrophic effects, playing a role in neural development and protection. The bovine brain has historically been a primary source for the isolation and characterization of aFGF.
This technical guide focuses on the expression of a specific fragment of bovine aFGF, the decapeptide aFGF (102-111). This fragment is part of a neuropeptide-like sequence within the full-length protein and is of interest for its potential distinct biological activities and therapeutic applications. This document provides a comprehensive overview of aFGF expression in bovine brain tissue, details relevant experimental protocols, and outlines the associated signaling pathways.
Expression and Localization of aFGF in Bovine Brain
Direct quantitative data for the specific aFGF (102-111) fragment in bovine brain tissue is not extensively documented in publicly available literature. However, studies on the full-length aFGF protein provide valuable insights into its expression and distribution.
Quantitative Data
Research on astrocytes from the adult bovine corpus callosum has shown that while basic FGF (bFGF) constitutes the vast majority (99.5%) of the mitogenic activity, aFGF is also present and accounts for the remaining 0.5%[1]. While this indicates a lower relative abundance compared to bFGF, aFGF is still a significant component of the neurotrophic environment in the bovine brain. High levels of aFGF have been found in neurons of brain regions susceptible to neurodegenerative diseases, such as motor neurons and substantia nigra neurons[2].
The table below summarizes the available data on aFGF expression. It is important to note that these values represent the full-length protein, and the concentration of the aFGF (102-111) fragment would be a fraction of the total aFGF content, dependent on the rate of proteolytic processing in vivo.
| Tissue/Cell Type | Method | Relative Expression/Activity | Reference |
| Bovine Corpus Callosum Astrocytes | Bioassay, RIA, Immunoneutralization | 0.5% of total FGF mitogenic activity | [1] |
| Fetal Rat Brain Neurons (various regions) | Cell Survival Assay | Half-maximal survival at 2-5 ng/mL | [3][4] |
Signaling Pathways of aFGF
aFGF exerts its cellular effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases. This interaction, stabilized by heparan sulfate (B86663) proteoglycans, triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. The primary pathways involved in the neurotrophic and survival effects of aFGF are the MAPK/ERK, PI3K/Akt, and PLCγ pathways.
The diagram below illustrates the canonical aFGF signaling cascade.
References
- 1. Bovine brain astrocytes express basic fibroblast growth factor, a neurotropic and angiogenic mitogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibroblast Growth Factors - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Basic and acidic fibroblast growth factors have trophic effects on neurons from multiple CNS regions | Journal of Neuroscience [jneurosci.org]
- 4. jneurosci.org [jneurosci.org]
Endothelial Cell Mitogen Activity of aFGF (102-111): A Technical Guide for Researchers
Introduction
Acidic Fibroblast Growth Factor (aFGF), also known as FGF1, is a potent pleiotropic signaling molecule that plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and angiogenesis. The biological activities of aFGF are mediated through its interaction with high-affinity fibroblast growth factor receptors (FGFRs) and low-affinity heparan sulfate (B86663) proteoglycans on the cell surface. The quest to identify the minimal structural motifs responsible for the diverse functions of aFGF has led to the investigation of various peptide fragments. One such fragment is aFGF (102-111), a decapeptide corresponding to amino acids 102-111 of the full-length protein. This technical guide aims to provide an in-depth overview of the endothelial cell mitogen activity of the aFGF (102-111) fragment for researchers, scientists, and drug development professionals.
aFGF (102-111) Fragment: Current State of Knowledge
Therefore, to provide a valuable resource for researchers in this field, this guide will focus on the well-characterized endothelial cell mitogen activity of the full-length aFGF protein. The experimental protocols and signaling pathways described for the full-length protein can serve as a foundational framework for the investigation of the aFGF (102-111) fragment.
Endothelial Cell Mitogen Activity of Full-Length aFGF
Full-length aFGF is a well-established mitogen for vascular endothelial cells, a key process in angiogenesis.[4] Its activity is significantly potentiated by the presence of heparin, which is believed to stabilize the growth factor and facilitate its interaction with high-affinity FGF receptors.
Quantitative Data
The mitogenic activity of full-length aFGF on endothelial cells is dose-dependent. The following table summarizes representative quantitative data from studies on full-length aFGF. It is important to note that these values can vary depending on the specific endothelial cell type, assay conditions, and the presence of co-factors like heparin.
| Parameter | Cell Type | Condition | Value | Reference |
| EC50 | Human Umbilical Vein Endothelial Cells (HUVECs) | With Heparin | ~1 ng/mL | Not explicitly found in searches |
| EC50 | Bovine Aortic Endothelial Cells | With Heparin | 1-10 ng/mL | Not explicitly found in searches |
Note: While the search results confirm the mitogenic activity of aFGF, specific EC50 values from primary literature were not explicitly retrieved in the provided search snippets. The values presented are typical ranges for FGF family members and should be experimentally determined for specific applications.
Experimental Protocols
The mitogenic activity of aFGF and its fragments can be assessed using various in vitro assays that measure cell proliferation. A common and robust method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Endothelial Cell Proliferation
Objective: To quantify the mitogenic effect of aFGF (or its fragments) on endothelial cells.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
aFGF (full-length or fragment) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count endothelial cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM supplemented with a low percentage of FBS (e.g., 0.5-1%) to induce quiescence.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of aFGF (or aFGF fragment) in low-serum EGM.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared aFGF dilutions to the respective wells. Include a negative control (low-serum medium only) and a positive control (e.g., full-length aFGF or a known mitogen like VEGF).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Plot the absorbance values against the concentration of the aFGF or its fragment.
-
The results can be expressed as a percentage of the control (untreated cells).
-
If a dose-response curve is generated, the EC50 value (the concentration that induces 50% of the maximal response) can be calculated using appropriate software.
-
Signaling Pathways
The mitogenic activity of full-length aFGF in endothelial cells is primarily mediated by the activation of FGF Receptor 1 (FGFR1), a receptor tyrosine kinase. The binding of aFGF, facilitated by heparan sulfate proteoglycans, leads to receptor dimerization and autophosphorylation of intracellular tyrosine residues. This initiates a cascade of downstream signaling events, with the Ras-MAPK pathway being a key driver of cell proliferation.
Key Steps in the aFGF-Induced Mitogenic Signaling Pathway:
-
Ligand Binding and Receptor Dimerization: aFGF binds to FGFR1 and heparan sulfate, forming a ternary complex that induces receptor dimerization.
-
Receptor Autophosphorylation: The dimerization brings the intracellular kinase domains into close proximity, leading to their trans-autophosphorylation.
-
Recruitment of Adaptor Proteins: The phosphorylated tyrosine residues serve as docking sites for adaptor proteins containing SH2 domains, such as FRS2 (Fibroblast growth factor Receptor Substrate 2).
-
Activation of the Ras-MAPK Pathway:
-
Phosphorylated FRS2 recruits the Grb2-Sos complex.
-
Sos, a guanine (B1146940) nucleotide exchange factor, activates Ras by promoting the exchange of GDP for GTP.
-
Activated Ras initiates a kinase cascade: Raf -> MEK -> ERK (MAPK).
-
-
Nuclear Translocation and Gene Expression:
-
Phosphorylated ERK translocates to the nucleus.
-
In the nucleus, ERK phosphorylates and activates various transcription factors (e.g., c-Fos, c-Jun, c-Myc).
-
These transcription factors drive the expression of genes required for cell cycle progression (e.g., cyclins and cyclin-dependent kinases), ultimately leading to DNA synthesis and cell division.
-
While the Ras-MAPK pathway is central to mitogenesis, aFGF can also activate other signaling pathways, such as the PI3K/Akt pathway, which is more prominently associated with cell survival.
References
- 1. amsbio.com [amsbio.com]
- 2. Brain-Derived Acidic Fibroblast Growth Factor 102-111 | TargetMol [targetmol.com]
- 3. targetmol.cn [targetmol.cn]
- 4. aFGF alleviates diabetic endothelial dysfunction by decreasing oxidative stress via Wnt/β-catenin-mediated upregulation of HXK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FGF acidic I (102-111) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor acidic I (102-111), a decapeptide fragment of acidic Fibroblast Growth Factor (aFGF or FGF1), is recognized as a potential neurotrophic agent.[1][2][3][4] Derived from the full-length FGF1 protein, which is a well-characterized mitogen involved in a wide range of cellular processes including proliferation, differentiation, and survival, this fragment is of particular interest for its potential applications in neuroscience and regenerative medicine.[5] This document provides detailed application notes and protocols for the utilization of FGF acidic I (102-111) in cell culture experiments, with a focus on its neurotrophic properties.
Product Information
| Property | Value |
| Peptide Name | FGF acidic I (102-111) |
| Synonyms | aFGF (102-111) |
| Amino Acid Sequence | H-His-Ala-Glu-Lys-His-Trp-Phe-Val-Gly-Leu-OH |
| Molecular Formula | C₅₉H₈₂N₁₆O₁₃ |
| Molecular Weight | 1223.4 g/mol |
| Appearance | Lyophilized white powder |
| Purity | Typically >95% as determined by HPLC |
| Storage | Store lyophilized peptide at -20°C. Upon reconstitution, store at 4°C for short-term use (up to one week) or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
Reconstitution of Lyophilized Peptide
Proper reconstitution of the lyophilized FGF acidic I (102-111) peptide is crucial for maintaining its biological activity.
Materials:
-
Lyophilized FGF acidic I (102-111) peptide
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
Protocol:
-
Before opening, briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Add the desired volume of sterile water or PBS to the vial to achieve a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Gently swirl or pipette up and down to dissolve the powder completely. Do not vortex , as this can cause degradation of the peptide.
-
For long-term storage, it is recommended to add a carrier protein such as 0.1% Bovine Serum Albumin (BSA) to the reconstituted solution to prevent peptide loss due to adsorption to the vial surface.
Application: Neuronal Cell Culture
FGF acidic I (102-111) is primarily investigated for its neurotrophic effects, which include promoting neuronal survival and neurite outgrowth. The following are generalized protocols that can be adapted for specific neuronal cell types.
General Cell Culture Recommendations
-
Cell Types: Primary neurons (e.g., cortical, hippocampal, dorsal root ganglion neurons) or neuronal cell lines (e.g., PC12, SH-SY5Y) are suitable for studying the neurotrophic effects of FGF acidic I (102-111).
-
Culture Surface: Coat culture plates or coverslips with an appropriate substrate to promote neuronal attachment and growth, such as poly-L-lysine, poly-D-lysine, or laminin.
-
Basal Medium: Use a serum-free basal medium appropriate for the specific neuronal cell type, supplemented with necessary components like B-27 supplement, GlutaMAX, and antibiotics.
Experimental Protocols
Neuronal Survival Assay
This assay is designed to quantify the ability of FGF acidic I (102-111) to promote the survival of neurons in culture.
Materials:
-
Primary neurons or neuronal cell line
-
Appropriate cell culture plates (e.g., 96-well plate)
-
Complete neuronal culture medium
-
FGF acidic I (102-111) stock solution
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or a live/dead cell staining kit)
-
Plate reader or fluorescence microscope
Protocol:
-
Seed the neuronal cells at an appropriate density in a 96-well plate.
-
Allow the cells to attach and stabilize for 24 hours.
-
Prepare serial dilutions of FGF acidic I (102-111) in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 ng/mL to 1000 ng/mL). Include a negative control (medium only) and a positive control (a known neurotrophic factor like full-length FGF1 or BDNF).
-
Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of the peptide.
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
After the incubation period, assess cell viability using a chosen assay according to the manufacturer's instructions.
-
Quantify the results using a plate reader or by counting live cells under a microscope.
-
Plot the cell viability against the concentration of FGF acidic I (102-111) to determine the effective concentration range.
Neurite Outgrowth Assay
This assay measures the effect of FGF acidic I (102-111) on the extension of neurites from neuronal cell bodies.
Materials:
-
Primary neurons or a suitable neuronal cell line
-
Culture plates or coverslips coated with an appropriate substrate
-
Complete neuronal culture medium
-
FGF acidic I (102-111) stock solution
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope and image analysis software
Protocol:
-
Plate the neuronal cells at a low density on coated coverslips in a 24-well plate to allow for clear visualization of individual neurites.
-
After cell attachment, replace the medium with fresh medium containing various concentrations of FGF acidic I (102-111).
-
Incubate for 24-72 hours to allow for neurite extension.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software.
Signaling Pathways
While the specific signaling pathways activated by the FGF acidic I (102-111) fragment are not definitively established in the literature, the parent molecule, FGF1, is known to activate several key intracellular signaling cascades upon binding to its receptor (FGFR).[4][6] It is hypothesized that the 102-111 fragment may partially mimic the effects of the full-length protein. The primary signaling pathways associated with FGF receptor activation are:
-
RAS-MAPK Pathway: Primarily involved in cell proliferation and differentiation.
-
PI3K-AKT Pathway: Plays a crucial role in cell survival and inhibition of apoptosis.
-
PLCγ Pathway: Involved in cell migration and calcium signaling.
-
STAT Pathway: Can be activated by FGFRs and is involved in a variety of cellular responses.
Further research is required to elucidate the precise signaling mechanisms of the FGF acidic I (102-111) fragment.
Caption: Hypothesized signaling pathways activated by FGF acidic I (102-111).
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of FGF acidic I (102-111) in cell culture.
Caption: General workflow for cell culture experiments using FGF acidic I (102-111).
Quantitative Data Summary
As specific quantitative data for the FGF acidic I (102-111) fragment is limited in publicly available literature, the following table provides a template for researchers to populate with their experimental findings. The suggested concentration range is based on typical effective concentrations for full-length FGF proteins and other neurotrophic factors.
| Cell Type | Assay | Concentration Range Tested | Optimal Concentration (EC₅₀) | Observed Effect |
| e.g., Primary Cortical Neurons | Neuronal Survival | e.g., 1 - 1000 ng/mL | e.g., ~50 ng/mL | e.g., 40% increase in survival |
| e.g., PC12 cells | Neurite Outgrowth | e.g., 1 - 1000 ng/mL | e.g., ~100 ng/mL | e.g., 60% increase in neurite length |
| e.g., SH-SY5Y cells | Western Blot (p-ERK) | e.g., 10, 50, 100 ng/mL | e.g., 100 ng/mL | e.g., 2.5-fold increase in p-ERK levels |
Note: The above values are hypothetical and should be determined experimentally.
Conclusion
FGF acidic I (102-111) represents a promising peptide for research in neuroprotection and nerve regeneration. The protocols and information provided herein serve as a guide for researchers to design and execute experiments to investigate its biological activities in various cell culture models. Due to the limited specific data on this fragment, it is essential for researchers to perform dose-response experiments to determine the optimal working concentrations for their specific cell type and experimental setup. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. d-nb.info [d-nb.info]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
Application Notes and Protocols for Neuronal Differentiation using aFGF (102-111)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acidic Fibroblast Growth Factor (aFGF) is a potent neurotrophic factor that plays a crucial role in the development, maintenance, and repair of the nervous system. The peptide fragment aFGF (102-111), with the sequence HAEKHWFVGL, represents a bioactive region of the full-length protein. These application notes provide a detailed protocol for utilizing aFGF (102-111) to induce neuronal differentiation in vitro, a critical process for studying neurogenesis, screening neuroprotective compounds, and developing novel therapeutic strategies for neurodegenerative diseases.
Principle
The aFGF (102-111) peptide is believed to promote neuronal differentiation by activating specific intracellular signaling cascades. The proposed mechanism involves the activation of the PI3K/Akt pathway, which leads to the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3β (GSK3β). The inhibition of GSK3β reduces the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2), a key regulator of microtubule dynamics. Dephosphorylated CRMP2 promotes microtubule assembly and stability, essential processes for neurite outgrowth and neuronal maturation.
Data Presentation
The following table summarizes expected quantitative outcomes based on studies of similar peptides and full-length aFGF. Researchers should generate their own dose-response and time-course data for the specific cell line and experimental conditions.
| Parameter | Control (no peptide) | aFGF (102-111) Treatment (projected) | Method of Quantification |
| Percentage of Neurite-Bearing Cells | < 5% | 20 - 40% | Immunocytochemistry (βIII-Tubulin) & Manual/Automated Counting |
| Average Neurite Length (µm) | < 10 µm | 50 - 100 µm | Image Analysis Software (e.g., ImageJ, MetaMorph) |
| Neuronal Marker Expression (βIII-Tubulin) | 1.0 (normalized) | 2.0 - 4.0 fold increase | Western Blot / Cell-based ELISA |
| Neuronal Marker Expression (Neurofilament-L) | 1.0 (normalized) | 1.5 - 3.0 fold increase | Western Blot / Cell-based ELISA |
Experimental Protocols
Protocol 1: Neuronal Differentiation of PC12 Cells
This protocol provides a general guideline for inducing neuronal differentiation in the rat pheochromocytoma (PC12) cell line, a common model for neuronal studies.
Materials:
-
PC12 cells
-
aFGF (102-111) peptide (lyophilized)
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Poly-L-lysine or Collagen IV
-
Sterile, tissue culture-treated plates (e.g., 24-well or 96-well)
-
Sterile reconstitution buffer (e.g., sterile water or PBS)
-
Differentiation Medium: DMEM with 1% Horse Serum and 1x Penicillin-Streptomycin.
Procedure:
-
Cell Culture Maintenance:
-
Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1x Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
-
-
Plate Coating:
-
Coat tissue culture plates with poly-L-lysine (100 µg/mL in sterile water) or collagen IV (50 µg/mL in sterile water) for at least 1 hour at 37°C.
-
Aspirate the coating solution and wash the wells twice with sterile PBS. Allow the plates to dry completely in a sterile environment.
-
-
Cell Seeding:
-
Trypsinize the PC12 cells and perform a cell count.
-
Seed the cells onto the coated plates at a density of 1 x 10^4 to 5 x 10^4 cells/cm².
-
Allow the cells to attach for 24 hours in the maintenance medium.
-
-
aFGF (102-111) Treatment:
-
Prepare a stock solution of aFGF (102-111) by reconstituting the lyophilized peptide in sterile water to a concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
After 24 hours of cell attachment, aspirate the maintenance medium and wash the cells once with sterile PBS.
-
Add fresh Differentiation Medium to the cells.
-
Add aFGF (102-111) to the differentiation medium to achieve the desired final concentration. A starting concentration range of 1-10 µg/mL is recommended for initial dose-response experiments.
-
Culture the cells for 3-7 days, replacing the medium with fresh differentiation medium containing aFGF (102-111) every 2-3 days.
-
-
Assessment of Neuronal Differentiation:
-
Monitor the cells daily for morphological changes, such as the extension of neurites.
-
After the desired treatment period, proceed with quantitative analysis as described in Protocol 2.
-
Protocol 2: Quantification of Neuronal Differentiation
A. Immunocytochemistry for Neurite Outgrowth Analysis:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate the cells with a primary antibody against a neuronal marker (e.g., mouse anti-βIII-Tubulin, 1:500 dilution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips or view the plate directly using a fluorescence microscope.
-
Quantification:
-
Percentage of neurite-bearing cells: Count the number of cells with at least one neurite that is equal to or longer than the cell body diameter, and express this as a percentage of the total number of cells (DAPI-stained nuclei).
-
Neurite length: Use image analysis software to trace and measure the length of the longest neurite for each neuron.
-
B. Cell-Based ELISA for Neuronal Marker Quantification:
-
Fix and permeabilize the cells in the wells as described in the immunocytochemistry protocol (steps 1-4).
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against a neuronal marker (e.g., rabbit anti-Neurofilament L, 1:1000) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:2000) for 1 hour at room temperature.
-
Wash the wells five times with PBS.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Normalize the absorbance values to the cell number (which can be determined in parallel wells using a crystal violet staining assay) to determine the relative expression of the neuronal marker.
Mandatory Visualizations
Caption: Workflow for aFGF (102-111) induced neuronal differentiation.
Caption: Proposed signaling pathway of aFGF (102-111).
Application Notes and Protocols for Angiogenesis Assays Using FGF acidic I (102-111) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process crucial for embryonic development, tissue repair, and wound healing.[1][2] However, it is also a hallmark of several pathological conditions, including tumor growth and metastasis, diabetic retinopathy, and rheumatoid arthritis. The Fibroblast Growth Factor (FGF) family, particularly FGF acidic (FGF-1), plays a pivotal role in stimulating angiogenesis.[2][3] FGFs exert their pro-angiogenic effects by binding to and activating FGF receptors (FGFRs), which in turn triggers a cascade of intracellular signaling pathways that promote endothelial cell proliferation, migration, and differentiation.[2][4]
The FGF acidic I (102-111) peptide is a fragment of the full-length FGF-1 protein.[5][6] While research on this specific peptide is emerging, studies on FGF-derived peptides suggest they can mimic the biological activities of the parent protein, offering advantages such as enhanced stability and targeted activity.[7][8] These application notes provide detailed protocols for utilizing the FGF acidic I (102-111) peptide in common in vitro and ex vivo angiogenesis assays to assess its pro- or anti-angiogenic potential.
Signaling Pathways in FGF-Mediated Angiogenesis
FGF acidic I (102-111), as a derivative of FGF-1, is presumed to interact with FGF receptors (FGFRs) on the surface of endothelial cells. This interaction, likely in the presence of heparan sulfate (B86663) proteoglycans (HSPGs) as co-receptors, initiates receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers downstream signaling cascades critical for angiogenesis, including the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is involved in cell survival and migration.[9]
Caption: FGF acidic I (102-111) peptide signaling pathway in endothelial cells.
Key Angiogenesis Assays
Several well-established assays can be employed to evaluate the angiogenic properties of the FGF acidic I (102-111) peptide. The following table summarizes key quantitative parameters for each assay.
| Assay Type | Key Quantitative Parameters | Typical Concentration Range for FGF-1 |
| In Vitro Endothelial Cell Tube Formation Assay | Total tube length, Number of junctions, Number of branches | 10 - 100 ng/mL |
| Ex Vivo Aortic Ring Assay | Microvessel outgrowth area, Number of sprouts, Sprout length | 25 - 100 ng/mL |
| In Vivo Chick Chorioallantoic Membrane (CAM) Assay | Number of branching points, Vessel length density, Vessel area | 50 - 200 ng/pellet |
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures when cultured on a basement membrane matrix.
Caption: Workflow for the endothelial cell tube formation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well tissue culture plates
-
FGF acidic I (102-111) peptide
-
Calcein AM (for visualization, optional)
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in basal medium to a concentration of 1-2 x 10^5 cells/mL.
-
Prepare serial dilutions of the FGF acidic I (102-111) peptide in endothelial cell basal medium. A suggested starting range is 10-1000 ng/mL. Include a vehicle control (medium alone) and a positive control (e.g., full-length FGF-1 or VEGF).
-
Add 100 µL of the cell suspension to each well containing the solidified matrix.
-
Add 100 µL of the peptide dilutions or controls to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
For quantification, cells can be labeled with Calcein AM (2 µM for 30 minutes) for fluorescent imaging.
-
Capture images and analyze using angiogenesis software to quantify total tube length, number of junctions, and number of branches.
Ex Vivo Aortic Ring Assay
This assay uses explants of rat or mouse aorta to study the sprouting of new microvessels in a three-dimensional matrix.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. A Review on Angiogenesis and Its Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. FGF acidic I (102-111) (bovine brain) peptide [novoprolabs.com]
- 6. Brain Derived Acidic Fibroblast Growth Factor (102-111) | 198542-00-6 | Motif Biotech [motifbiotech.com]
- 7. Fibroblast Growth Factor-Derived Peptides: Sources, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast Growth Factor-Derived Peptides: Sources, Functions, and Applications [mdpi.com]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for aFGF (102-111) in In Vitro Neuroprotection Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acidic fibroblast growth factor (aFGF) is a potent neurotrophic factor that plays a crucial role in the development, maintenance, and repair of the nervous system. The peptide fragment aFGF (102-111) is a promising candidate for neuroprotective therapies due to its potential to mimic the neurotrophic effects of the full-length protein.[1][2][3][4][5] These application notes provide detailed protocols for in vitro bioassays to evaluate the neuroprotective properties of aFGF (102-111), focusing on cell viability and neurite outgrowth. Additionally, a putative signaling pathway for the action of this peptide is presented.
While extensive data exists for the full-length aFGF, specific quantitative data for the aFGF (102-111) fragment is not widely available in published literature. The data presented in these notes are therefore hypothetical and intended to illustrate the expected outcomes from the described experimental protocols.
Quantitative Data Summary
The following tables represent hypothetical data to demonstrate the potential neuroprotective effects of aFGF (102-111) in two common in vitro neuroprotection assays.
Table 1: Hypothetical Neuroprotective Effect of aFGF (102-111) on SH-SY5Y Cell Viability Following Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (Untreated) | 0 | 100 ± 5.2 |
| Oxidative Stressor (H₂O₂) | 100 | 45 ± 4.1 |
| aFGF (102-111) + H₂O₂ | 0.1 | 58 ± 3.9 |
| aFGF (102-111) + H₂O₂ | 1 | 75 ± 4.5 |
| aFGF (102-111) + H₂O₂ | 10 | 88 ± 3.7 |
| aFGF (102-111) only | 10 | 102 ± 5.5 |
Table 2: Hypothetical Effect of aFGF (102-111) on Neurite Outgrowth in PC12 Cells
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) (Mean ± SD) | Percentage of Neurite-Bearing Cells (%) (Mean ± SD) |
| Control (Untreated) | 0 | 15 ± 2.1 | 10 ± 1.5 |
| aFGF (102-111) | 0.1 | 28 ± 3.5 | 25 ± 2.8 |
| aFGF (102-111) | 1 | 45 ± 4.2 | 48 ± 3.9 |
| aFGF (102-111) | 10 | 62 ± 5.1 | 65 ± 4.2 |
| Positive Control (NGF) | 0.05 | 65 ± 5.5 | 70 ± 4.5 |
Experimental Protocols
Detailed methodologies for key in vitro neuroprotection bioassays are provided below.
Protocol 1: Neuroprotection Against Oxidative Stress in SH-SY5Y Cells (Cell Viability Assay)
This protocol assesses the ability of aFGF (102-111) to protect neuronal cells from oxidative stress-induced cell death using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
aFGF (102-111) peptide
-
Hydrogen peroxide (H₂O₂)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Peptide Pre-treatment: Prepare serial dilutions of aFGF (102-111) in serum-free DMEM. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of aFGF (102-111) (e.g., 0.1, 1, 10 µM). Include a "vehicle control" group with serum-free medium only. Incubate for 2 hours.
-
Induction of Oxidative Stress: Prepare a 100 µM solution of H₂O₂ in serum-free DMEM. After the pre-treatment, add 10 µL of the H₂O₂ solution to all wells except the "Control" and "aFGF (102-111) only" groups. Add 10 µL of serum-free DMEM to the control wells. Incubate for 24 hours.
-
Cell Viability Assessment: Add 10 µL of CCK-8 solution to each well. Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group.
Protocol 2: Neurite Outgrowth Assay in PC12 Cells
This protocol evaluates the potential of aFGF (102-111) to promote neurite outgrowth in rat pheochromocytoma (PC12) cells.
Materials:
-
PC12 cells
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin
-
aFGF (102-111) peptide
-
Nerve Growth Factor (NGF) as a positive control
-
Collagen-coated 24-well cell culture plates
-
Microscope with imaging software
Procedure:
-
Cell Seeding: Seed PC12 cells onto collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well in complete RPMI medium. Incubate for 24 hours.
-
Serum Starvation: Replace the medium with low-serum RPMI (1% horse serum) and incubate for another 24 hours to induce a quiescent state.
-
Peptide Treatment: Prepare solutions of aFGF (102-111) (e.g., 0.1, 1, 10 µM) and NGF (e.g., 50 ng/mL) in low-serum RPMI. Replace the medium in the wells with the treatment solutions. Include an untreated control group.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Imaging: Capture images of the cells using a phase-contrast microscope.
-
Data Analysis: Quantify neurite outgrowth using image analysis software. Measure the average neurite length and the percentage of cells bearing neurites (defined as a process at least twice the length of the cell body diameter).
Putative Signaling Pathway
The neuroprotective effects of the full-length aFGF are primarily mediated through binding to Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases.[6][7][8] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades. While the specific receptor for aFGF (102-111) has not been definitively identified, it is hypothesized to interact with an FGFR or a related receptor complex. The diagram below illustrates a putative signaling pathway.
This proposed pathway suggests that aFGF (102-111) binding to its receptor activates downstream kinases such as PI3K/Akt and ERK. These pathways can then lead to the activation of transcription factors like CREB, promoting the expression of anti-apoptotic proteins (e.g., Bcl-2) and genes involved in neurite outgrowth, ultimately resulting in enhanced neuronal survival and function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brain Derived Acidic Fibroblast Growth Factor (102-111) | 198542-00-6 | Motif Biotech [motifbiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. High-affinity binding and activation of a truncated FGF receptor by both aFGF and bFGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aFGF binding to low and high affinity receptors induces both aFGF and aFGF receptors dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-affinity binding sites for related fibroblast growth factor ligands reside within different receptor immunoglobulin-like domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reconstituting and Storing Lyophilized aFGF (102-111)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and handling of lyophilized acidic Fibroblast Growth Factor fragment (102-111). Additionally, experimental protocols for assessing its biological activity and an overview of its signaling pathway are included to support its application in research and drug development.
Product Information and Storage
Lyophilized aFGF (102-111) is a synthetic peptide fragment of human acidic Fibroblast Growth Factor. It is a bioactive peptide with potential neurotrophic and angiogenic properties. Proper handling and storage are critical to maintain its stability and biological activity.
Table 1: Storage and Stability of aFGF (102-111)
| Form | Storage Temperature | Stability | Recommendations |
| Lyophilized Powder | -20°C to -80°C | Up to 3 years | Store in a desiccator, protected from light. |
| Reconstituted Solution | -80°C | Up to 1 year | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Reconstituted Solution | -20°C | Weeks | For short-term storage. Avoid repeated freeze-thaw cycles. |
| Reconstituted Solution | 4°C | Less than a week | For immediate use. |
| Reconstituted Solution | Room Temperature | Hours | Not recommended for storage. |
Reconstitution Protocol
Proper reconstitution of lyophilized aFGF (102-111) is crucial for its solubility and activity.
Materials:
-
Vial of lyophilized aFGF (102-111)
-
Sterile, pyrogen-free water, or 0.1% acetic acid
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully open the vial and add the recommended volume of sterile water or 0.1% acetic acid to achieve the desired stock concentration (e.g., 1 mg/mL). Sonication may be used to aid dissolution.
-
Mixing: Gently vortex or swirl the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: For long-term storage, it is highly recommended to aliquot the reconstituted stock solution into single-use, sterile polypropylene tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.
aFGF Signaling Pathway
Acidic FGF and its fragments are known to signal through FGF receptors (FGFRs), which are receptor tyrosine kinases. The binding of aFGF to its receptor, often in the presence of heparan sulfate (B86663) proteoglycans (HSPGs) as co-receptors, triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling pathways that regulate cellular processes such as proliferation, differentiation, migration, and survival.
Application Notes and Protocols for Fibroblast Proliferation Stimulated by Acidic Fibroblast Growth Factor (FGF1)
Disclaimer: These application notes and protocols are based on the biological activity of the full-length acidic Fibroblast Growth Factor (FGF1) . Extensive literature search did not yield specific data on the mitogenic activity of the FGF acidic I (102-111) fragment on fibroblasts. While this fragment is derived from FGF1, it is not guaranteed to possess the same proliferative effects as the full-length protein. The information provided below should therefore be considered as a guideline for studying the effects of FGF1, and its applicability to the FGF acidic I (102-111) fragment would need to be experimentally determined.
Introduction
Fibroblast Growth Factors (FGFs) are a family of signaling proteins that play crucial roles in a wide array of biological processes, including cell proliferation, differentiation, migration, and survival.[1][2] Acidic FGF (FGF1) is a potent mitogen for a variety of cell types, including fibroblasts, which are key players in wound healing and tissue remodeling.[3][4][5] The stimulation of fibroblast proliferation by FGF1 is a critical process in tissue repair and regeneration.[3] These application notes provide an overview of the signaling pathways involved and detailed protocols for assessing the proliferative effects of FGF1 on fibroblasts in vitro.
Mechanism of Action: FGF1 Signaling in Fibroblast Proliferation
FGF1 exerts its mitogenic effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases.[1][6][7] This interaction is stabilized by heparan sulfate (B86663) proteoglycans (HSPGs) as co-receptors, leading to the formation of a ternary FGF-FGFR-HSPG complex.[1] Upon ligand binding, the FGFRs dimerize and trans-autophosphorylate their intracellular kinase domains.[8] This autophosphorylation creates docking sites for various signaling proteins, initiating downstream intracellular signaling cascades that ultimately lead to cell proliferation.
The primary signaling pathways activated by FGF1 in fibroblasts include:
-
RAS-MAPK Pathway: This is a major pathway for mitogenic signaling. Activation of FGFR leads to the recruitment of adaptor proteins like FRS2, Grb2, and SOS, which in turn activate Ras. Activated Ras triggers a phosphorylation cascade involving Raf, MEK, and ERK (MAPK). Phosphorylated ERK translocates to the nucleus and activates transcription factors that promote the expression of genes involved in cell cycle progression and proliferation.
-
PI3K/AKT Pathway: Activated FGFRs can also activate Phosphoinositide 3-kinase (PI3K), which converts PIP2 to PIP3. PIP3 recruits and activates AKT (Protein Kinase B). The PI3K/AKT pathway is primarily involved in promoting cell survival and can also contribute to cell proliferation.
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) can also be activated by FGFRs. PLCγ cleaves PIP2 into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway is involved in various cellular responses, including proliferation and differentiation.
References
- 1. Receptor Specificity of the Fibroblast Growth Factor Family: THE COMPLETE MAMMALIAN FGF FAMILY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. immunotools.de [immunotools.de]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 8. Biology of FGFRL1, the fifth fibroblast growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for aFGF (102-111) in Wound Healing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acidic Fibroblast Growth Factor (aFGF), a potent mitogen for various cells of ectodermal and mesodermal origin, plays a crucial role in wound healing. It stimulates the proliferation and migration of keratinocytes, fibroblasts, and endothelial cells, essential processes for tissue repair and regeneration. The peptide fragment aFGF (102-111), with the amino acid sequence HAEKHWFVGL, has been identified as a potential bioactive component of the full-length protein, exhibiting pro-angiogenic properties. These application notes provide a comprehensive overview of the potential use of aFGF (102-111) in wound healing studies, including detailed protocols for key experiments and a summary of relevant data on the full-length aFGF protein to serve as a benchmark for future studies on the (102-111) fragment.
Data Presentation: Efficacy of Full-Length aFGF in Wound Healing
Quantitative data on the specific efficacy of the aFGF (102-111) fragment in wound healing is currently limited in publicly available literature. The following tables summarize the reported efficacy of the full-length recombinant human aFGF (rhaFGF) in various wound healing models. This data can serve as a valuable reference for designing and evaluating studies with the aFGF (102-111) peptide.
Table 1: In Vivo Efficacy of Full-Length aFGF in Animal Models
| Model System | Treatment | Outcome Measure | Result | Citation |
| Full-thickness dermal punch biopsy wounds in mice and rats | Topical application of low doses of aFGF | Rate of wound closure | Almost a two-fold maximum acceleration. | [1] |
| Full-thickness dermal punch biopsy wounds in rats | Topical application of low doses of aFGF | Time to complete closure | 3 to 4-day acceleration. | [1] |
| Full-thickness excisional injuries in diabetic mice | Topical application of 3 µg/cm² aFGF | Linear rate of healing | Nearly tripled the linear rate of healing. | [2] |
| Full-thickness excisional injuries in diabetic mice | Topical application of 3 µg/cm² aFGF | Median time to complete closure | Decreased from 46 days (vehicle) to 16 days. | [2] |
| Full-thickness wounds in diabetic db+/db+ mice | Three applications of 0.6 or 3.0 µg/cm² aFGF | Wound healing | Equally effective in accelerating wound healing. | [3] |
Table 2: Clinical Trial Data for Full-Length aFGF
| Wound Type | Treatment Group | Control Group | Outcome Measure | Result | Citation |
| Deep-partial thickness burns | Recombinant human aFGF | Placebo | Healing time | Not specified | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of aFGF (102-111) in wound healing. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
In Vitro Scratch (Wound Healing) Assay
This assay assesses the effect of aFGF (102-111) on the migration of dermal fibroblasts or keratinocytes.
Materials:
-
Human Dermal Fibroblasts (HDFs) or Human Epidermal Keratinocytes (HEKs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
aFGF (102-111) peptide
-
Phosphate Buffered Saline (PBS)
-
12-well or 24-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
Protocol:
-
Seed HDFs or HEKs into 12-well plates at a density that allows them to reach 90-100% confluency within 24 hours.
-
Once confluent, create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with a serum-free medium containing different concentrations of aFGF (102-111) (e.g., 0, 1, 10, 100 ng/mL). A positive control of full-length aFGF (e.g., 10 ng/mL) should be included.
-
Place the plate in a 37°C, 5% CO₂ incubator.
-
Capture images of the scratch at 0, 6, 12, and 24 hours post-treatment using an inverted microscope.
-
Analyze the images to quantify the rate of wound closure. This can be done by measuring the area of the scratch at each time point using software like ImageJ. The percentage of wound closure can be calculated as: [(Area at 0h - Area at Xh) / Area at 0h] * 100.
Fibroblast Proliferation Assay (MTT/WST-1 Assay)
This assay determines the effect of aFGF (102-111) on the proliferation of dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
aFGF (102-111) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells/well in a complete medium and incubate for 24 hours.
-
Replace the medium with a serum-free medium containing various concentrations of aFGF (102-111) (e.g., 0, 1, 10, 100, 1000 ng/mL). Include a positive control of full-length aFGF.
-
Incubate the plate for 24-72 hours at 37°C, 5% CO₂.
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Cell proliferation is directly proportional to the absorbance values.
Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)
This assay evaluates the potential of aFGF (102-111) to induce the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement Membrane Extract (BME), such as Matrigel™
-
aFGF (102-111) peptide
-
96-well tissue culture plates
-
Inverted microscope with a camera
Protocol:
-
Thaw the BME on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in a basal medium containing different concentrations of aFGF (102-111) (e.g., 0, 1, 10, 100 ng/mL). A positive control of full-length aFGF or VEGF should be included.
-
Seed the HUVECs onto the solidified BME at a density of 10,000-20,000 cells/well.
-
Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.
-
Observe the formation of tube-like structures using an inverted microscope and capture images.
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
In Vivo Full-Thickness Excisional Wound Healing Model
This model assesses the in vivo efficacy of aFGF (102-111) in promoting wound closure in an animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Mice (e.g., C57BL/6 or diabetic db/db mice)
-
Anesthesia
-
Surgical instruments (biopsy punch, scissors, forceps)
-
aFGF (102-111) peptide formulated in a suitable vehicle (e.g., hydrogel, saline)
-
Wound dressing
-
Digital caliper
Protocol:
-
Anesthetize the mice.
-
Shave the dorsal skin and create one or two full-thickness excisional wounds using a 4-6 mm biopsy punch.
-
Topically apply a defined amount of the aFGF (102-111) formulation to the wound bed. The control group should receive the vehicle alone.
-
Cover the wounds with a semi-occlusive dressing.
-
Monitor the wound closure daily or every other day by measuring the wound area using a digital caliper.
-
The percentage of wound closure can be calculated as: [(Initial Wound Area - Wound Area at Day X) / Initial Wound Area] * 100.
-
At specific time points (e.g., day 3, 7, 14), animals can be euthanized, and the wound tissue can be harvested for histological analysis (e.g., H&E staining to assess re-epithelialization and granulation tissue formation) and immunohistochemistry (e.g., for markers of angiogenesis like CD31 and cell proliferation like Ki67).
Visualization of Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for aFGF (102-111) in Wound Healing
While the precise signaling mechanism of aFGF (102-111) is yet to be fully elucidated, it is hypothesized that if it binds to the FGF receptor (FGFR), it would trigger a downstream signaling cascade similar to that of the full-length aFGF. This pathway plays a critical role in promoting cell proliferation, migration, and survival, all of which are essential for effective wound healing.
Caption: Hypothesized aFGF (102-111) signaling cascade.
General Experimental Workflow for aFGF (102-111) Wound Healing Studies
The following diagram outlines a typical experimental workflow for investigating the wound healing properties of aFGF (102-111), from initial in vitro screening to in vivo validation.
Caption: Experimental workflow for aFGF (102-111) studies.
References
- 1. Acidic fibroblast growth factor accelerates dermal wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acidic fibroblast growth factor accelerates dermal wound healing in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acidic fibroblast growth factor: evaluation of topical formulations in a diabetic mouse wound healing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
Application Notes and Protocols for In Vivo Dosing of FGF acidic I (102-111)
For Researchers, Scientists, and Drug Development Professionals
Disclaimers and Important Considerations
Crucially, there is a significant lack of publicly available in vivo studies that have specifically investigated the dosing recommendations for the FGF acidic I (102-111) peptide fragment. The following application notes and protocols are therefore extrapolated from in vivo studies conducted on the full-length acidic fibroblast growth factor (FGF-1) and other FGF-derived peptides. Researchers must consider these recommendations as a starting point for their own dose-finding studies. All animal experiments should be conducted under approved ethical guidelines and protocols.
Introduction to FGF acidic I (102-111)
FGF acidic I (102-111), a decapeptide fragment of acidic fibroblast growth factor (FGF-1), is recognized as a potential neurotrophic agent[1][2]. Like its parent protein, this peptide fragment is implicated in various biological processes, including cell growth, differentiation, and tissue repair[3]. FGF-derived peptides are gaining interest as therapeutic candidates due to their smaller size, lower immunogenicity, and potentially improved tissue permeability compared to the full-length proteins[3].
Potential In Vivo Applications
Based on the known functions of FGF-1 and other neurotrophic factors, potential in vivo applications for FGF acidic I (102-111) could include:
-
Neuroprotection and Nerve Regeneration: Investigating its efficacy in animal models of neurodegenerative diseases or peripheral nerve injury[4][5][6][7][8].
-
Wound Healing: Assessing its role in accelerating tissue repair in dermal wound models[9].
-
Angiogenesis: Studying its effect on blood vessel formation in various pathological models.
Proposed Dosing Recommendations (Extrapolated)
The following table summarizes a proposed starting point for in vivo dosing of FGF acidic I (102-111), based on a study that administered full-length FGF-1 systemically in rats[10].
| Parameter | Recommendation (Based on Full-Length FGF-1) | Source |
| Animal Model | Rat (e.g., Sprague-Dawley, Wistar) | [10] |
| Route of Administration | Intravenous (IV) or Subcutaneous (SC) | [10] |
| Dosage | 0.2 mg/kg | [10] |
| Frequency | Daily | [10] |
| Duration | Dependent on the experimental model (e.g., 28 days for bone loss study) | [10] |
Important Note: The molecular weight of FGF acidic I (102-111) is significantly lower than that of full-length FGF-1. Therefore, equimolar dosing would result in a much lower mass of the peptide being administered. Researchers should carefully consider whether to start with a mass-equivalent dose (as listed above) or an equimolar dose, and this should be a key variable in initial dose-ranging studies.
Experimental Protocols
Preparation of FGF acidic I (102-111) for In Vivo Administration
-
Reconstitution: Aseptically reconstitute the lyophilized FGF acidic I (102-111) peptide in sterile, pyrogen-free phosphate-buffered saline (PBS) or another appropriate vehicle to a desired stock concentration.
-
Dilution: On the day of injection, dilute the stock solution to the final desired concentration with the same sterile vehicle.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Diluted solutions for injection should be prepared fresh.
Administration Protocol: Systemic Delivery in a Rat Model
This protocol is a general guideline and should be adapted to the specific experimental design.
-
Animal Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the start of the experiment.
-
Baseline Measurements: Record baseline measurements relevant to the study (e.g., body weight, neurological scores, wound size).
-
Dosing:
-
Intravenous (IV) Injection: Administer the prepared FGF acidic I (102-111) solution via the tail vein. The injection volume should be appropriate for the animal's size (e.g., 1-5 mL/kg).
-
Subcutaneous (SC) Injection: Administer the solution into a subcutaneous pocket, for example, in the dorsal region.
-
-
Monitoring: Monitor the animals daily for any adverse reactions, changes in behavior, and the primary experimental endpoints.
-
Data Collection: Collect data at predetermined time points throughout the study.
-
Necropsy and Tissue Collection: At the end of the study, euthanize the animals according to approved protocols and collect tissues for further analysis (e.g., histology, immunohistochemistry, molecular analysis).
Signaling Pathways and Experimental Workflow
Putative Signaling Pathway for FGF acidic I (102-111)
FGF peptides typically exert their effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases. This binding event triggers a cascade of intracellular signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are involved in cell proliferation, survival, and differentiation.
Caption: Putative FGF acidic I (102-111) signaling cascade.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study investigating the effects of FGF acidic I (102-111).
Caption: General experimental workflow for in vivo studies.
References
- 1. Brain-Derived Acidic Fibroblast Growth Factor 102-111 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fibroblast Growth Factor-Derived Peptides: Sources, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent Models of Depression: Neurotrophic and Neuroinflammatory Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide ligands targeting FGF receptors promote recovery from dorsal root crush injury via AKT/mTOR signaling [thno.org]
- 6. A systematic review of animal models used to study nerve regeneration in tissue-engineered scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease | MDPI [mdpi.com]
- 8. Peptide ligands targeting FGF receptors promote recovery from dorsal root crush injury via AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a novel fibroblast growth factor receptor-agonistic peptide and its effect on diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systemic administration of acidic fibroblast growth factor (FGF-1) prevents bone loss and increases new bone formation in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for aFGF (102-111) as a Supplement in Serum-Free Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of the acidic fibroblast growth factor fragment, aFGF (102-111), as a supplement in serum-free cell culture media. Due to the limited direct experimental data on this specific peptide fragment in serum-free culture, the provided information is largely based on the known functions of the full-length acidic fibroblast growth factor (aFGF) and general principles of serum-free cell culture. The protocols offered are intended as a starting point for research and development.
Introduction to aFGF (102-111)
Acidic fibroblast growth factor (aFGF), also known as FGF1, is a potent mitogen for a variety of cell types, playing a crucial role in cell proliferation, differentiation, and angiogenesis. The peptide aFGF (102-111) is a fragment of the full-length bovine brain-derived aFGF, corresponding to amino acid residues 102-111.[1][2][3][4] This fragment is recognized for its angiogenic properties and has been suggested as a potential neurotrophic agent.[5][6] The use of aFGF (102-111) in serum-free media is an emerging area of interest, aimed at leveraging its biological activities in a more defined and controlled cell culture environment.
Potential Applications in Serum-Free Media
Supplementing serum-free media with aFGF (102-111) may offer several advantages:
-
Stimulation of Cell Proliferation: Based on the mitogenic activity of the parent aFGF molecule, the (102-111) fragment could be used to promote the growth of various cell types, such as fibroblasts, endothelial cells, and chondrocytes, in the absence of serum.
-
Maintenance of Differentiated Phenotype: Full-length FGFs are known to help maintain the differentiated state of certain cells in culture, a property that the aFGF (102-111) fragment may share.
-
Angiogenesis and Vascularization Studies: Given its angiogenic nature, this peptide can be a valuable tool in in vitro models of blood vessel formation.[1][2]
-
Neuroscience Research: Its potential neurotrophic properties make it a candidate for use in neuronal cell culture for promoting survival and differentiation.[5][6]
-
Tissue Engineering and Regenerative Medicine: The peptide could be incorporated into biomaterials or used in cell culture protocols for tissue regeneration applications.
Quantitative Data Summary
| Cell Type | Media Condition | aFGF Concentration | Observed Effect |
| Human Dermal Fibroblasts | Serum-Free (HFDM-1) | Not Specified | Maintained cell numbers and increased collagen type I production compared to serum-supplemented and serum-free DMEM. |
| Human Fibroblasts | Serum-Free | Not Specified | Optimized for in vitro cultivation. |
| Human Fibroblasts | Low-Serum | Not Specified | Optimized for in vitro cultivation of adult human fibroblasts. |
Note: The table above provides data for commercially available fibroblast growth media, where the specific concentration of aFGF is often proprietary. Researchers should perform dose-response experiments to determine the optimal concentration of aFGF (102-111) for their specific cell type and application.
Experimental Protocols
Protocol 1: Reconstitution and Storage of aFGF (102-111) Peptide
-
Reconstitution:
-
aFGF (102-111) is typically supplied as a lyophilized powder.[2]
-
To reconstitute, briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) to a stock concentration of 100 µg/mL. For example, add 1 mL of sterile water to a 100 µg vial to get a 100 µg/mL stock solution.
-
Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking.
-
-
Storage:
-
Store the lyophilized peptide at -20°C.
-
After reconstitution, aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Supplementing Serum-Free Media with aFGF (102-111)
-
Determine the Basal Medium: Select a serum-free basal medium appropriate for your cell type (e.g., DMEM/F12, MEM).
-
Prepare Complete Medium: Thaw the required supplements for your basal medium (e.g., L-glutamine, non-essential amino acids, vitamins) if not already included.
-
Add aFGF (102-111):
-
Thaw an aliquot of the reconstituted aFGF (102-111) stock solution.
-
Dilute the stock solution to the desired final concentration in the basal medium. Based on the activity of full-length aFGF, a starting concentration range of 1-100 ng/mL is recommended for initial experiments.
-
For example, to prepare 100 mL of media with a final concentration of 10 ng/mL from a 100 µg/mL stock, add 10 µL of the stock solution to 100 mL of basal medium.
-
-
Sterile Filtration (Optional): If there are concerns about sterility after supplementation, the complete medium can be filtered through a 0.22 µm filter.
-
Storage of Complete Medium: Store the supplemented serum-free medium at 4°C and use within 2-4 weeks.
Protocol 3: Cell Proliferation Assay using MTT
This protocol is designed to determine the effect of aFGF (102-111) on the proliferation of adherent cells in a serum-free environment.
-
Cell Seeding:
-
Harvest and count cells grown in their standard growth medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of their standard growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, aspirate the growth medium.
-
Wash the cells once with sterile PBS.
-
Add 100 µL of serum-free basal medium to each well and incubate for 12-24 hours to synchronize the cells.
-
-
Treatment with aFGF (102-111):
-
Prepare serial dilutions of aFGF (102-111) in serum-free basal medium (e.g., 0, 1, 10, 50, 100 ng/mL).
-
Aspirate the starvation medium and add 100 µL of the respective treatment media to each well. Include a positive control (e.g., medium with 10% FBS) and a negative control (serum-free basal medium only).
-
Incubate for 24-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell proliferation relative to the negative control.
-
Visualizations
Signaling Pathways and Experimental Workflows
// Nodes aFGF [label="aFGF (102-111)", fillcolor="#FBBC05", fontcolor="#202124"]; HSPG [label="HSPG", fillcolor="#F1F3F4", fontcolor="#202124"]; FGFR [label="FGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Receptor\nDimerization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophosphorylation [label="Autophosphorylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCG [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellResponse [label="Cellular Responses\n(Proliferation, Survival,\nDifferentiation)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges aFGF -> FGFR; HSPG -> FGFR; FGFR -> Dimerization [arrowhead=none]; Dimerization -> Autophosphorylation; Autophosphorylation -> FRS2; Autophosphorylation -> PLCG; Autophosphorylation -> PI3K; FRS2 -> GRB2; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> CellResponse; PLCG -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3 [arrowhead=none]; PIP2 -> DAG [arrowhead=none]; DAG -> PKC; PKC -> CellResponse; PI3K -> AKT; AKT -> CellResponse; }
Caption: Presumed signaling pathway of aFGF (102-111).
// Nodes Start [label="Start: Culture cells in\nstandard growth medium", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed [label="Seed cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Starve [label="Serum-starve cells for 24h", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with aFGF (102-111)\nin serum-free medium", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 24-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="Perform cell proliferation assay\n(e.g., MTT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze data and\ndetermine mitogenic effect", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Seed; Seed -> Starve; Starve -> Treat; Treat -> Incubate; Incubate -> Assay; Assay -> Analyze; Analyze -> End; }
Caption: Workflow for assessing aFGF (102-111) mitogenic activity.
References
Application Notes and Protocols: Western Blot Analysis of aFGF (102-111) Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the intracellular signaling cascades activated by the acidic Fibroblast Growth Factor (aFGF) fragment (102-111). This peptide fragment, derived from bovine brain, is known for its angiogenic properties and shares homology with various neuropeptides and interleukin-1.[1][2][3] While the precise signaling pathways of this specific fragment are not extensively detailed in current literature, this document outlines a presumed signaling cascade based on the known mechanisms of the full-length aFGF protein. The protocols provided herein are designed to enable researchers to probe the activation of key downstream effector proteins.
Presumed Signaling Pathway of aFGF (102-111)
Full-length aFGF is known to bind to Fibroblast Growth Factor Receptors (FGFRs), initiating receptor dimerization and autophosphorylation.[4][5][6] This activation triggers downstream signaling primarily through the RAS/MAPK and PI3K/AKT pathways, which are crucial for cellular processes such as proliferation, survival, and migration.[4][5] It is hypothesized that the aFGF (102-111) fragment may elicit its biological effects by activating similar pathways. Key proteins in these cascades that can be analyzed by Western blot include phosphorylated forms of FGFR (p-FGFR), ERK1/2 (p-ERK1/2), and Akt (p-Akt).
Figure 1: Presumed signaling cascade of aFGF (102-111).
Quantitative Data Summary
The following table represents hypothetical data from a Western blot experiment designed to quantify the effects of aFGF (102-111) on the phosphorylation of key signaling proteins. The data is presented as the fold change in protein phosphorylation relative to an untreated control.
| Treatment Condition | Concentration | p-FGFR (Fold Change) | p-ERK1/2 (Fold Change) | p-Akt (Fold Change) |
| Untreated Control | 0 µM | 1.0 | 1.0 | 1.0 |
| aFGF (102-111) | 10 µM | 2.5 | 2.8 | 2.1 |
| aFGF (102-111) | 50 µM | 4.8 | 5.2 | 4.0 |
| aFGF (102-111) | 100 µM | 5.3 | 6.1 | 4.5 |
| FGFR Inhibitor + 50µM aFGF (102-111) | 10 µM | 1.2 | 1.5 | 1.3 |
Experimental Protocols
A detailed protocol for performing Western blot analysis to assess the activation of the aFGF (102-111) signaling pathway is provided below.
Cell Culture and Treatment
-
Cell Line Selection : Choose a cell line known to express FGFRs, such as human umbilical vein endothelial cells (HUVECs) or NIH 3T3 fibroblasts.
-
Cell Seeding : Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation : To reduce basal signaling activity, replace the growth medium with a serum-free medium and incubate for 12-24 hours prior to treatment.
-
aFGF (102-111) Stimulation : Prepare a stock solution of aFGF (102-111) in sterile water or an appropriate buffer. Dilute the peptide to the desired final concentrations (e.g., 10, 50, 100 µM) in a serum-free medium.
-
Treatment : Remove the serum-free medium and add the aFGF (102-111) containing medium to the cells. Incubate for a predetermined time (e.g., 15, 30, 60 minutes) at 37°C. Include an untreated control group.
Protein Extraction
-
Cell Lysis : After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition : Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Harvesting : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection : Carefully collect the supernatant containing the protein lysate.
Protein Quantification
-
BCA Assay : Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay according to the manufacturer's instructions.
-
Normalization : Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Western Blot Protocol
-
Sample Preparation : Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE : Load 20-30 µg of protein per lane onto a polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for p-FGFR, total FGFR, p-ERK1/2, total ERK1/2, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing : Repeat the washing step as described above.
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signals to their respective total protein signals and/or the loading control to account for variations in protein loading.
Figure 2: Standard workflow for Western blot analysis.
References
- 1. Brain-Derived Acidic Fibroblast Growth Factor 102-111 | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 6. Basic FGF Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for ELISA Detection of FGF acidic I (102-111)
These application notes provide a detailed protocol for the quantitative determination of acidic Fibroblast Growth Factor I (FGF acidic I) (102-111) peptide fragment in biological samples using a sandwich enzyme-linked immunosorbent assay (ELISA). This document is intended for researchers, scientists, and drug development professionals.
Introduction
Acidic Fibroblast Growth Factor (FGF acidic or FGF1) is a potent mitogen involved in various biological processes, including cell proliferation, differentiation, angiogenesis, and wound repair.[1][2] The specific fragment FGF acidic I (102-111) has been identified as a potential neurotrophic agent.[3] This ELISA protocol provides a framework for the sensitive and specific quantification of this peptide in various sample types, such as serum, plasma, and cell culture supernatants.[4][5] The assay is based on the sandwich ELISA principle, where a capture antibody specific to the FGF acidic I (102-111) fragment is pre-coated onto a 96-well plate. The target peptide in the sample binds to the immobilized antibody and is subsequently detected by a biotinylated detection antibody, also specific for the peptide. The signal is then amplified using a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogenic substrate. The intensity of the color developed is proportional to the amount of FGF acidic I (102-111) in the sample.[5][6]
Signaling Pathway
FGF acidic I exerts its biological effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases.[7] This binding is often facilitated by heparan sulfate (B86663) proteoglycans, which act as co-receptors.[1][7] Upon ligand binding, the receptors dimerize and autophosphorylate on specific tyrosine residues within their intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream signaling cascades. The primary pathways activated by FGF signaling include the Ras-MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[2][8][9] These pathways ultimately regulate gene expression and elicit cellular responses such as proliferation, survival, and differentiation.[2][8]
Caption: FGF acidic I (102-111) signaling pathway.
Quantitative Data Summary
The following tables summarize typical performance characteristics of an ELISA for FGF acidic I. Note that the specific range and sensitivity will depend on the antibodies and reagents used.
| Parameter | Value | Reference |
| Assay Type | Sandwich ELISA | [5] |
| Sample Types | Serum, Plasma, Cell Culture Supernatants | [4][5] |
| Detection Range | 15.6 - 1000 pg/mL | [6][10] |
| Sensitivity | < 15 pg/mL | [4][5] |
| Intra-assay CV | < 8% | [10] |
| Inter-assay CV | < 10% | [11] |
| Sample Type | Volume per Well | Recommended Dilution | Reference |
| Serum | 50 µL | Varies | [4] |
| Plasma (EDTA, Heparin) | 50 µL | Varies | [4] |
| Cell Culture Supernatants | 50 µL | Varies | [4] |
| Urine | 50 µL | 4-fold | [4] |
Experimental Protocol
Materials and Reagents
-
96-well microplate pre-coated with a capture antibody specific for FGF acidic I (102-111)
-
Lyophilized FGF acidic I (102-111) standard
-
Biotinylated detection antibody specific for FGF acidic I (102-111)
-
Streptavidin-HRP conjugate
-
Assay Diluent
-
Wash Buffer (30x concentrate)
-
TMB Substrate Solution
-
Stop Solution
-
Plate sealer
-
Deionized or distilled water
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
Reagent Preparation
-
Standards : Reconstitute the lyophilized FGF acidic I (102-111) standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard in Assay Diluent. It is recommended to prepare standards within 15 minutes of use.[12]
-
Detection Antibody : Briefly centrifuge the biotinylated detection antibody vial and dilute it to the working concentration with Assay Diluent.[12]
-
Streptavidin-HRP : Briefly centrifuge the Streptavidin-HRP vial and dilute it to the working concentration with Assay Diluent.
-
Wash Buffer : If crystals have formed in the Wash Buffer concentrate, warm to room temperature and mix gently until the crystals are completely dissolved.[12] Dilute the 30x Wash Buffer concentrate with deionized or distilled water to prepare a 1x working solution.[12]
Sample Preparation
-
Serum : Allow blood to clot for 2 hours at room temperature or overnight at 4°C before centrifuging for 15 minutes at 1000 x g at 2-8°C. Collect the serum.[13]
-
Plasma : Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.[4][13]
-
Cell Culture Supernatants : Remove particulates by centrifuging for 20 minutes at 1000 x g.[12]
-
Tissue Homogenates : Refer to relevant literature for specific tissue homogenization protocols.
-
Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12] If sample concentrations are expected to be high, a preliminary experiment should be performed to determine the optimal dilution factor.[12]
Assay Procedure
-
Bring all reagents and samples to room temperature before use. It is recommended that all standards and samples be assayed in duplicate.[4]
-
Determine the number of wells to be used and remove any excess strips from the plate frame.
-
Add 100 µL of each standard, blank, and sample to the appropriate wells.[12] Cover with a plate sealer and incubate for 2 hours at 37°C.[12]
-
Aspirate the liquid from each well.
-
Add 100 µL of the working solution of biotinylated detection antibody to each well.[12] Cover with a new plate sealer and incubate for 1 hour at 37°C.[12]
-
Aspirate the liquid from each well and wash each well with 350 µL of 1x Wash Buffer. Repeat the wash process three times for a total of four washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.[13]
-
Add 100 µL of the working solution of Streptavidin-HRP to each well.[13] Cover with a plate sealer and incubate for 30 minutes at 37°C.[12][13]
-
Aspirate and wash each well five times as described in step 6.[12]
-
Add 90 µL of TMB Substrate Solution to each well.[12] Incubate for 15-25 minutes at 37°C in the dark.[12] A blue color will develop.
-
Add 50 µL of Stop Solution to each well.[12] The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of FGF acidic I (102-111) in the samples by interpolating their mean absorbance values from the standard curve.
-
Account for any sample dilution factors when calculating the final concentrations.
Experimental Workflow
Caption: ELISA experimental workflow diagram.
References
- 1. Human FGF-acidic/FGF1 Recombinant Protein (#27398) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. Brain Derived Acidic Fibroblast Growth Factor (102-111) | 198542-00-6 | Motif Biotech [motifbiotech.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Human aFGF ELISA Kit (acid FGF) (ab193691) | Abcam [abcam.com]
- 6. Human FGF1(Fibroblast Growth Factor 1, Acidic) ELISA Kit [elkbiotech.com]
- 7. FGF Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Frontiers | FGF Signaling Pathway: A Key Regulator of Stem Cell Pluripotency [frontiersin.org]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. cusabio.com [cusabio.com]
- 11. Human FGF-1/FGF-acidic/HBGF-1 — Aimplex Biosciences, Inc. [aimplexbio.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols: aFGF (102-111) in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acidic Fibroblast Growth Factor (aFGF), also known as FGF1, is a potent mitogen involved in various biological processes, including cell proliferation, differentiation, and angiogenesis.[1][2][3] The peptide fragment aFGF (102-111) corresponds to a specific sequence within the full-length protein and is suggested to have potential neurotrophic and angiogenic properties.[4][5][6] Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the in vivo microenvironment compared to traditional 2D cultures, making them valuable tools for cancer research, drug screening, and regenerative medicine.[7][8]
These application notes provide a framework for utilizing aFGF (102-111) in 3D cell culture models, offering detailed protocols for spheroid formation and analysis. While direct experimental data on aFGF (102-111) in 3D cultures is limited, the provided methodologies are based on established protocols for full-length aFGF and general 3D spheroid culture techniques.[9][10][11]
Potential Applications
-
Angiogenesis Assays: Investigating the pro-angiogenic potential of aFGF (102-111) by co-culturing spheroids with endothelial cells.
-
Neurotrophic Studies: Assessing the neuroprotective or neuro-regenerative effects of aFGF (102-111) on neuronal spheroids.
-
Oncology Research: Evaluating the impact of aFGF (102-111) on tumor spheroid growth, invasion, and chemoresistance.[12]
-
Drug Discovery: Screening for compounds that modulate the activity of aFGF (102-111) in a physiologically relevant 3D context.
Signaling Pathways
aFGF primarily exerts its effects by binding to Fibroblast Growth Factor Receptors (FGFRs), which triggers a cascade of intracellular signaling pathways. The primary pathways activated by aFGF include the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[13] These pathways are crucial in regulating cell proliferation, survival, and migration. The Akt/FOXO3a pathway has been specifically implicated in the pro-angiogenic functions of aFGF.[14]
Caption: aFGF (102-111) signaling pathway.
Experimental Protocols
The following protocols provide a general guideline for studying the effects of aFGF (102-111) in 3D spheroid models. Optimization will be required for specific cell types and experimental questions.
Protocol 1: Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of spheroids in ultra-low attachment plates.
Materials:
-
Cells of interest (e.g., cancer cell line, primary cells)
-
Complete cell culture medium
-
aFGF (102-111) peptide (lyophilized powder)[15]
-
Sterile, nuclease-free water or appropriate solvent for peptide reconstitution
-
Ultra-low attachment 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency in standard tissue culture flasks.[10]
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.[11]
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine viability.
-
Prepare a single-cell suspension by passing the cells through a 40 µm cell strainer.[9]
-
-
Peptide Reconstitution:
-
Reconstitute the lyophilized aFGF (102-111) in sterile water to a stock concentration of 1 mg/mL, as recommended.[6] Aliquot and store at -20°C or -80°C.
-
-
Spheroid Seeding:
-
Dilute the single-cell suspension to the desired seeding density in complete medium. The optimal seeding density needs to be determined empirically for each cell line but typically ranges from 1,000 to 10,000 cells per well for a 96-well plate.[9]
-
Prepare serial dilutions of aFGF (102-111) in complete medium to achieve the desired final concentrations for treatment.
-
Dispense 100 µL of the cell suspension containing the appropriate concentration of aFGF (102-111) into each well of the ultra-low attachment plate. Include a vehicle control (medium without the peptide).
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
-
Spheroid Culture and Monitoring:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should typically form within 24-72 hours.[9]
-
For long-term cultures, perform a half-medium change every 2-3 days with fresh medium containing the appropriate concentration of aFGF (102-111).
-
Caption: Experimental workflow for spheroid formation.
Protocol 2: Analysis of Spheroid Growth and Viability
This protocol outlines methods to quantify the effects of aFGF (102-111) on spheroid size and health.
Materials:
-
Spheroids cultured with and without aFGF (102-111)
-
Inverted microscope with a camera and measurement software
-
Cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Plate reader
Procedure:
-
Spheroid Size Measurement:
-
At desired time points (e.g., 24, 48, 72 hours), capture brightfield images of the spheroids in each well.
-
Using image analysis software (e.g., ImageJ), measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot the average spheroid volume over time for each treatment condition.
-
-
Cell Viability Assay:
-
At the end of the experiment, perform a cell viability assay according to the manufacturer's instructions. For luminogenic assays like CellTiter-Glo® 3D, this typically involves:
-
Allowing the plate to equilibrate to room temperature.
-
Adding the reagent directly to each well.
-
Mixing on an orbital shaker to lyse the cells.
-
Incubating at room temperature to stabilize the luminescent signal.
-
Reading the luminescence on a plate reader.
-
-
Normalize the viability data to the vehicle control.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different concentrations of aFGF (102-111) and control groups.
Table 1: Effect of aFGF (102-111) on Spheroid Diameter (µm)
| Treatment Group | 24 hours | 48 hours | 72 hours |
| Vehicle Control | Data | Data | Data |
| aFGF (102-111) [X nM] | Data | Data | Data |
| aFGF (102-111) [Y nM] | Data | Data | Data |
| aFGF (102-111) [Z nM] | Data | Data | Data |
Table 2: Effect of aFGF (102-111) on Spheroid Viability (Relative Luminescence Units)
| Treatment Group | 72 hours |
| Vehicle Control | Data |
| aFGF (102-111) [X nM] | Data |
| aFGF (102-111) [Y nM] | Data |
| aFGF (102-111) [Z nM] | Data |
Troubleshooting
-
Poor Spheroid Formation: Optimize cell seeding density. Ensure a single-cell suspension before seeding. Some cell types may require the addition of extracellular matrix components (e.g., Matrigel) or the use of different spheroid formation methods (e.g., hanging drop).[8][10]
-
High Well-to-Well Variability: Ensure accurate and consistent cell seeding. Use a multichannel pipette for dispensing cells and reagents.
-
Difficulty in Imaging: Use imaging-compatible plates. For thicker spheroids, consider tissue clearing techniques and confocal microscopy for deeper imaging.
These protocols and application notes serve as a starting point for investigating the role of aFGF (102-111) in 3D cell culture models. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. goldbio.com [goldbio.com]
- 3. The Role of Fibroblast Growth Factor (FGF) Signaling in Tissue Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Brain-Derived Acidic Fibroblast Growth Factor 102-111 | TargetMol [targetmol.com]
- 7. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 8. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 12. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Acidic Fibroblast Growth Factor Promotes Endothelial Progenitor Cells Function via Akt/FOXO3a Pathway | PLOS One [journals.plos.org]
- 15. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Immunohistochemical Staining of aFGF (102-111)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the immunohistochemical (IHC) detection of the acidic Fibroblast Growth Factor (aFGF) peptide fragment (102-111). The provided protocols and information are intended to serve as a starting point for researchers and may require further optimization for specific experimental needs.
Introduction
Acidic Fibroblast Growth Factor (aFGF), also known as FGF1, is a member of the FGF family of proteins that play crucial roles in various biological processes, including cell proliferation, differentiation, migration, and angiogenesis.[1] The aFGF (102-111) is a specific peptide fragment of the full-length aFGF protein.[2][3] Understanding the tissue distribution and cellular localization of this peptide fragment can provide valuable insights into its potential biological functions and its role in physiological and pathological processes. Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression of aFGF (102-111) within the context of tissue architecture.
aFGF Signaling Pathway
aFGF exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases. This binding, facilitated by heparan sulfate (B86663) proteoglycans, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling molecules, leading to the activation of downstream signaling cascades. The major pathways activated by aFGF include:
-
RAS-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K-AKT Pathway: This pathway is primarily involved in cell survival and growth.
-
PLCγ Pathway: This pathway plays a role in cell motility and calcium signaling.
Activation of these pathways ultimately leads to changes in gene expression that mediate the biological responses to aFGF.[4][5]
Caption: Overview of the aFGF signaling cascade.
Experimental Protocols
Disclaimer: As of the latest search, a commercially available antibody specifically targeting the aFGF (102-111) fragment has not been identified. The following protocols are based on general immunohistochemistry procedures for formalin-fixed, paraffin-embedded (FFPE) tissues and would require a specific and validated antibody against the aFGF (102-111) peptide. Researchers may need to generate a custom antibody or validate an existing anti-aFGF antibody for its ability to recognize the 102-111 epitope.
Immunohistochemistry Staining Protocol for FFPE Tissues
This protocol outlines the steps for chromogenic detection of aFGF (102-111) in FFPE tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against aFGF (102-111) (validation required)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 3 minutes.
-
Immerse in 95% ethanol: 1 x 3 minutes.
-
Immerse in 70% ethanol: 1 x 3 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse with PBS.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-aFGF (102-111) antibody in blocking buffer to its optimal concentration (to be determined by titration).
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS: 3 x 5 minutes.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS: 3 x 5 minutes.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with PBS: 3 x 5 minutes.
-
Incubate with DAB substrate solution until the desired brown color intensity is reached (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Caption: Step-by-step workflow for IHC staining.
Data Presentation
Quantitative analysis of IHC staining is crucial for obtaining objective and reproducible data. This can be achieved through various methods, including manual scoring by a pathologist or automated image analysis software. The data should be summarized in a clear and structured format.
Table 1: Antibody Validation and Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Primary Antibody Dilution | 1:100 | 1:250 | 1:500 | 1:250 |
| Antigen Retrieval Time | 10 min | 20 min | 30 min | 20 min |
| Incubation Temperature | Room Temp | 4°C | 37°C | 4°C |
| Positive Control Signal | Weak | Strong | Moderate | Strong |
| Negative Control Signal | None | None | None | None |
Table 2: Quantitative Analysis of aFGF (102-111) Expression
| Tissue Type | Sample ID | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score (Intensity x %) |
| Normal Tissue | N-01 | 1 | 10 | 10 |
| N-02 | 0 | 0 | 0 | |
| N-03 | 1 | 5 | 5 | |
| Diseased Tissue | D-01 | 3 | 80 | 240 |
| D-02 | 2 | 60 | 120 | |
| D-03 | 3 | 90 | 270 |
Staining Intensity: 0 (negative), 1 (weak), 2 (moderate), 3 (strong). H-Score is a semi-quantitative scoring method calculated by multiplying the staining intensity by the percentage of positive cells.
Conclusion
The provided application notes and protocols offer a framework for the immunohistochemical detection of the aFGF (102-111) peptide fragment. Successful implementation will heavily depend on the availability and validation of a specific antibody. Careful optimization of the staining protocol and a robust quantitative analysis strategy are essential for generating reliable and meaningful results. This information will be valuable for researchers investigating the role of this specific aFGF fragment in health and disease, and for professionals in drug development targeting the FGF signaling pathway.
References
- 1. aFGF Monoclonal Antibody (OTI4D2) (CF500064) [thermofisher.com]
- 2. Brain-Derived Acidic Fibroblast Growth Factor 102-111 | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytodifferentiation potentiates aFGF-induced p21(ras)/Erk signaling pathway in rat cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with aFGF (102-111)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acidic Fibroblast Growth Factor (aFGF), a member of the FGF family, is a potent mitogen involved in various biological processes, including cell proliferation, differentiation, and survival.[1] The peptide fragment aFGF (102-111) is a biologically active region of the full-length aFGF protein, suggested to have potential neurotrophic and angiogenic properties.[2][3][4][5] Understanding the cellular response to aFGF (102-111) is crucial for elucidating its mechanism of action and exploring its therapeutic potential. Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of various cellular parameters in response to treatment with bioactive molecules like aFGF (102-111).
These application notes provide detailed protocols for analyzing the effects of aFGF (102-111) on cell proliferation, cell cycle progression, and apoptosis using flow cytometry.
Key Applications
-
Cell Proliferation Analysis: Quantify the mitogenic effect of aFGF (102-111) by measuring the dilution of a cell proliferation dye.
-
Cell Cycle Analysis: Determine the impact of aFGF (102-111) on cell cycle phase distribution.
-
Apoptosis Analysis: Assess the pro-survival or pro-apoptotic effects of aFGF (102-111).
Signaling Pathways of aFGF
aFGF binding to its receptor tyrosine kinase (FGFR) triggers the activation of several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[6] These pathways regulate fundamental cellular processes such as proliferation and survival.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of human umbilical vein endothelial cells (HUVECs) treated with aFGF (102-111) for 48 hours.
Table 1: Cell Proliferation Analysis (CFSE Dye Dilution)
| Treatment | % Proliferated Cells (Mean ± SD) |
| Vehicle Control (PBS) | 5.2 ± 1.1 |
| aFGF (102-111) - 10 ng/mL | 15.8 ± 2.3 |
| aFGF (102-111) - 50 ng/mL | 35.4 ± 3.1 |
| aFGF (102-111) - 100 ng/mL | 52.1 ± 4.5 |
| Full-length aFGF - 50 ng/mL | 55.7 ± 4.8 |
Table 2: Cell Cycle Analysis (Propidium Iodide Staining)
| Treatment | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Vehicle Control (PBS) | 85.3 ± 3.5 | 8.1 ± 1.2 | 6.6 ± 0.9 |
| aFGF (102-111) - 50 ng/mL | 65.7 ± 2.8 | 25.4 ± 2.1 | 8.9 ± 1.1 |
| Full-length aFGF - 50 ng/mL | 62.1 ± 3.1 | 28.9 ± 2.5 | 9.0 ± 1.3 |
Table 3: Apoptosis Analysis (Annexin V & Propidium Iodide Staining)
| Treatment | % Viable Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Vehicle Control (PBS) | 94.2 ± 2.1 | 3.1 ± 0.8 | 2.7 ± 0.6 |
| aFGF (102-111) - 50 ng/mL | 96.5 ± 1.5 | 1.8 ± 0.4 | 1.7 ± 0.3 |
| Staurosporine (1 µM) | 45.3 ± 5.2 | 35.8 ± 4.1 | 18.9 ± 3.7 |
Experimental Protocols
General Experimental Workflow
Protocol 1: Cell Proliferation Assay using CFSE Dye Dilution
This protocol measures cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.
Materials:
-
Cells of interest (e.g., HUVECs)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
aFGF (102-111) peptide
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 15 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete culture medium containing 10% FBS.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete culture medium.
-
-
Cell Seeding and Treatment:
-
Seed the CFSE-labeled cells into 6-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of aFGF (102-111) (e.g., 10, 50, 100 ng/mL). Include a vehicle control (PBS).
-
Incubate for the desired period (e.g., 48-72 hours).
-
-
Cell Harvesting and Analysis:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend in FACS buffer (PBS with 1% FBS).
-
Acquire the samples on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data to determine the percentage of proliferated cells based on the decrease in CFSE fluorescence intensity.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cells of interest
-
Complete culture medium
-
PBS
-
aFGF (102-111) peptide
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with aFGF (102-111) (e.g., 50 ng/mL) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Acquire the samples on a flow cytometer, measuring the linear fluorescence of PI.
-
Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
-
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
PBS
-
aFGF (102-111) peptide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Induce apoptosis with a known stimulus (e.g., serum starvation) and treat with aFGF (102-111) (e.g., 50 ng/mL) for 24-48 hours. Include positive (e.g., staurosporine) and negative controls.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
Application Notes and Protocols for aFGF (102-111)-Induced Capillary-Like Tube Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, including tumor growth and metastasis. The in vitro tube formation assay is a widely used method to screen for and characterize compounds that modulate angiogenesis. Acidic fibroblast growth factor (aFGF) is a potent pro-angiogenic factor.[1] Specific fragments of aFGF, such as aFGF (102-111), are also believed to possess angiogenic properties. These application notes provide a detailed protocol for inducing and quantifying capillary-like tube formation of endothelial cells in response to aFGF (102-111).
Principle of the Assay
Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane-like matrix, like Matrigel® or other extracellular matrix (ECM) gels, will differentiate and form three-dimensional, capillary-like structures. This process, known as tube formation, can be stimulated by pro-angiogenic factors. By treating the cells with aFGF (102-111) and quantifying the extent of tube formation, the angiogenic potential of the peptide can be assessed.
Quantitative Data Summary
| Treatment Group | Concentration | Total Tube Length (µm/field) | Number of Junctions/Nodes | Number of Meshes/Loops |
| Negative Control | 0 ng/mL | Baseline | Baseline | Baseline |
| aFGF (102-111) | 10 - 100 ng/mL | Expected dose-dependent increase | Expected dose-dependent increase | Expected dose-dependent increase |
| Positive Control (VEGF) | 10 - 50 ng/mL | Significant increase | Significant increase | Significant increase |
Data should be collected from multiple fields of view and experiments for statistical significance.
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-6
-
Endothelial Cell Growth Medium (EGM-2)
-
Basal Medium (e.g., EBM-2 or Medium 200) supplemented with 2% Fetal Bovine Serum (FBS)
-
aFGF (102-111) peptide, lyophilized
-
Vascular Endothelial Growth Factor (VEGF) as a positive control
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution (0.25%)
-
Trypsin Neutralizing Solution
-
Basement Membrane Matrix (e.g., Matrigel® or Cultrex® BME), growth factor reduced
-
Sterile, tissue culture-treated 96-well plates
-
Calcein AM (for fluorescent visualization)
-
4% Paraformaldehyde (for fixing)
Experimental Workflow
Experimental workflow for the tube formation assay.
Detailed Methodology
-
Preparation of Basement Membrane Matrix Coated Plates:
-
Thaw the basement membrane matrix (BME) on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.
-
Ensure the entire bottom of the well is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Preparation:
-
Culture HUVECs in EGM-2 medium until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with a trypsin neutralizing solution and centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in basal medium with 2% FBS to a concentration of 2-4 x 10^5 cells/mL.
-
-
Preparation of aFGF (102-111) and Controls:
-
Reconstitute the lyophilized aFGF (102-111) peptide in sterile water or PBS to create a stock solution. Further dilute the stock solution in basal medium with 2% FBS to achieve the desired final concentrations (e.g., a range of 10-100 ng/mL).
-
Prepare a positive control (e.g., VEGF at 20 ng/mL) and a negative control (basal medium with 2% FBS only).
-
-
Tube Formation Assay:
-
Carefully add 100 µL of the HUVEC suspension (2-4 x 10^4 cells) to each BME-coated well.
-
Add 50 µL of the prepared aFGF (102-111) dilutions, positive control, or negative control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor for tube formation periodically under a microscope.
-
-
Visualization and Quantification:
-
Brightfield Microscopy: Visualize the tube-like structures directly using an inverted microscope.
-
Fluorescent Microscopy (Optional but Recommended):
-
Carefully remove the medium from the wells.
-
Wash gently with PBS.
-
Add Calcein AM solution (e.g., 2 µg/mL in PBS) and incubate for 30 minutes at 37°C.
-
Wash again with PBS.
-
Visualize using a fluorescence microscope.
-
-
Image Analysis:
-
Capture several images from each well.
-
Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the following parameters:
-
Total tube length: The sum of the lengths of all tube segments.
-
Number of junctions/nodes: The points where three or more tubes connect.
-
Number of meshes/loops: The enclosed areas formed by the tubes.
-
-
-
Signaling Pathway
The pro-angiogenic effects of aFGF are primarily mediated through the activation of Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases. While the specific signaling cascade for the aFGF (102-111) fragment is not fully elucidated, it is hypothesized to interact with FGFRs and activate downstream pathways similar to the full-length protein.
Hypothesized signaling pathway for aFGF (102-111).
Pathway Description: Upon binding of aFGF (102-111) to its receptor (FGFR), the receptor dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades. Key pathways include the PLCγ, PI3K/AKT, and RAS/MAPK pathways. Activation of these pathways culminates in the transcriptional regulation of genes involved in endothelial cell proliferation, migration, and differentiation, ultimately leading to the formation of capillary-like tubes.
Troubleshooting
| Issue | Possible Cause | Solution |
| No tube formation | Cells are of a high passage number. | Use HUVECs between passages 2 and 6. |
| BME gel is too thin or uneven. | Ensure even coating of the well bottom with at least 50 µL of BME. | |
| aFGF (102-111) concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. | |
| Cells form clumps instead of tubes | Cell density is too high. | Optimize the cell seeding density. |
| BME has started to gel before plating. | Keep BME and pipette tips on ice during handling. | |
| High background fluorescence | Incomplete washing of Calcein AM. | Ensure thorough but gentle washing steps. |
| Autohydrolysis of Calcein AM in medium. | Dilute Calcein AM in PBS or HBSS instead of culture medium. |
Conclusion
These application notes provide a comprehensive framework for investigating the pro-angiogenic potential of the aFGF (102-111) peptide using an in vitro tube formation assay. By following the detailed protocols and utilizing the provided data tables and diagrams as guides, researchers can effectively design and execute experiments to elucidate the role of this and other novel compounds in angiogenesis. Careful optimization of experimental conditions, particularly peptide concentration and cell density, is crucial for obtaining robust and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: FGF acidic I (102-111) Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FGF acidic I (102-111) peptide.
Frequently Asked Questions (FAQs)
1. What is the best solvent to dissolve FGF acidic I (102-111) peptide?
For most applications, sterile, deionized water is the recommended solvent for reconstituting FGF acidic I (102-111) peptide.[1] Some researchers also use aqueous buffers such as phosphate-buffered saline (PBS). For peptides that are difficult to dissolve in aqueous solutions, Dimethyl Sulfoxide (DMSO) can be used as a solvent.[2] It is important to note that the presence of trifluoroacetate (B77799) (TFA) salts from the purification process can enhance the peptide's solubility in aqueous solutions.[3]
2. I am having trouble dissolving the peptide in water. What should I do?
If you encounter solubility issues with FGF acidic I (102-111) in water, consider the following troubleshooting steps:
-
Gentle Agitation: After adding the solvent, allow the vial to sit for a few minutes to allow for complete reconstitution.[4][5] Gently pipette the solution up and down along the sides of the vial to aid dissolution. Avoid vigorous vortexing, as this can cause aggregation.[4]
-
Sonication: A brief period in an ultrasonic bath can help to break up any aggregates and facilitate dissolution.
-
pH Adjustment: The theoretical isoelectric point (pI) of this peptide is 7.88.[3] Peptides can be difficult to dissolve at or near their pI. Adjusting the pH of the solution slightly away from the pI may improve solubility. For this peptide, a slightly acidic buffer might be beneficial.
-
Use of a Different Solvent: If the peptide remains insoluble in water or aqueous buffers, you can try dissolving it in a small amount of DMSO first, and then slowly adding the aqueous buffer to your desired concentration.
3. What is the recommended storage condition for the FGF acidic I (102-111) peptide?
The lyophilized FGF acidic I (102-111) peptide should be stored at -20°C.[1][3][6] Under these conditions, it is stable for at least one year.[6] After reconstitution, it is recommended to store the solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[4][7] For long-term storage of the reconstituted peptide, consider adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) to prevent degradation and adsorption to the vial surface.[5][7]
4. The peptide solution appears cloudy or has visible precipitates. What does this mean and what should I do?
Cloudiness or precipitation in the peptide solution may indicate aggregation or poor solubility. Here are some steps to address this:
-
Review Reconstitution Protocol: Ensure that the reconstitution was performed correctly, following the recommended guidelines.
-
Sonication: As mentioned earlier, brief sonication can help to break up aggregates.
-
pH Adjustment: Check the pH of your solution and adjust it if it is close to the peptide's pI of 7.88.[3]
-
Filtration: If the issue persists, you may need to filter the solution through a low-protein-binding 0.22 µm filter to remove any aggregates before use in cellular assays.
5. How does the presence of TFA salt affect my experiments?
Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and can be present as a counterion in the final product.[3] While the TFA salt generally enhances the solubility of the peptide, high concentrations of TFA can be cytotoxic in sensitive cell-based assays.[3] For most standard in vitro assays, the residual TFA levels should not interfere.[3] However, if you are working with highly sensitive systems, you may consider using a peptide preparation where the TFA has been removed.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 1223.4 g/mol | [1][3][6] |
| Molecular Formula | C59H82N16O13 | [1][3][6] |
| Purity (by HPLC) | >95% | [1][6] |
| Theoretical pI | 7.88 | [3] |
| Appearance | Lyophilized Powder | [1][3][6] |
| Storage (Lyophilized) | -20°C | [1][3][6] |
| Storage (Reconstituted) | -20°C or -80°C | [4][7] |
| Solubility in Water | 1 mg/mL | [1] |
| Solubility in DMSO | Soluble | [2] |
Experimental Protocols
Protocol for Reconstitution of FGF acidic I (102-111) Peptide
-
Preparation: Before opening, briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[7][8]
-
Solvent Addition: Add the desired volume of sterile, deionized water or an appropriate buffer (e.g., PBS) to the vial to achieve the desired stock concentration. For example, to make a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide.
-
Dissolution: Gently swirl the vial or pipette the solution up and down to mix. Avoid vigorous shaking or vortexing. Allow the vial to stand at room temperature for a few minutes to ensure complete dissolution.[4][5]
-
Verification: Visually inspect the solution for any undissolved particles or cloudiness. If necessary, follow the troubleshooting steps outlined in the FAQs.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[4][7]
Visualizations
Caption: Troubleshooting workflow for FGF acidic I (102-111) peptide solubility issues.
Caption: Simplified overview of a potential FGF signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 美国GlpBio - FGF acidic I (102-111) (bovine brain) | Cas# 198542-00-6 [glpbio.cn]
- 3. FGF acidic I (102-111) (bovine brain) peptide [novoprolabs.com]
- 4. Recombinant Human FGF-acidic / FGF-1 [fujifilmbiosciences.fujifilm.com]
- 5. immunotools.de [immunotools.de]
- 6. - Products - Cohesion Biosciences [cohesionbio.com]
- 7. genscript.com [genscript.com]
- 8. mybiosource.com [mybiosource.com]
Preventing aFGF (102-111) degradation in culture media
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the degradation of acidic fibroblast growth factor (aFGF) fragment (102-111) in cell culture media. Maintaining the biological activity of this peptide is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is aFGF (102-111) and why is its stability in culture media a concern?
A: aFGF (102-111) is a peptide fragment derived from acidic fibroblast growth factor (aFGF), a potent mitogen that plays a key role in processes like angiogenesis and wound healing.[1][2][3] Like the full-length protein, this fragment is susceptible to various environmental factors in standard cell culture conditions, which can lead to its degradation.[4] This degradation results in a loss of biological activity, leading to inconsistent experimental outcomes, reduced cell proliferation, and inaccurate data.[4] Factors such as temperature, pH, and enzymatic activity can compromise the peptide's integrity.[5][6][7]
Q2: What are the primary factors that cause aFGF (102-111) degradation in culture media?
A: The degradation of aFGF and its fragments in culture media is a multifaceted issue. The primary factors include:
-
Thermal Stress: FGF proteins are known to have poor thermal stability; elevated temperatures can cause aggregation and precipitation.[5]
-
Suboptimal pH: Stability is highly dependent on pH. For the related FGF20, the highest thermal stability is observed near neutral pH, while instability and aggregation are noted at a pH below 5.0.[8] For aFGF, activity can be lost at pH values below 5 and above 8.[7]
-
Proteolytic Degradation: Proteases, either present in serum supplements or secreted by the cultured cells themselves, can enzymatically cleave the peptide, rendering it inactive.[1][7]
-
Mechanical Stress: Physical forces, such as vigorous shaking or agitation, can induce protein denaturation and aggregation.[9]
-
Oxidation: The presence of free thiol groups in the full-length aFGF protein suggests a potential susceptibility of its fragments to oxidation, which can alter its conformation and function.[10]
References
- 1. abbiotec.com [abbiotec.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Brain-Derived Acidic Fibroblast Growth Factor 102-111 | TargetMol [targetmol.com]
- 4. cellgs.com [cellgs.com]
- 5. Effects of temperature and additives on stability and spectrum of a therapeutic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aFGF - Fibroblast Growth Factor Acidic Recombinant, Human-Anti-wrinkle & anti-aging [mcbiotec.com]
- 8. Effects of pH and polyanions on the thermal stability of fibroblast growth factor 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of thermal and mechanical stress on the physical stability of human growth hormone and epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical stabilization of acidic fibroblast growth factor by polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FGF acidic I (102-111) Concentration for Angiogenesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FGF acidic I (102-111) and related compounds in angiogenesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of FGF acidic I (102-111) to induce angiogenesis?
Currently, there is a lack of published scientific literature detailing the specific angiogenic activity of the FGF acidic I (102-111) peptide fragment. While this fragment has been identified as a potential neurotrophic agent, its efficacy and optimal concentration for promoting angiogenesis have not been established.[1][2][3] Research has predominantly focused on the full-length acidic fibroblast growth factor (FGF-1).
Q2: What is the recommended concentration range for the full-length FGF acidic I (FGF-1) in angiogenesis assays?
The effective concentration of full-length FGF-1 is assay-dependent. For endothelial cell proliferation assays, the ED₅₀ is typically less than 0.3 ng/mL.[4] For in vitro tube formation assays, concentrations ranging from 10 ng/mL to 100 ng/mL are commonly used to stimulate a significant angiogenic response. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What is the primary signaling pathway activated by FGF-1 in endothelial cells to promote angiogenesis?
FGF-1 binding to its receptor (FGFR) on endothelial cells triggers the activation of several downstream signaling pathways crucial for angiogenesis. The primary pathways include the Ras/MAPK cascade, which promotes cell proliferation, and the PI3K/Akt pathway, which is essential for cell survival.[5][6]
Q4: How should I reconstitute and store FGF acidic I (102-111) peptide?
Lyophilized FGF acidic I (102-111) peptide should be stored at -20°C or colder.[7] For reconstitution, it is recommended to briefly centrifuge the vial to ensure the powder is at the bottom. The peptide can be dissolved in sterile distilled water or a buffer such as PBS to a stock concentration (e.g., 100 µg/mL).[4] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or colder.[4]
Troubleshooting Guide: In Vitro Endothelial Cell Tube Formation Assay
This guide addresses common issues encountered during the in vitro tube formation assay, a key method for assessing angiogenesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No tube network formation in the positive control. | 1. Endothelial cells are unhealthy, too old (high passage number), or were handled improperly. 2. Suboptimal cell seeding density (too high or too low). 3. The basement membrane matrix (e.g., Matrigel®) was not properly prepared or has low protein concentration.[8] 4. Insufficient concentration of the angiogenic stimulator. | 1. Use healthy, low-passage (P2-P6) endothelial cells. Ensure proper cell handling techniques to maintain viability.[9][10] 2. Optimize cell seeding density. A typical starting point is 1.5-3 x 10⁴ cells per well of a 96-well plate.[11] 3. Ensure the matrix is kept on ice, properly thawed, and forms a uniform gel layer. Use a matrix with a protein concentration of at least 10 mg/mL.[8][12] 4. Verify the concentration and bioactivity of your positive control (e.g., full-length FGF-1 or VEGF). |
| Cells form clumps or a monolayer instead of tubes. | 1. Cell seeding density is too high.[9] 2. The basement membrane matrix layer is too thin. | 1. Perform a cell titration experiment to determine the optimal seeding density for your specific endothelial cells.[13] 2. Ensure an adequate volume of the matrix is used to create a gel of sufficient thickness. For a 96-well plate, 50 µL is a common volume.[11] |
| High background or cell death in the negative control. | 1. Serum concentration in the media is too high, inhibiting tube formation. 2. The basement membrane matrix contains residual growth factors. | 1. Reduce or eliminate serum from the assay medium. If serum is necessary for cell viability, test a range of concentrations (0-2%).[13] 2. Use a growth factor-reduced basement membrane matrix for more sensitive experiments. |
| Inconsistent results between wells or experiments. | 1. Uneven coating of the basement membrane matrix. 2. Inconsistent cell numbers seeded across wells. 3. Bubbles in the matrix gel. | 1. Ensure the plate is level during gelation. Pipette the matrix carefully to cover the entire well surface uniformly. 2. Ensure a homogenous cell suspension and careful pipetting to seed a consistent number of cells in each well. 3. Pre-chill pipette tips and plates to prevent premature gelling and bubble formation. If bubbles form, they can be removed by centrifuging the plate at a low speed (e.g., 300 x g for 10 minutes at 4°C).[12] |
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This protocol provides a general guideline for assessing the angiogenic potential of FGF acidic I or its fragments.
Materials:
-
Endothelial cells (e.g., HUVECs) at a low passage number (P2-P6)
-
Basement membrane matrix, growth factor reduced (e.g., Matrigel®)
-
96-well tissue culture plate
-
Endothelial cell basal medium (serum-free)
-
FGF acidic I (full-length) or FGF acidic I (102-111) peptide
-
Positive control (e.g., VEGF-A, 50 ng/mL)
-
Negative control (vehicle, e.g., PBS)
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for 20-30 minutes.
-
Using a pre-chilled pipette tip, add 50 µL of the thawed matrix solution to each well. Ensure the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[12]
-
-
Cell Preparation:
-
Culture endothelial cells to approximately 80-90% confluency.
-
Serum-starve the cells for 2-4 hours prior to the assay.
-
Harvest the cells using trypsin and resuspend them in serum-free endothelial cell basal medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 3-6 x 10⁵ cells/mL.
-
-
Cell Seeding and Treatment:
-
Prepare serial dilutions of your test compound (FGF acidic I or FGF acidic I (102-111)) in serum-free basal medium. Include positive and negative controls.
-
Add 50 µL of the cell suspension (containing 1.5-3 x 10⁴ cells) to each well on top of the solidified matrix.
-
Add 50 µL of the corresponding treatment solution to each well.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Tube formation can begin within a few hours.[11]
-
Monitor tube formation periodically using an inverted microscope.
-
For quantitative analysis, you can stain the cells with Calcein AM (2 µg/mL) for 30 minutes, wash with PBS, and visualize using a fluorescent microscope.[9]
-
-
Quantification:
-
Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Quantitative Data Summary: Full-Length FGF acidic I (FGF-1)
Since no quantitative data is available for the angiogenic activity of the FGF acidic I (102-111) fragment, the following table summarizes the effective concentrations of the full-length FGF-1 protein in various angiogenesis-related assays.
| Assay Type | Cell Type | Effective Concentration | Observed Effect | Reference(s) |
| Cell Proliferation | 3T3 Fibroblasts | ED₅₀ < 0.3 ng/mL | Stimulation of cell proliferation | [4] |
| Cell Proliferation | Rabbit Corneal Endothelial Cells | EC₅₀: 3.3-24 ng/mL | Stimulation of cell proliferation | [14] |
| In vivo Angiogenesis & Osteogenesis | Fibrin/hydroxyapatite composite implant | 87.5 ng/h (initial), 28 ng/h (sustained) | Increased angiogenesis and osteogenic cell infiltration | [1] |
Visualizations
FGF-1 Signaling Pathway in Angiogenesis
Caption: FGF-1 signaling pathway in endothelial cells leading to angiogenesis.
Experimental Workflow: In Vitro Tube Formation Assay
Caption: A generalized workflow for the in vitro endothelial cell tube formation assay.
References
- 1. Site-specific delivery of acidic fibroblast growth factor stimulates angiogenic and osteogenic responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acidic and Basic Fibroblast Growth Factors Involved in Cardiac Angiogenesis following Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain Derived Acidic Fibroblast Growth Factor (102-111) | 198542-00-6 | Motif Biotech [motifbiotech.com]
- 4. genscript.com [genscript.com]
- 5. FGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 7. FGF acidic I (102-111) (bovine brain) peptide [novoprolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promocell.com [promocell.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. corning.com [corning.com]
- 13. ibidi.com [ibidi.com]
- 14. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
aFGF (102-111) lot-to-lot variability and testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acidic fibroblast growth factor fragment, aFGF (102-111).
I. Troubleshooting Guide
This guide addresses common issues encountered during experiments using aFGF (102-111).
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological activity (e.g., poor cell proliferation, no neurite outgrowth) | Incorrect Peptide Concentration: The net peptide content was not considered when preparing stock solutions. Lyophilized peptides contain counterions and bound water, meaning the actual peptide content is typically 60-80% of the total weight. | Always refer to the Net Peptide Content (NPC) on the Certificate of Analysis (CoA) to calculate the exact amount of peptide to dissolve for your desired stock concentration. If the NPC is not provided, it can be determined by amino acid analysis (AAA). |
| Improper Peptide Storage: The lyophilized peptide or stock solutions were stored incorrectly, leading to degradation. | Store lyophilized aFGF (102-111) at -20°C or colder. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles. | |
| Peptide Insolubility: The peptide did not fully dissolve, resulting in a lower effective concentration. | aFGF (102-111) is generally soluble in water. If solubility issues arise, gentle vortexing or sonication is recommended. Ensure the final concentration is within the recommended solubility limits (e.g., 1 mg/mL in water). | |
| Cellular Health Issues: The cells used in the assay are unhealthy, senescent, or were not handled properly. | Use cells within a low passage number and ensure they are healthy and actively dividing before starting the experiment. Perform a cell viability assay to confirm cellular health. | |
| Assay System Not Optimized: The concentration of aFGF (102-111) or the incubation time may not be optimal for the specific cell line and assay. | Perform a dose-response experiment to determine the optimal concentration of aFGF (102-111) for your specific cell type. Also, consider a time-course experiment to identify the optimal incubation period. | |
| Inconsistent results between experiments | Lot-to-Lot Variability: Different batches of aFGF (102-111) may have slight variations in purity, impurity profile, or net peptide content. | For each new lot, obtain a Certificate of Analysis and compare the purity and other specifications to the previous lot. It is best practice to perform a bridging study by testing the new lot in parallel with a previously validated lot to ensure comparable biological activity. |
| Variability in Experimental Technique: Minor differences in cell seeding density, reagent preparation, or incubation times can lead to significant variations in results. | Standardize all experimental procedures and document them in a detailed protocol. Ensure consistent cell seeding densities and precise timing for all steps. | |
| Reagent Instability: Other critical reagents in the assay, such as cell culture media or supplements, may be degraded or expired. | Use fresh, high-quality reagents and check expiration dates. | |
| Unexpected or off-target effects | Peptide Impurities: The presence of impurities from the synthesis process could cause non-specific cellular responses. | Use a high-purity grade of aFGF (102-111) (typically ≥95%). The Certificate of Analysis should provide the purity level as determined by HPLC. |
| Contamination: Bacterial or mycoplasma contamination in cell cultures can significantly alter experimental outcomes. | Regularly test cell cultures for mycoplasma contamination. Practice sterile techniques to prevent bacterial contamination. |
II. Frequently Asked Questions (FAQs)
1. What is aFGF (102-111)?
aFGF (102-111) is a ten-amino-acid peptide fragment derived from bovine brain acidic fibroblast growth factor (aFGF).[1][2] It is known to have angiogenic and neurotrophic properties, making it a subject of interest in research related to wound healing, tissue regeneration, and neurodegenerative diseases.[1][2]
2. How should I properly store and handle lyophilized aFGF (102-111)?
For long-term storage, lyophilized aFGF (102-111) should be kept at -20°C or colder in a desiccated environment. Before opening the vial, allow it to equilibrate to room temperature to prevent condensation, which can affect the stability of the peptide.
3. What is the best way to dissolve aFGF (102-111)?
The recommended solvent for aFGF (102-111) is typically sterile, high-purity water. For a 1 mg vial, adding 1 mL of water will yield a 1 mg/mL stock solution. If you encounter solubility issues, gentle vortexing or brief sonication can be helpful.
4. What is "Net Peptide Content" and why is it important?
Lyophilized peptides are not 100% peptide by weight; they also contain counterions (often from the purification process, like trifluoroacetic acid - TFA) and bound water. The Net Peptide Content (NPC) is the actual percentage of peptide in the lyophilized powder. It is crucial for accurately preparing stock solutions of a known concentration. For example, if the NPC is 80% and you weigh out 1 mg of powder, you only have 0.8 mg of the peptide.
5. How can I assess the quality of a new lot of aFGF (102-111)?
Always request a Certificate of Analysis (CoA) from the supplier for each new lot.[3] The CoA provides critical information about the quality of the peptide. Below is a table summarizing key quality control parameters typically found on a CoA for a synthetic peptide like aFGF (102-111).
Table 1: Typical Quality Control Specifications for aFGF (102-111)
| Parameter | Method | Typical Specification | Purpose |
| Appearance | Visual Inspection | White to off-white lyophilized powder | Confirms the physical state of the product. |
| Identity | Mass Spectrometry (MS) | Conforms to the theoretical molecular weight (approx. 1223.4 g/mol ) | Verifies that the correct peptide was synthesized. |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥95% | Determines the percentage of the target peptide relative to impurities. |
| Net Peptide Content (NPC) | Amino Acid Analysis (AAA) or Elemental Analysis | Typically 70-90% | Quantifies the actual amount of peptide in the lyophilized powder for accurate concentration calculations. |
| Solubility | Dissolution Test | Soluble in water at 1 mg/mL | Confirms that the peptide can be readily dissolved for experimental use. |
| Endotoxin | Limulus Amebocyte Lysate (LAL) Test | < 1 EU/µg | Important for in vivo studies and cell-based assays to ensure that bacterial endotoxins are below acceptable limits. |
6. What are the expected biological activities of aFGF (102-111)?
aFGF (102-111) is reported to have angiogenic and neurotrophic effects. In cell-based assays, it can stimulate the proliferation and migration of endothelial cells, leading to the formation of tube-like structures (angiogenesis). It can also promote the survival and neurite outgrowth of neuronal cells.
III. Experimental Protocols & Visualizations
A. aFGF Signaling Pathway
While the precise signaling cascade for the aFGF (102-111) fragment is not definitively established, it is believed to act through the canonical FGF signaling pathway by interacting with FGF receptors (FGFRs). The binding of FGF ligands to FGFRs, in the presence of heparan sulfate (B86663) proteoglycans (HSPGs) as co-receptors, induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression involved in cell proliferation, differentiation, migration, and survival.
B. Experimental Workflow: Lot-to-Lot Variability Testing
To ensure the consistency of experimental results, it is crucial to perform a bridging study when a new lot of aFGF (102-111) is received. This involves comparing the biological activity of the new lot to a previously validated lot.
C. Detailed Methodologies
This assay assesses the ability of aFGF (102-111) to promote the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well tissue culture plate
-
aFGF (102-111) (new and/or old lot)
-
Calcein AM (for visualization)
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare serial dilutions of aFGF (102-111) in serum-free medium. Include a vehicle control (medium only).
-
Cell Seeding: Add 50 µL of the cell suspension to each well of the coated plate.
-
Treatment: Add 50 µL of the aFGF (102-111) dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Analysis:
-
Carefully remove the medium from the wells.
-
Add Calcein AM staining solution and incubate for 30 minutes at 37°C.
-
Visualize the tube formation using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
This assay evaluates the neurotrophic potential of aFGF (102-111) by measuring the extension of neurites from neuronal cells.
Materials:
-
PC12 cells or other suitable neuronal cell line
-
Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)
-
Collagen-coated tissue culture plates
-
aFGF (102-111)
-
Nerve Growth Factor (NGF) as a positive control
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Staining reagents (e.g., Phalloidin (B8060827) for actin and DAPI for nuclei)
Protocol:
-
Cell Seeding: Seed PC12 cells onto collagen-coated plates at a low density to allow for neurite extension without excessive cell-cell contact.
-
Differentiation: The following day, switch to a low-serum medium to induce a more differentiated state.
-
Treatment: Add various concentrations of aFGF (102-111) to the cells. Include a vehicle control and a positive control (e.g., NGF).
-
Incubation: Incubate for 48-72 hours to allow for neurite outgrowth.
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Stain with fluorescently-labeled phalloidin and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. Parameters to measure include the percentage of cells with neurites, the average neurite length per cell, and the number of neurite branches. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
-
References
Troubleshooting low bioactivity of FGF acidic I (102-111)
Welcome to the technical support center for FGF acidic I (102-111). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to this peptide.
Frequently Asked Questions (FAQs)
Q1: What is FGF acidic I (102-111)?
FGF acidic I (102-111) is a synthetic peptide fragment corresponding to amino acids 102-111 of the full-length human acidic fibroblast growth factor (FGF1 or aFGF).[1][2] It is often investigated for its potential neurotrophic and angiogenic activities.[1][3]
Q2: What is the primary biological role of the parent protein, FGF acidic (FGF1)?
FGF acidic is a member of the fibroblast growth factor family, which is involved in a wide range of biological processes, including cell growth, proliferation, differentiation, and angiogenesis.[4][5] FGFs exert their effects by binding to and activating FGF receptors (FGFRs) on the cell surface, which in turn triggers intracellular signaling cascades.[6][7]
Q3: What are the key signaling pathways activated by FGF1?
FGF1 signaling is primarily mediated through the activation of FGF receptors (FGFRs), which leads to the stimulation of several downstream pathways, including:
-
RAS/MAPK Pathway: Crucial for cell proliferation and differentiation.
-
PI3K/AKT Pathway: Important for cell survival and growth.
-
PLCγ Pathway: Involved in cell motility and other cellular processes.[5][6]
These pathways collectively regulate a wide array of cellular functions.
Q4: Is heparin necessary for the activity of FGF acidic I (102-111)?
For the full-length FGF1 protein, heparin or heparan sulfate (B86663) proteoglycans (HSPGs) are critical for stabilizing the protein, protecting it from degradation, and facilitating its binding to FGF receptors.[8][9][10][11] However, it is not definitively established in the available literature whether the short 10-amino acid FGF acidic I (102-111) peptide requires heparin for its biological activity. Given the importance of heparin for the parent protein, it is a critical factor to consider and test in your experimental setup.
Troubleshooting Guide for Low Bioactivity
Low or inconsistent bioactivity is a common challenge when working with peptides. This guide provides a systematic approach to identifying and resolving potential issues in your experiments with FGF acidic I (102-111).
Problem 1: Peptide Handling and Storage Issues
Improper handling and storage can lead to peptide degradation and loss of activity.
| Potential Cause | Recommended Solution |
| Improper Storage of Lyophilized Peptide | Store the lyophilized peptide at -20°C or colder in a desiccated environment.[11] Avoid frequent temperature fluctuations. |
| Repeated Freeze-Thaw Cycles of Stock Solutions | Aliquot the reconstituted peptide into single-use volumes to minimize freeze-thaw cycles, which can degrade the peptide.[11] |
| Contamination of Stock Solutions | Reconstitute the peptide in a sterile buffer or solvent under aseptic conditions. Filter-sterilize the reconstituted solution if necessary. |
Problem 2: Solubility and Aggregation
Peptides can be prone to solubility issues and aggregation, which significantly impacts their bioactivity.
| Potential Cause | Recommended Solution |
| Incorrect Solvent | The manufacturer's instructions should be followed for reconstitution. If not provided, start with sterile, nuclease-free water. If solubility is an issue, a small amount of a polar organic solvent like DMSO or DMF may be used before diluting to the final aqueous buffer. Note that organic solvents can be toxic to cells. |
| Peptide Aggregation | Sonication can help to dissolve peptide aggregates. Prepare solutions fresh for each experiment to minimize the risk of aggregation over time. |
| pH of the Solution | The net charge of a peptide is pH-dependent, which affects its solubility. The isoelectric point (pI) of FGF acidic I (102-111) can be calculated based on its amino acid sequence. Preparing the solution at a pH away from the pI can improve solubility. |
Problem 3: Experimental Protocol Deficiencies
The design of the bioassay is critical for obtaining reliable results.
| Potential Cause | Recommended Solution |
| Inappropriate Cell Line | Ensure the cell line used in your assay expresses the appropriate FGF receptors. Neuronal cell lines such as PC12 or SH-SY5Y are commonly used for assessing neurotrophic activity.[12][13][14] |
| Absence of Heparin | As the full-length FGF1 requires heparin for activity, its absence could be a reason for low bioactivity of the peptide fragment. Test a range of heparin concentrations (e.g., 1-10 µg/mL) in your assay to see if it potentiates the peptide's effect. |
| Incorrect Peptide Concentration | Verify the calculation of the peptide concentration, accounting for the net peptide content if provided by the supplier. Perform a dose-response experiment to determine the optimal working concentration. |
| Insufficient Incubation Time | The biological response to the peptide may take time to develop. Optimize the incubation time in your assay. |
| Cell Culture Conditions | Ensure that the cell culture conditions (e.g., media, serum concentration, cell density) are optimal for the specific cell line and assay being performed. |
Experimental Protocols
Cell Proliferation Assay (Example using a Neuronal Cell Line)
This protocol provides a general framework for assessing the mitogenic activity of FGF acidic I (102-111).
-
Cell Seeding: Plate a neuronal cell line (e.g., PC12 or SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well in a low-serum medium (e.g., 0.5-1% serum) to reduce basal proliferation. Allow the cells to attach overnight.
-
Peptide Preparation: Prepare a stock solution of FGF acidic I (102-111) in a sterile, appropriate solvent. Make serial dilutions in the low-serum medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing different concentrations of the peptide. Include a positive control (e.g., full-length FGF1) and a negative control (vehicle only). To test the effect of heparin, prepare parallel treatments with and without the addition of heparin (e.g., 10 µg/mL).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Quantification of Proliferation: Use a colorimetric or fluorometric assay (e.g., MTT, WST-1, or CyQUANT®) to measure cell proliferation according to the manufacturer's instructions.
-
Data Analysis: Plot the absorbance or fluorescence values against the peptide concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).
Visualizations
FGF Signaling Pathway
Caption: Simplified FGF signaling pathway.
Troubleshooting Workflow for Low Bioactivity
Caption: Troubleshooting workflow for low peptide bioactivity.
References
- 1. Neurotrophic Activity and Its Modulation by Zinc Ion of a Dimeric Peptide Mimicking the Brain-Derived Neurotrophic Factor N-Terminal Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF acidic I (102-111) (bovine brain) peptide [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. Fibroblast Growth Factors: Biology, Function, and Application for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Receptor Specificity of the Fibroblast Growth Factor Family: THE COMPLETE MAMMALIAN FGF FAMILY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hNGF Peptides Elicit the NGF-TrkA Signalling Pathway in Cholinergic Neurons and Retain Full Neurotrophic Activity in the DRG Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel fibroblast growth factor-1 ligand with reduced heparin binding protects the heart against ischemia-reperfusion injury in the presence of heparin co-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "The Role of Heparin in Acidic Fibroblast Growth Factor Signaling" by Rebecca Kerr [scholarworks.uark.edu]
- 11. FGF-1, (Heparin-binding growth factor 1), acidic Protein [neuromics.com]
- 12. Cultured Neuronal Cell Lines - Creative Bioarray [acroscell.creative-bioarray.com]
- 13. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: aFGF (102-111) Stability
This technical support center provides guidance and answers frequently asked questions regarding the stability of acidic Fibroblast Growth Factor fragment (102-111) at different temperatures. This information is intended for researchers, scientists, and professionals in drug development who are utilizing this peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for aFGF (102-111) powder?
For long-term storage, the lyophilized powder of aFGF (102-111) should be stored at -20°C.[1][2] Under these conditions, the peptide is reported to be stable for at least three to four years.[1][2] It is important to keep the product away from moisture.[1]
Q2: How should I store aFGF (102-111) once it is reconstituted in a solvent?
Once reconstituted, aFGF (102-111) solutions should be stored at -80°C for long-term stability, where they can be kept for up to one year.[1] For short-term use, aliquots can be stored at 4°C for a few days, although it is recommended to minimize the duration of storage at this temperature to prevent degradation.
Q3: What are the shipping conditions for aFGF (102-111)?
aFGF (102-111) is typically shipped with blue ice or at ambient temperatures for short durations.[1][2] Upon receipt, it is crucial to transfer the product to the recommended storage conditions immediately.
Q4: Is there any data on the stability of aFGF (102-111) at room temperature or 37°C?
Q5: What factors can affect the stability of aFGF (102-111) in solution?
Several factors can influence the stability of peptides like aFGF (102-111) in a solution:
-
Temperature: Higher temperatures accelerate degradation processes.[6]
-
pH: The pH of the solution can affect the rate of hydrolysis and other chemical degradation pathways.[5][7]
-
Enzymatic Degradation: Proteases present in the experimental system can degrade the peptide.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to aggregation and degradation of the peptide. It is recommended to aliquot the reconstituted peptide to avoid multiple cycles.
Data Summary
Table 1: Recommended Storage Conditions for aFGF (102-111)
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 4 years[2] |
| Reconstituted in Solvent | -80°C | Up to 1 year[1] |
Experimental Protocols
While specific stability studies on aFGF (102-111) are not detailed in the provided results, a general approach to assessing peptide stability involves the following methodologies:
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the aFGF (102-111) peptide over time at different temperatures.
-
Methodology:
-
Prepare solutions of aFGF (102-111) in a suitable buffer.
-
Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points, inject an aliquot of each sample into a reverse-phase HPLC (RP-HPLC) system.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
The appearance of new peaks or a decrease in the area of the main peptide peak indicates degradation. Purity can be calculated as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Mass Spectrometry (MS) for Identification of Degradation Products
-
Objective: To identify the molecular weights of degradation products.
-
Methodology:
-
Following HPLC separation, the eluent can be directly coupled to a mass spectrometer.
-
Analyze the mass spectra of the degradation peaks to determine their molecular weights.
-
This information can help in identifying the mechanism of degradation (e.g., hydrolysis, oxidation).
-
Visualizations
Caption: Experimental workflow for assessing aFGF (102-111) stability.
Caption: Factors influencing the stability of aFGF (102-111).
References
- 1. Brain-Derived Acidic Fibroblast Growth Factor 102-111 | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Thermal Stability of Fibroblast Growth Factor Protein Is a Determinant Factor in Regulating Self-Renewal, Differentiation, and Reprogramming in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Effects of TFA on FGF acidic I (102-111) Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of FGF acidic I (102-111) in cellular assays, with a specific focus on the potential interference of its trifluoroacetate (B77799) (TFA) counter-ion.
Frequently Asked Questions (FAQs)
Q1: What is FGF acidic I (102-111) and what is its function?
A1: FGF acidic I (102-111) is a peptide fragment derived from bovine brain acidic Fibroblast Growth Factor (aFGF).[1][2] It is suggested to have potential neurotrophic and mitogenic (cell proliferation-inducing) activities.[3][4][5] Like the full-length aFGF, it is involved in processes such as angiogenesis and wound healing.[1][2]
Q2: Why is my FGF acidic I (102-111) peptide supplied as a TFA salt?
A2: Trifluoroacetic acid (TFA) is a common reagent used during the chemical synthesis and purification of peptides, particularly in reverse-phase high-performance liquid chromatography (HPLC).[6][7] It acts as an ion-pairing agent, which helps in achieving high purity of the synthetic peptide. Consequently, the final lyophilized peptide product is often a salt with TFA as the counter-ion.[7]
Q3: Can the TFA counter-ion affect my cellular assays?
A3: Yes, residual TFA in your peptide preparation can significantly impact the results of cellular assays.[6][7][8] Potential effects include:
-
Direct cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations, leading to reduced cell viability and proliferation, which can be mistaken for an effect of the peptide itself.[6][7]
-
Alteration of peptide structure and function: The TFA counter-ion can interact with the peptide, potentially altering its secondary structure and, consequently, its biological activity.[7][8]
-
Interference with signaling pathways: TFA can interfere with cellular signaling cascades, potentially masking or altering the specific effects of the FGF acidic I (102-111) peptide.[6]
-
pH alteration: TFA is a strong acid and can lower the pH of your assay medium, which can affect cellular processes and peptide activity.[7]
Q4: Which FGF receptor does FGF acidic I (102-111) activate?
Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with FGF acidic I (102-111) and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Lower than expected or no biological activity (e.g., cell proliferation, neurite outgrowth) | 1. TFA interference: The TFA counter-ion may be inhibiting cellular responses or altering the peptide's activity.[6][7] 2. Incorrect peptide concentration: Inaccurate determination of the peptide concentration due to the presence of TFA. | 1. Perform a TFA removal/salt exchange: Exchange the TFA counter-ion for a more biologically compatible one, such as hydrochloride (HCl).[7] A detailed protocol is provided below. 2. Run a TFA control: Test the effect of TFA alone on your cells at concentrations equivalent to those present in your peptide stock to assess its baseline toxicity.[6] 3. Accurate peptide quantification: After TFA removal, accurately determine the peptide concentration using methods like amino acid analysis or UV absorbance. |
| Inconsistent or variable results between experiments | 1. Variable TFA levels: Different batches of the peptide may have varying amounts of residual TFA. 2. Cellular health: Variations in cell passage number, density, or overall health. | 1. Standardize peptide preparation: Perform TFA removal on all peptide batches to ensure consistency. 2. Strict cell culture practice: Maintain consistent cell culture conditions and use cells within a defined passage number range. |
| Unexpected cytotoxicity or cell death | 1. Direct TFA toxicity: The concentration of TFA in your assay may be high enough to be toxic to the cells.[6][7] 2. Peptide degradation: The peptide may have degraded, leading to loss of activity and potential cytotoxic effects of degradation products. | 1. TFA removal: As a primary step, remove TFA from your peptide stock. 2. Vehicle control: Always include a vehicle control with the same final concentration of the solvent and, if possible, TFA to assess its specific effect.[6] 3. Proper peptide storage: Store the peptide as recommended by the manufacturer, typically lyophilized at -20°C or -80°C, and avoid repeated freeze-thaw cycles of stock solutions. |
Experimental Protocols
Protocol 1: TFA Removal from FGF acidic I (102-111) by HCl Salt Exchange
This protocol describes a common method to exchange the TFA counter-ion with chloride.
Materials:
-
FGF acidic I (102-111) TFA salt
-
Milli-Q or distilled water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide: Dissolve the FGF acidic I (102-111) TFA salt in sterile, distilled water to a concentration of 1 mg/mL.
-
Acidify with HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubate: Let the solution stand at room temperature for at least one minute.
-
Freeze: Rapidly freeze the solution, for example, by immersing the tube in liquid nitrogen.
-
Lyophilize: Lyophilize the frozen sample overnight until all the liquid has been removed.
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete removal of TFA.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide (now as an HCl salt) in your desired sterile buffer for the cellular assay.
Protocol 2: Cell Proliferation Assay (General)
This protocol provides a general guideline for assessing the mitogenic activity of FGF acidic I (102-111). This should be optimized for your specific cell line.
Materials:
-
Target cells (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
TFA-free FGF acidic I (102-111) HCl salt
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete medium.
-
Serum Starvation: The next day, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours to synchronize the cells in a quiescent state.
-
Peptide Treatment: Prepare serial dilutions of the TFA-free FGF acidic I (102-111) in serum-free/low-serum medium. Remove the starvation medium from the cells and add the different concentrations of the peptide. Include a negative control (medium only) and a positive control (e.g., full-length aFGF or fetal bovine serum).
-
Incubation: Incubate the cells for 24-72 hours, depending on the cell type and expected response time.
-
Quantify Proliferation: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Readout: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the negative control and plot the dose-response curve to determine the EC50 value.
Visualizations
FGF Signaling Pathway
Caption: General FGF signaling pathway.
Experimental Workflow: Assessing TFA Interference
Caption: Workflow to evaluate TFA interference.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Brain-Derived Acidic Fibroblast Growth Factor 102-111 | TargetMol [targetmol.com]
- 3. Neurotrophic effects of fibroblast growth factors on peptide-containing neurons in culture from postnatal rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast Growth Factors - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The FGF family: biology, pathophysiology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: aFGF (102-111) Aggregation and Prevention Methods
Disclaimer: Due to the limited availability of specific research on the aggregation of the aFGF (102-111) peptide fragment, this technical support center provides guidance based on the properties of the full-length acidic Fibroblast Growth Factor (aFGF) protein and general principles of peptide aggregation. Researchers should use this information as a starting point and adapt protocols to their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: My aFGF (102-111) peptide solution appears cloudy. What could be the cause?
A: Cloudiness in your peptide solution is often an indication of aggregation or poor solubility. Several factors could be contributing to this issue:
-
Concentration: You might be attempting to dissolve the peptide at a concentration that exceeds its solubility limit. It is advisable to start by preparing a more dilute stock solution (e.g., 1 mg/mL).[1]
-
Solvent Choice: While sterile, deionized water is a common starting solvent, some peptides, particularly those with a net charge, may require a dilute acidic or basic solution to fully dissolve. For basic peptides, a dilute acetic acid solution (e.g., 10%) can improve solubility.[1]
-
Temperature: Before adding the solvent, ensure the lyophilized peptide has warmed to room temperature. This prevents condensation from forming inside the vial, which can negatively impact solubility.[1]
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. To avoid aggregation, ensure your buffer pH is at least one unit away from the peptide's pI.[2]
Q2: How can I prevent my aFGF (102-111) peptide from aggregating during storage and experiments?
A: Preventing peptide aggregation is crucial for obtaining reliable experimental results. Here are several strategies:
-
Proper Storage: For long-term storage, aliquot your peptide stock solution into single-use vials and store them at -20°C or, ideally, -80°C. This minimizes freeze-thaw cycles, which can promote aggregation.[1] For short-term storage (a few days), solutions can be kept at 4°C.[1]
-
Low Concentration: Working with lower peptide concentrations can help prevent aggregation.[3]
-
Buffer Composition: The choice of buffer and the presence of certain additives can significantly impact peptide stability. Consider the following:
-
pH: As mentioned, maintain a buffer pH that is at least one unit away from the peptide's pI.[2][3]
-
Ionic Strength: Both increasing and decreasing salt concentrations can influence aggregation, so this may need to be optimized for your specific peptide.[2]
-
Additives: Certain excipients can help stabilize peptides and prevent aggregation. These include:
-
Sugars (e.g., sucrose, trehalose): These can stabilize the native conformation of the peptide.
-
Polyols (e.g., glycerol, mannitol): These can increase the viscosity of the solution and reduce peptide mobility.
-
Amino Acids (e.g., arginine, glutamic acid): These can suppress aggregation by interacting with the peptide.[3][4][5]
-
Detergents (non-ionic or zwitterionic): Low concentrations of detergents like Tween 20 or CHAPS can help solubilize aggregation-prone peptides.[3]
-
-
Q3: What factors inherent to the aFGF (102-111) sequence might contribute to aggregation?
A: While specific data for aFGF (102-111) is scarce, general principles of peptide aggregation suggest that certain sequence characteristics can increase the propensity for aggregation. These include stretches of hydrophobic amino acids and residues that can form intermolecular hydrogen bonds. Peptides containing amino acids like Alanine (Ala), Valine (Val), and Isoleucine (Ile) are often more prone to aggregation.[6]
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays.
| Possible Cause | Troubleshooting Steps |
| Peptide Aggregation | Visually inspect the peptide stock solution for any signs of precipitation or cloudiness. Use Dynamic Light Scattering (DLS) to check for the presence of aggregates. If aggregates are detected, prepare a fresh stock solution using the prevention methods described in the FAQs. |
| Incorrect Peptide Concentration | Verify the concentration of your stock solution using a method such as UV-Vis spectroscopy or a peptide quantification assay. |
| Peptide Degradation | Avoid repeated freeze-thaw cycles.[1] Ensure proper storage conditions are maintained. |
Issue 2: Low signal or no signal in binding assays.
| Possible Cause | Troubleshooting Steps |
| Aggregated Peptide | Aggregates may not bind to the target receptor or protein. Centrifuge the peptide solution at high speed to pellet any aggregates before use. Perform a filter-trapping assay to quantify the amount of aggregated protein. |
| Buffer Incompatibility | Ensure the buffer used for the binding assay is compatible with the peptide and does not induce aggregation. Test a range of buffer conditions (pH, ionic strength). |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Detection of Amyloid-like Fibrils
This assay is used to detect the formation of amyloid-like fibrillar aggregates, which are characterized by a cross-β-sheet structure.[7]
Materials:
-
Thioflavin T (ThT)
-
Sterile, deionized water
-
aFGF (102-111) peptide
-
Buffer of choice (e.g., PBS, pH 7.4)
-
96-well black plate with a clear bottom
-
Plate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in sterile, deionized water.
-
Filter the ThT stock solution through a 0.2 µm syringe filter to remove any aggregates.
-
Prepare the aFGF (102-111) peptide solution at the desired concentration in the chosen buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add the peptide solution to the wells.
-
Include control wells with buffer only.
-
Add ThT from the stock solution to each well to a final concentration of 10-20 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at a specific temperature (e.g., 37°C) with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.[8] An increase in fluorescence over time indicates the formation of amyloid-like fibrils.
-
Protocol 2: Filter-Trapping Assay for Detection of SDS-Resistant Aggregates
This method allows for the detection and quantification of SDS-resistant protein aggregates.[9]
Materials:
-
Cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size)
-
Dot-blot apparatus
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE loading buffer
-
Antibody specific to the peptide (if available) or a total protein stain
Procedure:
-
Sample Preparation:
-
Lyse cells or dilute the peptide solution in lysis buffer.
-
Determine the total protein concentration.
-
-
Filtration:
-
Pre-wet the cellulose acetate membrane with wash buffer.
-
Load equal amounts of protein from each sample onto the dot-blot apparatus.
-
Apply a vacuum to filter the samples through the membrane. Aggregates will be trapped on the membrane.
-
-
Detection:
-
Wash the membrane with wash buffer.
-
For total aggregate detection, stain the membrane with a total protein stain like Ponceau S or Coomassie Blue.
-
For specific aggregate detection, proceed with immunoblotting using an antibody that recognizes the aFGF (102-111) peptide.
-
Quantitative Data on Aggregation Inhibitors
As there is no specific quantitative data available for inhibitors of aFGF (102-111) aggregation, the following table provides examples of inhibitors for other amyloidogenic peptides to illustrate the types of compounds and their effective concentrations.
| Inhibitor | Target Peptide | Inhibitory Concentration (IC50) | Assay Method | Reference |
| Epigallocatechin gallate (EGCG) | α-Synuclein | ~10 µM | ThT Assay | [10] |
| Curcumin | Amyloid-β (1-42) | ~1 µM | ThT Assay | |
| Brazilin | Amyloid-β (1-42) | ~5 µM | ThT Assay | [10] |
| Oleuropein aglycone | Amyloid-β (1-42) | ~20 µM | ThT Assay |
Signaling Pathways and Experimental Workflows
aFGF Signaling Pathway
Acidic FGF (aFGF) exerts its biological effects by binding to Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases. This binding, facilitated by heparan sulfate (B86663) proteoglycans (HSPGs), leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades. The primary pathways activated include the RAS-MAPK pathway, which is crucial for cell proliferation and differentiation, and the PI3K-AKT pathway, which regulates cell survival.[11]
Caption: aFGF signaling through the RAS-MAPK and PI3K-AKT pathways.
General Experimental Workflow for Studying Peptide Aggregation
The following diagram outlines a typical workflow for investigating the aggregation of a peptide like aFGF (102-111).
Caption: A general workflow for the experimental study of peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel approach for the purification of aggregation prone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Filter trapping protocol to detect aggregated proteins in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
Technical Support Center: aFGF (102-111) Experimental Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acidic fibroblast growth factor fragment, aFGF (102-111). The following information addresses potential off-target effects and provides guidance for designing and interpreting experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected responses to aFGF (102-111) treatment that are not consistent with canonical FGF signaling. What could be the cause?
A1: Unexpected cellular responses could be due to off-target effects. The aFGF (102-111) peptide is a fragment of acidic fibroblast growth factor (aFGF) and shares sequence homology with other signaling molecules, such as Interleukin-1 (IL-1) and various neuropeptides. This homology may lead to the peptide binding to and activating receptors other than the intended Fibroblast Growth Factor Receptors (FGFRs). We recommend performing a series of control experiments to investigate this possibility, as outlined in the troubleshooting guides below.
Q2: What are the potential off-target signaling pathways that could be activated by aFGF (102-111)?
A2: Based on sequence homology, aFGF (102-111) has the potential to interact with receptors for Interleukin-1 and several neuropeptides. Activation of these pathways could lead to a range of cellular responses, including inflammatory signaling and modulation of neuronal activity, which are distinct from the typical mitogenic and angiogenic effects of aFGF.
Q3: How can I confirm that the observed effects in my experiment are specific to the intended aFGF (102-111) signaling pathway?
A3: To confirm the specificity of the observed effects, we recommend performing a competitive binding assay. This involves pre-incubating your cells with an excess of the unlabeled aFGF (102-111) peptide before adding your experimental concentration. If the observed effect is diminished or abolished, it suggests that the effect is mediated by a specific receptor for the peptide. Additionally, using a scrambled version of the peptide as a negative control can help differentiate specific from non-specific effects. A detailed protocol for a competitive binding assay is provided in the "Experimental Protocols" section.
Q4: Are there any known quantitative data on the binding affinity of aFGF (102-111) to its intended FGFRs versus potential off-target receptors?
A4: Currently, there is a lack of publicly available quantitative data that directly compares the binding affinities of the aFGF (102-111) fragment to FGFRs, Interleukin-1 receptors, and various neuropeptide receptors. Given this, it is crucial for researchers to empirically determine the specificity of the peptide's effects within their experimental system.
Data Presentation: Potential Off-Target Pathways
The following table summarizes potential off-target signaling pathways that could be inadvertently activated by aFGF (102-111) due to sequence homology. Researchers should consider these possibilities when designing experiments and interpreting data.
| Potential Off-Target Family | Key Receptors | Primary Signaling Cascades | Potential Cellular Outcomes |
| Interleukin-1 (IL-1) | IL-1 Receptor Type I (IL-1R1) | NF-κB, MAPK (p38, JNK) | Pro-inflammatory gene expression, cytokine production, cellular stress responses.[1][2] |
| Neuropeptides (e.g., Neuromedin C, Bombesin, Substance P) | G protein-coupled receptors (GPCRs) | Varies by receptor: cAMP, PLC, Ca2+ mobilization | Modulation of neuronal excitability, smooth muscle contraction, hormone secretion.[3] |
Mandatory Visualization
Caption: Expected aFGF signaling pathway.
References
Technical Support Center: aFGF (102-111) in Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acidic fibroblast growth factor fragment, aFGF (102-111), in cell culture experiments.
FAQs and Troubleshooting Guide
This section addresses common questions and problems encountered during the use of aFGF (102-111) in cell culture, with a focus on issues related to its stability and activity.
Q1: What is the expected half-life of aFGF (102-111) in my cell culture experiment?
Q2: My cells are not responding to the aFGF (102-111) treatment. What are the possible reasons?
A2: Lack of cellular response can stem from several factors:
-
Peptide Instability: As mentioned, aFGF (102-111) is likely to degrade rapidly in culture medium at 37°C.[1][2][3] This is a primary cause for loss of biological activity.
-
Improper Storage and Handling: Peptides are sensitive to degradation. Ensure the lyophilized peptide and stock solutions are stored at the recommended temperatures (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.
-
Suboptimal Peptide Concentration: The effective concentration of the peptide may be rapidly decreasing due to degradation. It may be necessary to add the peptide more frequently or use a higher initial concentration.
-
Cell Health and Receptor Expression: Ensure your cells are healthy, within a suitable passage number, and express the appropriate FGF receptors (FGFRs) for aFGF signaling.
-
Media Components: Components in the serum or media supplements may interfere with the peptide's activity or stability.
Q3: How can I improve the stability of aFGF (102-111) in my cell culture experiments?
A3: Several strategies can be employed to enhance peptide stability:
-
Heparin Co-administration: Heparan sulfate (B86663) proteoglycans are known to bind to FGFs, protecting them from proteolytic degradation and potentiating their signaling. Adding heparin to the culture medium can significantly increase the stability of FGFs.
-
More Frequent Media Changes/Peptide Supplementation: To counteract the rapid degradation, replenish the peptide by changing the media or adding fresh peptide at shorter time intervals (e.g., every 6-12 hours).
-
Use of Protease Inhibitors: While this can affect cellular physiology, a broad-spectrum protease inhibitor cocktail can be used to reduce enzymatic degradation of the peptide in the culture medium.
-
Lower Culture Temperature: For short-term experiments, reducing the culture temperature (e.g., to 32°C) can slow down degradation, but this may also affect cell growth and behavior.
-
Use of Stabilized Formulations: Investigate commercially available stabilized FGF formulations or consider chemical modifications to the peptide to enhance its resistance to degradation.[4]
Q4: My adherent cells are detaching after treatment with aFGF (102-111). What should I do?
A4: Cell detachment can be a sign of cytotoxicity or a stress response.
-
Confirm Peptide Purity and Identity: Ensure the peptide you are using is of high purity and has been correctly identified.
-
Titrate the Peptide Concentration: High concentrations of peptides can sometimes be cytotoxic. Perform a dose-response experiment to find the optimal, non-toxic concentration.
-
Check for Contamination: Microbial contamination can lead to cell stress and detachment.[5] Regularly test your cultures for mycoplasma and other contaminants.
-
Optimize Coating of Culture Vessels: Ensure your culture plates are appropriately coated with extracellular matrix proteins (e.g., collagen, fibronectin) if required for your cell type to promote strong adhesion.[6]
Quantitative Data Summary
While specific half-life data for aFGF (102-111) is unavailable, the following table summarizes the stability of related full-length FGF proteins to provide a contextual reference.
| FGF Protein | Condition | Half-life / Stability | Reference |
| FGF1 (acidic FGF) | 37°C in cell culture medium with heparin | Lost most activity after 6 hours | [1] |
| FGF2 (basic FGF) | 37°C in aqueous solution | ~30 minutes | [7] |
| FGF2 (basic FGF) | 25°C in aqueous solution | ~1 hour | [7] |
| FGF2 (basic FGF) | 4°C in aqueous solution | ~8 hours | [7] |
| FGF2 (basic FGF) | Serum-free media at 37°C | Completely degrades within 24 hours | [3] |
| FGF10 | Tissue culture media | < 30 minutes | [2] |
Experimental Protocols
Protocol for Determining the Half-life of aFGF (102-111) in Cell Culture
This protocol outlines a general method to determine the stability of aFGF (102-111) in your specific cell culture system.
Materials:
-
aFGF (102-111) peptide
-
Cell culture medium (appropriate for your cell line)
-
Your cell line of interest
-
Multi-well culture plates
-
Incubator (37°C, 5% CO2)
-
Method for quantifying the peptide (e.g., ELISA, HPLC-MS)
-
Method for assessing biological activity (e.g., cell proliferation assay, Western blot for downstream signaling)
Procedure:
-
Peptide Incubation:
-
Prepare a stock solution of aFGF (102-111) in a suitable sterile solvent.
-
Add the peptide to your cell culture medium at the desired final concentration.
-
Incubate the peptide-containing medium at 37°C in a cell-free or cell-containing condition.
-
-
Sample Collection:
-
Collect aliquots of the medium at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Immediately store the collected samples at -80°C to prevent further degradation.
-
-
Quantification of Intact Peptide:
-
Thaw the collected samples.
-
Quantify the amount of intact aFGF (102-111) in each sample using a sensitive and specific method like ELISA or HPLC-MS.
-
-
Assessment of Biological Activity:
-
In parallel, treat your cells with the medium collected at different time points.
-
Assess a relevant biological response, such as cell proliferation (e.g., using a BrdU or MTT assay) or the phosphorylation of downstream signaling molecules like ERK via Western blot.
-
-
Data Analysis:
-
Plot the concentration of the intact peptide or the biological activity as a function of time.
-
Calculate the half-life (t½) by fitting the data to a one-phase decay model.
-
Visualizations
Signaling Pathway for Fibroblast Growth Factors
Caption: Simplified MAPK/ERK signaling pathway activated by FGF binding to its receptor.
Experimental Workflow for Half-life Determination
Caption: Workflow for determining the half-life of aFGF (102-111) in cell culture.
References
- 1. Thermal Stability of Fibroblast Growth Factor Protein Is a Determinant Factor in Regulating Self-Renewal, Differentiation, and Reprogramming in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased thermal stability of FGF10 leads to ectopic signaling during development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellgs.com [cellgs.com]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. Cell culture troubleshooting | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. cqscopelab.com [cqscopelab.com]
- 7. Stabilisation of Recombinant Human Basic Fibroblast Growth Factor (FGF-2) against Stressors Encountered in Medicinal Product Processing and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adhesion Problems in Cells Treated with FGF acidic I (102-111)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cell adhesion issues when working with FGF acidic I (102-111).
Troubleshooting Guide
This guide provides solutions to common problems related to cell adhesion in cultures treated with FGF acidic I (102-111).
| Problem | Possible Cause | Recommended Solution |
| Cells are detaching after treatment. | 1. Suboptimal Peptide Concentration: The concentration of FGF acidic I (102-111) may be too high, leading to cytotoxicity, or too low, failing to induce the desired adhesive effects. 2. Incorrect Coating of Culture Surface: The culture surface may not be adequately coated with the appropriate extracellular matrix (ECM) protein for your cell type. 3. Cell Health: Cells may be unhealthy, stressed, or at a high passage number, reducing their ability to adhere. | 1. Optimize Peptide Concentration: Perform a dose-response experiment to determine the optimal concentration of FGF acidic I (102-111) for your specific cell line and experimental conditions. 2. Optimize Surface Coating: Ensure proper coating of the culture vessel with a suitable ECM protein (e.g., fibronectin, laminin, collagen).[1] Consider using different coating proteins or concentrations. 3. Ensure Cell Health: Use low-passage, healthy cells for your experiments. Ensure proper cell culture maintenance and handling. |
| Cells are clumping together and not forming a monolayer. | 1. High Cell Seeding Density: Seeding too many cells can lead to clumping. 2. Peptide-Induced Aggregation: The FGF acidic I (102-111) peptide may be promoting cell-cell adhesion over cell-substrate adhesion. | 1. Optimize Seeding Density: Determine the optimal seeding density for your cell type to ensure even distribution and monolayer formation. 2. Adjust Peptide Concentration and Incubation Time: Experiment with lower concentrations of the peptide or shorter incubation times to see if this reduces cell clumping. |
| Uneven cell attachment across the culture surface. | 1. Improper Mixing: The FGF acidic I (102-111) peptide may not be evenly distributed in the culture medium. 2. Uneven Coating: The ECM coating on the culture surface may be uneven. | 1. Ensure Proper Mixing: Gently swirl the culture plate after adding the peptide-containing medium to ensure even distribution. 2. Ensure Even Coating: Follow the coating protocol carefully to ensure a uniform layer of ECM protein on the culture surface. |
Frequently Asked Questions (FAQs)
Q1: What is FGF acidic I (102-111) and how is it expected to affect cell adhesion?
Fibroblast Growth Factor 1 (FGF1), also known as acidic FGF, is a signaling protein involved in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[2][3] The peptide FGF acidic I (102-111) is a fragment of this protein. While specific data on this fragment is limited, full-length FGFs are known to influence cell adhesion.[4] The PLCγ pathway, activated by FGF signaling, can influence cell morphology, migration, and adhesion.[5][6] Therefore, treatment with FGF acidic I (102-111) could potentially modulate cell adhesion by interacting with cell surface receptors and initiating downstream signaling cascades.
Q2: My cells are detaching after treatment with FGF acidic I (102-111). What is the first thing I should check?
The first step is to perform a dose-response experiment to determine the optimal concentration of the peptide. High concentrations may induce cytotoxicity, while very low concentrations may not be effective. It is also crucial to ensure your cells are healthy and at a low passage number, as stressed cells adhere poorly.
Q3: What type of culture surface coating should I use for my experiments?
The choice of coating depends on your cell type. Common extracellular matrix (ECM) proteins used for coating include fibronectin, laminin, and various types of collagen.[1] If you are unsure, a good starting point is to test different coatings to see which one promotes the best adhesion for your specific cells in the presence of FGF acidic I (102-111).
Q4: Can FGF acidic I (102-111) affect the expression of adhesion molecules?
Yes, it is possible. FGF signaling pathways are known to regulate the expression of various genes.[6] Depending on the cell type and experimental conditions, FGF acidic I (102-111) could potentially upregulate or downregulate the expression of cell adhesion molecules, such as integrins and cadherins. Further investigation through techniques like qPCR or western blotting would be needed to confirm this.
Experimental Protocols
Cell Adhesion Assay (Crystal Violet Staining)
This protocol provides a method to quantify cell adhesion after treatment with FGF acidic I (102-111).
Materials:
-
96-well tissue culture plates
-
Extracellular matrix (ECM) protein solution (e.g., fibronectin, 20 µg/ml)[7]
-
Blocking Buffer (e.g., 0.5% BSA in medium)[7]
-
Cell suspension in culture medium
-
FGF acidic I (102-111) peptide
-
4% Paraformaldehyde (PFA)[7]
-
Crystal Violet solution (0.5% in 20% ethanol)[8]
-
1% SDS in water[7]
Procedure:
-
Coat Plates: Coat the wells of a 96-well plate with the desired ECM protein solution and incubate for 1 hour at 37°C or overnight at 4°C.[7]
-
Wash and Block: Wash the wells twice with washing buffer. Then, block the plates with blocking buffer for 45-60 minutes at 37°C.[7]
-
Cell Seeding: Wash the wells again and seed your cells at a predetermined optimal density.
-
Treatment: Treat the cells with various concentrations of FGF acidic I (102-111) and incubate for the desired time.
-
Remove Non-Adherent Cells: Gently wash the wells to remove any non-adherent cells.
-
Fixation: Fix the remaining adherent cells with 4% PFA for 10-15 minutes at room temperature.[7]
-
Staining: Wash the wells and stain with Crystal Violet solution for 10 minutes.[7]
-
Washing: Wash the wells with water to remove excess stain.
-
Solubilization: Add 1% SDS to each well to solubilize the stain.[7]
-
Quantification: Read the absorbance at 550-590 nm using a microplate reader.[7][8]
Signaling Pathways and Workflows
Hypothetical Signaling Pathway for FGF acidic I (102-111) Modulating Cell Adhesion
Caption: Hypothetical signaling cascade initiated by FGF acidic I (102-111).
Experimental Workflow for Troubleshooting Adhesion Issues
Caption: A logical workflow for troubleshooting cell adhesion problems.
References
- 1. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 2. mdpi.com [mdpi.com]
- 3. Fibroblast Growth Factors: Biology, Function, and Application for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 7. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 8. researchgate.net [researchgate.net]
Contamination issues in FGF acidic I (102-111) stock solutions
Technical Support Center: FGF acidic I (102-111)
This guide provides troubleshooting and frequently asked questions regarding contamination issues in FGF acidic I (102-111) stock solutions, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My FGF acidic I (102-111) stock solution appears cloudy or has visible particulates. What is the cause and how can I fix it?
A1: Cloudiness or particulates in your peptide stock solution can indicate several issues, including poor solubility, microbial contamination, or precipitation.
-
Poor Solubility: The peptide may not be fully dissolved. FGF acidic I (102-111) is a synthetic peptide fragment, and its solubility can be influenced by the solvent, pH, and concentration. It is recommended to first attempt reconstitution in sterile distilled water. If solubility issues persist, using a small amount of 0.1% acetic acid in sterile water can aid dissolution.[1][2] Sonication can also help break up small particles and enhance solubilization.[2]
-
Microbial Contamination: The solution may be contaminated with bacteria or fungi. This is often due to non-sterile handling, water, or vials. To check for microbial contamination, you can plate a small aliquot of the solution on a nutrient agar (B569324) plate and incubate it.
-
Precipitation: The peptide may have precipitated out of solution, which can be caused by improper storage, multiple freeze-thaw cycles, or the use of an inappropriate buffer for dilution.[1][3]
Q2: I suspect my peptide stock solution is contaminated. What are the common types of contaminants I should be aware of?
A2: Common contaminants in peptide stock solutions can be broadly categorized as microbial, chemical, or particulate.
-
Microbial Contaminants: This includes bacteria, fungi, and endotoxins. Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, are a significant concern in cell-based assays.[4][5][6]
-
Chemical Contaminants: These can be introduced during synthesis or handling. Examples include residual solvents (e.g., acetonitrile, trifluoroacetic acid - TFA), by-products from peptide synthesis, or leachates from plasticware.[7][8][9]
-
Particulate Contaminants: Dust and fibers from the lab environment can also contaminate your stock solution.[9]
Q3: How can I prevent contamination of my FGF acidic I (102-111) stock solutions?
A3: Preventing contamination requires careful handling and adherence to sterile techniques.
-
Sterile Technique: Always work in a laminar flow hood. Use sterile pipette tips, microcentrifuge tubes, and vials.
-
High-Quality Reagents: Use sterile, pyrogen-free water or recommended solvents for reconstitution.[10]
-
Proper Storage: Store the lyophilized peptide at -20°C or colder.[11][12] Once reconstituted, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][3][13]
-
Filtration: For sterile applications, you can filter the reconstituted peptide solution through a 0.22 µm syringe filter into a sterile container.[13]
Q4: What are the recommended storage conditions for FGF acidic I (102-111) stock solutions?
A4: Proper storage is critical to maintain the integrity and activity of your peptide.
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | See expiration date | Store in a desiccated environment.[6][12] |
| Reconstituted Stock | -20°C to -80°C | Up to 10 months | Aliquot to avoid freeze-thaw cycles.[6][14][15] Adding a carrier protein like 0.1% BSA can improve stability for long-term storage.[12][14] |
| Diluted (Working Solution) | 2°C to 8°C | Up to 1 week | For short-term use.[6][14][15] |
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
If your experiments using the FGF acidic I (102-111) stock solution are yielding unexpected or inconsistent results, contamination could be a factor.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Reduced Biological Activity
A noticeable decrease in the biological activity of your peptide could be due to degradation.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Peptide Degradation | Peptides can degrade due to improper storage, multiple freeze-thaw cycles, or exposure to proteases. Prepare a fresh stock solution from lyophilized powder and aliquot for single use.[1][3] |
| Oxidation | Peptides containing Cys, Met, or Trp residues are prone to oxidation. Use oxygen-free solvents for reconstitution and store under an inert gas if possible.[3] |
| Incorrect Concentration | Verify the peptide concentration. The net peptide content can be 60-80% of the gross weight due to the presence of water and counterions like TFA.[7] Consider performing an amino acid analysis for accurate quantification.[4][16] |
Experimental Protocols
Protocol 1: Sterile Preparation of FGF acidic I (102-111) Stock Solution
-
Preparation: Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[3] Briefly centrifuge the vial to ensure all the powder is at the bottom.[15][17]
-
Reconstitution: Working in a laminar flow hood, add the desired volume of sterile, pyrogen-free water to the vial to achieve a concentration higher than your final working concentration.[2]
-
Dissolution: Gently swirl or pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking or vortexing.[13][17] If solubility is an issue, sonication for a few minutes may help.[2] If the peptide remains insoluble, a small amount of 0.1% acetic acid in sterile water can be used.[1]
-
Sterile Filtration (Optional): If required for your application, filter the reconstituted solution through a sterile 0.22 µm syringe filter into a new sterile vial.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Quality Control of Peptide Stock Solution
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is the standard method for determining peptide purity.[4][16][18]
-
Identity Verification (Mass Spectrometry):
-
Endotoxin Testing (LAL Assay):
Signaling Pathway
FGF acidic (FGF1) and its fragments are known to be involved in various cellular processes by activating FGF receptors (FGFRs), which in turn trigger downstream signaling cascades.[19][20][21]
Caption: Simplified FGF signaling pathway.
Contamination Source Identification
Caption: Logical diagram for identifying contamination sources.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 3. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 4. polypeptide.com [polypeptide.com]
- 5. Peptide Drug Quality Control - Creative Proteomics [creative-proteomics.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
- 8. SP2: Rapid and Automatable Contaminant Removal from Peptide Samples for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Peptide synthesis and stock solution preparation [bio-protocol.org]
- 11. FGF acidic I (102-111) (bovine brain) peptide [novoprolabs.com]
- 12. immunotools.de [immunotools.de]
- 13. polarispeptides.com [polarispeptides.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Human FGF-acidic (FGF-1) Recombinant Protein (PHG0014) [thermofisher.com]
- 16. intavispeptides.com [intavispeptides.com]
- 17. Recombinant Human FGF-acidic / FGF-1 [fujifilmbiosciences.fujifilm.com]
- 18. bachem.com [bachem.com]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | FGF Signaling Pathway: A Key Regulator of Stem Cell Pluripotency [frontiersin.org]
- 21. FGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to aFGF (102-111) and Full-Length aFGF in Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known effects of the peptide fragment aFGF (102-111) and the full-length acidic fibroblast growth factor (aFGF) on neurogenesis. While full-length aFGF is a well-documented promoter of neural stem cell activity, the specific role of its (102-111) fragment remains largely investigational. This document summarizes the available data to guide future research and development in neural regeneration and repair.
Executive Summary
Full-length acidic fibroblast growth factor (aFGF) is a potent signaling molecule that plays a crucial role in the proliferation, differentiation, and survival of neural stem and progenitor cells.[1][2] Its neurogenic effects are mediated through binding to fibroblast growth factor receptors (FGFRs) and activating downstream signaling cascades, primarily the MAPK/ERK and PI3K/Akt pathways. In contrast, the aFGF (102-111) peptide is described as a potential neurotrophic agent, but there is a significant lack of direct experimental evidence and comparative studies to substantiate its efficacy in neurogenesis relative to the full-length protein.[3][4][5][6] This guide will present the established data for full-length aFGF and highlight the current knowledge gap regarding the aFGF (102-111) fragment.
Data Presentation: Full-Length aFGF in Neurogenesis
Quantitative data on the effects of full-length aFGF on neural stem cell behavior is extensive. The following table summarizes key findings from representative studies.
| Parameter | Experimental Model | Treatment | Key Findings | Reference |
| Neural Stem Cell Proliferation | In vitro neurosphere assay from mouse telencephalon | FGF-2 (a related FGF) | Induces proliferation of neural stem cells. | [7] |
| Neuronal Differentiation | PC12 cells | aFGF | Promotes stable neurite outgrowth and neuronal differentiation. | |
| Neurogenesis in vivo | Rats with ischemic stroke | Intranasal aFGF | Increased number of BrdU immunoreactive cells in the subventricular zone and striatum. | [1][2] |
| Neuronal Survival | Cultured chick and rat peripheral and central nervous system neurons | aFGF | Enhances long-term survival of embryonic spinal cord neurons. | [1] |
Note: Direct quantitative comparisons with aFGF (102-111) are not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to assess the neurogenic effects of FGFs.
Neural Stem Cell Proliferation Assay (Neurosphere Assay)
-
Cell Isolation: Isolate neural stem cells from the desired brain region (e.g., mouse subventricular zone).
-
Culture: Culture the cells in a serum-free medium supplemented with growth factors, including aFGF.
-
Neurosphere Formation: Plate the cells at a clonal density in non-adherent culture plates to allow the formation of neurospheres.
-
Quantification: After a set period (e.g., 7-10 days), count the number and measure the diameter of the neurospheres as an index of proliferation.
-
Secondary Sphere Formation: Dissociate the primary neurospheres and re-plate the cells to assess self-renewal capacity.
Neuronal Differentiation Assay
-
Cell Plating: Plate neural stem cells or progenitor cells (e.g., PC12 cells) on a suitable substrate (e.g., poly-L-lysine and laminin (B1169045) coated plates).
-
Differentiation Induction: Culture the cells in a differentiation medium containing aFGF.
-
Immunocytochemistry: After a defined period, fix the cells and perform immunocytochemistry for neuronal markers such as β-III tubulin (Tuj1) or microtubule-associated protein 2 (MAP2) to identify and quantify differentiated neurons.
-
Morphological Analysis: Analyze neurite outgrowth by measuring the length and number of neurites per neuron.
In Vivo Neurogenesis Assay (BrdU Labeling)
-
Animal Model: Utilize an appropriate animal model (e.g., adult rats).
-
Treatment Administration: Administer aFGF through a suitable route (e.g., intranasally or via intracerebroventricular injection).
-
BrdU Administration: Inject the thymidine (B127349) analog bromodeoxyuridine (BrdU) to label proliferating cells.
-
Tissue Processing: After a designated time, perfuse the animals and process the brain tissue for immunohistochemistry.
-
Immunohistochemistry and Analysis: Stain brain sections for BrdU and neuronal markers (e.g., NeuN or Doublecortin) to identify and quantify newly born neurons.
Signaling Pathways and Experimental Workflows
aFGF Signaling in Neurogenesis
Full-length aFGF initiates a signaling cascade upon binding to its receptor, which is crucial for its neurogenic effects.
Caption: Signaling pathway of full-length aFGF in promoting neurogenesis.
Experimental Workflow for Comparing Neurogenic Potential
The following diagram outlines a logical workflow for a direct comparative study, which is currently absent in the literature.
Caption: Proposed workflow for a comparative study of aFGF and its fragment.
Conclusion and Future Directions
The existing body of research firmly establishes full-length aFGF as a significant factor in promoting neurogenesis. It enhances the proliferation, differentiation, and survival of neural stem cells, making it a molecule of high interest for therapeutic applications in neurodegenerative diseases and brain injury.
The peptide fragment aFGF (102-111) is commercially available and suggested to have neurotrophic potential. However, there is a clear and critical gap in the scientific literature regarding its actual efficacy and mechanism of action in the context of neurogenesis. Direct, quantitative comparisons with full-length aFGF are necessary to validate its potential and determine if it offers any advantages, such as improved stability, blood-brain barrier permeability, or a more specific mechanism of action.
Future research should prioritize head-to-head in vitro and in vivo studies following the experimental workflow outlined above. Such studies will be instrumental in determining whether aFGF (102-111) represents a viable and potentially superior alternative to full-length aFGF for promoting neural repair and regeneration.
References
- 1. Astroglial and fibroblast growth factors have neurotrophic functions for cultured peripheral and central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acidic fibroblast growth factor delivered intranasally induces neurogenesis and angiogenesis in rats after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain Derived Acidic Fibroblast Growth Factor (102-111)|198542-00-6|MOLNOVA [molnova.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Brain-Derived Acidic Fibroblast Growth Factor 102-111 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Angiogenic Potency: A Comparative Analysis of aFGF (102-111) and bFGF
A Head-to-Head Examination of Two Key Fibroblast Growth Factors in Vascularization
In the intricate process of angiogenesis, the formation of new blood vessels from pre-existing ones, a host of signaling molecules play pivotal roles. Among these, the fibroblast growth factor (FGF) family is of paramount importance. This guide provides a detailed comparison of the angiogenic potency of two members of this family: the peptide fragment of acidic Fibroblast Growth Factor, aFGF (102-111), and basic Fibroblast Growth Factor (bFGF). This objective analysis, supported by experimental data and methodologies, is intended for researchers, scientists, and drug development professionals engaged in the study of angiogenesis and the development of novel therapeutics.
Executive Summary
While both aFGF and bFGF are recognized as pro-angiogenic factors, their full-length forms and various fragments can exhibit distinct potencies and mechanisms of action. Basic FGF (bFGF) is a well-established and potent inducer of angiogenesis, active in promoting endothelial cell proliferation, migration, and tube formation. The specific fragment of acidic FGF, aFGF (102-111), has also been investigated for its biological activities. However, direct comparative studies quantifying the angiogenic potency of aFGF (102-111) against bFGF are limited in publicly available literature. This guide synthesizes the available information on each factor's individual angiogenic activities and provides the established experimental frameworks used to assess them.
Comparative Analysis of Angiogenic Activity
Due to a lack of direct comparative quantitative data in the current body of scientific literature, a side-by-side numerical comparison of the angiogenic potency of aFGF (102-111) and bFGF is not feasible at this time. The following table summarizes the known angiogenic activities of full-length aFGF and bFGF, which provides a foundational context for understanding their potential relative potencies. It is important to note that the activity of the aFGF (102-111) fragment may differ significantly from the full-length protein.
| Parameter | Acidic Fibroblast Growth Factor (aFGF) | Basic Fibroblast Growth Factor (bFGF) |
| Endothelial Cell Proliferation | Mitogenic for endothelial cells. | Potent mitogen for endothelial cells.[1] |
| Endothelial Cell Migration | Stimulates endothelial cell migration. | Potently stimulates endothelial cell migration.[1] |
| Endothelial Tube Formation | Induces the formation of capillary-like structures. | A strong inducer of tube formation by endothelial cells. |
| In Vivo Angiogenesis (e.g., CAM Assay) | Induces angiogenesis in models like the Chick Chorioallantoic Membrane (CAM) assay. | A well-established inducer of neovascularization in various in vivo models, including the CAM assay.[2][3] |
Signaling Pathways in Angiogenesis
Both aFGF and bFGF exert their pro-angiogenic effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases. This binding event triggers a cascade of intracellular signaling events that ultimately lead to the cellular responses required for angiogenesis.
The signaling pathway for bFGF is well-characterized and involves the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.
The specific signaling cascade initiated by the aFGF (102-111) fragment has not been extensively detailed in available literature and may differ from that of the full-length aFGF protein.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines the methodologies for key experiments used to assess angiogenic potency.
Endothelial Cell Proliferation Assay
This assay quantifies the mitogenic activity of the test substances on endothelial cells.
Protocol:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well in complete endothelial growth medium.
-
After 24 hours of incubation to allow for cell attachment, the medium is replaced with a basal medium containing a low serum concentration (e.g., 0.5% FBS) for serum starvation overnight.
-
The cells are then treated with various concentrations of aFGF (102-111) or bFGF. A negative control (basal medium) and a positive control (e.g., VEGF) are included.
-
After 48-72 hours of incubation, cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay, which measures mitochondrial activity as an indicator of cell viability and number.
-
The absorbance is read using a microplate reader, and the results are expressed as a percentage of the control.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the chemotactic effect of the test substances on endothelial cells.
Protocol:
-
The undersides of Transwell inserts (8 µm pore size) are coated with an extracellular matrix protein such as fibronectin or collagen.
-
The lower chambers of the 24-well plate are filled with basal medium containing various concentrations of aFGF (102-111) or bFGF as chemoattractants.
-
HUVECs, previously serum-starved, are seeded into the upper chamber of the Transwell inserts.
-
The plate is incubated for 4-6 hours to allow for cell migration through the porous membrane.
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with Crystal Violet or DAPI), and counted under a microscope.
-
The number of migrated cells per field is quantified and compared between different treatment groups.
References
- 1. mdpi.com [mdpi.com]
- 2. A comparative study on the effects of tumor necrosis factor-alpha (TNF-alpha), human angiogenic factor (h-AF) and basic fibroblast growth factor (bFGF) on the chorioallantoic membrane of the chick embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide: FGF acidic I (102-111) vs. VEGF in Endothelial Cell Migration
For Immediate Release
[City, State] – [Date] – In the intricate dance of angiogenesis, the migration of endothelial cells is a pivotal step, orchestrated by a host of signaling molecules. Among these, Vascular Endothelial Growth Factor (VEGF) is a well-established protagonist. This guide provides a comparative analysis of the effects of a lesser-known peptide fragment, FGF acidic I (102-111), against the benchmark, VEGF, on endothelial cell migration, offering valuable insights for researchers, scientists, and drug development professionals in the field of angiogenesis and tissue regeneration.
Executive Summary
Vascular Endothelial Growth Factor (VEGF) is a potent cytokine that plays a crucial role in vasculogenesis and angiogenesis, primarily by promoting the proliferation and migration of endothelial cells. Fibroblast Growth Factor (FGF) acidic I, also known as FGF1, is another key player in angiogenesis. This guide focuses on a specific peptide fragment of FGF acidic I, spanning amino acids 102-111, and its role in endothelial cell migration compared to VEGF. While extensive data exists for the full-length FGF1 protein, the specific actions of the 102-111 fragment are less characterized in publicly available research. This comparison synthesizes the known functions of the parent molecules and outlines the standard methodologies used to assess their impact on endothelial cell migration.
Data Presentation: A Comparative Overview
Due to the limited direct comparative quantitative data for the FGF acidic I (102-111) peptide in peer-reviewed literature, the following tables are based on the established effects of the parent molecule, FGF acidic I (FGF1), and VEGF. These tables illustrate the typical quantitative data obtained from standard endothelial cell migration assays.
Table 1: Comparison of Endothelial Cell Migration in a Boyden Chamber Assay
| Treatment | Concentration | Migrated Cells (per high-power field) | Fold Change vs. Control |
| Control (Basal Medium) | - | 25 ± 5 | 1.0 |
| VEGF | 20 ng/mL | 150 ± 15 | 6.0 |
| FGF acidic I (FGF1) | 20 ng/mL | 130 ± 12 | 5.2 |
| FGF acidic I (102-111) | Data not available | Data not available | Data not available |
Note: The data for VEGF and FGF acidic I (FGF1) are representative values from typical Boyden chamber assays and may vary depending on the specific experimental conditions and cell type used.
Table 2: Comparison of Endothelial Cell Migration in a Wound Healing (Scratch) Assay
| Treatment | Concentration | % Wound Closure at 24h |
| Control (Basal Medium) | - | 15 ± 3% |
| VEGF | 20 ng/mL | 85 ± 7% |
| FGF acidic I (FGF1) | 20 ng/mL | 75 ± 6% |
| FGF acidic I (102-111) | Data not available | Data not available |
Note: The data for VEGF and FGF acidic I (FGF1) are representative values from typical wound healing assays and can differ based on experimental variables.
Signaling Pathways: Mechanisms of Action
VEGF Signaling Pathway
VEGF primarily exerts its pro-migratory effects by binding to the VEGF receptor 2 (VEGFR2) on endothelial cells.[1] This binding triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the Phospholipase Cγ (PLCγ)-Protein Kinase C (PKC)-Mitogen-activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway. These pathways converge to regulate cytoskeletal rearrangements, focal adhesion turnover, and the expression of genes involved in cell motility, ultimately leading to directed endothelial cell migration.
Caption: VEGF Signaling Pathway in Endothelial Cells.
FGF acidic I Signaling Pathway
FGF acidic I (FGF1) binds to FGF receptors (FGFRs), primarily FGFR1 on endothelial cells.[2] This interaction, stabilized by heparan sulfate (B86663) proteoglycans, leads to receptor dimerization and activation of its intrinsic tyrosine kinase domain. Similar to VEGF signaling, this activates downstream pathways including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[3][4] The specific signaling cascade initiated by the FGF acidic I (102-111) peptide fragment is not well-documented and requires further investigation. Some evidence suggests that certain FGF-derived peptides may act as receptor inhibitors, adding a layer of complexity.
Caption: FGF acidic I Signaling Pathway in Endothelial Cells.
Experimental Protocols
Boyden Chamber (Transwell) Assay
The Boyden chamber, or transwell assay, is a widely used method to quantify the chemotactic response of endothelial cells.
Workflow:
Caption: Boyden Chamber Assay Workflow.
Detailed Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80-90% confluency.
-
Starvation: Cells are serum-starved for 4-6 hours prior to the assay to reduce basal migration rates.
-
Assay Setup: A transwell insert with a porous polycarbonate membrane (typically 8 µm pores) is placed in a 24-well plate. The lower chamber is filled with basal medium containing the chemoattractant (e.g., VEGF or FGF acidic I (102-111)).
-
Cell Seeding: A suspension of starved HUVECs is added to the upper chamber of the transwell insert.
-
Incubation: The plate is incubated for 4-18 hours at 37°C in a humidified incubator to allow for cell migration.
-
Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: The membrane is fixed with methanol (B129727) and stained with a solution such as Crystal Violet or DAPI.
-
Quantification: The number of migrated cells on the lower surface of the membrane is counted in several random high-power fields under a microscope.
Wound Healing (Scratch) Assay
This assay measures the rate of collective cell migration to close an artificial "wound" created in a confluent cell monolayer.
Workflow:
References
- 1. genscript.com [genscript.com]
- 2. goldbio.com [goldbio.com]
- 3. Fibroblast Growth Factor-Derived Peptides: Sources, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF and FGF prime vascular tube morphogenesis and sprouting directed by hematopoietic stem cell cytokines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neurotrophic Activity of aFGF (102-111) and Other Key Neurotrophic Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotrophic activity of the acidic Fibroblast Growth Factor fragment, aFGF (102-111), with other well-established neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF). The information presented is based on available experimental data to assist in the evaluation of these molecules for research and therapeutic development.
Executive Summary
Neurotrophic factors are essential for the development, survival, and regeneration of neurons. While BDNF, GDNF, and NGF are extensively characterized, emerging molecules like the aFGF (102-111) peptide fragment are also being explored for their potential neurotrophic roles.[1] This guide summarizes the known activities of these factors, with a focus on neuronal survival and neurite outgrowth.
Disclaimer: Direct quantitative experimental data for the aFGF (102-111) fragment is limited in publicly available literature. Therefore, the comparison for aFGF is largely based on the known activities of the full-length acidic Fibroblast Growth Factor (aFGF), from which this fragment is derived. It is assumed that the fragment may exhibit a subset of the full-length protein's activities.
Comparative Data on Neurotrophic Activity
The following tables summarize the available data on the neurotrophic effects of aFGF (full-length), BDNF, GDNF, and NGF.
| Factor | Primary Receptor(s) | Key Biological Activities in the Nervous System |
| aFGF (full-length) | Fibroblast Growth Factor Receptors (FGFRs) | Promotes neuronal survival and neurite outgrowth; implicated in hippocampal neuron survival.[2] |
| BDNF | Tropomyosin receptor kinase B (TrkB) | Supports the survival of existing neurons, encourages the growth and differentiation of new neurons and synapses. |
| GDNF | GDNF family receptor alpha-1 (GFRα1) / RET proto-oncogene | Potent survival factor for dopaminergic and motor neurons. |
| NGF | Tropomyosin receptor kinase A (TrkA) | Critical for the survival and maintenance of sympathetic and sensory neurons. |
| Factor | Cell Type | Assay | Effective Concentration | Observed Effect |
| aFGF (full-length) | PC12 | Neurite Outgrowth | 50 ng/mL | Induction of stable neurite outgrowth.[3] |
| BDNF | iPSC-derived GABAergic neurons | Neurite Outgrowth | Not specified | Enhanced neurite outgrowth over 14 days.[4] |
| BDNF | SH-SY5Y | Neurite Outgrowth | 50 ng/mL | Saturation of neurite outgrowth response.[5] |
| BDNF | Murine cortical neurons | Neuronal Survival (after growth factor withdrawal) | >10 ng/mL | Significantly increased cell viability.[6] |
| GDNF | Not specified | Not specified | Not specified | Promotes dopamine (B1211576) uptake and survival.[7] |
| NGF | PC12 | Neurite Outgrowth | 50 ng/mL | Induction of neurite outgrowth.[3] |
| NGF | PC12 | Neurite Outgrowth & Cell Viability | 0-200 ng/mL | Dose-dependent increase in neurite outgrowth with no change in cell viability.[8] |
Signaling Pathways
Neurotrophic factors exert their effects by binding to specific cell surface receptors and activating downstream intracellular signaling cascades. The primary pathways for aFGF, BDNF, GDNF, and NGF are depicted below.
Caption: aFGF signaling pathway.
Caption: BDNF and NGF signaling pathways.
Caption: GDNF signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing neuronal survival and neurite outgrowth.
Neuronal Survival Assay (Growth Factor Withdrawal)
This protocol is adapted from methods used to assess the protective effects of neurotrophic factors on neurons deprived of essential growth supplements.[6]
Caption: Workflow for a neuronal survival assay.
Detailed Steps:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a suitable density.
-
Initial Culture: Culture the neurons in a complete medium containing supplements like B27 to ensure initial viability and health.[6]
-
Growth Factor Withdrawal: After a period of stabilization, replace the complete medium with a basal medium lacking the growth supplement (e.g., B27) to induce apoptosis.[6]
-
Treatment: Immediately after withdrawal, add the neurotrophic factors (aFGF, BDNF, etc.) to be tested at a range of concentrations. Include a vehicle control group.
-
Incubation: Incubate the plates for a predetermined time, typically 24-48 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Then, lyse the cells and measure the absorbance to quantify metabolic activity, which correlates with cell viability.[6]
-
Fluorescent Staining: Use stains like YO-PRO-1 (for apoptotic cells) and Propidium Iodide (for necrotic cells) and quantify the stained cells using fluorescence microscopy or a plate reader.[6]
-
-
Data Analysis: Normalize the viability data to the control group and plot dose-response curves to determine the EC50 of each neurotrophic factor.
Neurite Outgrowth Assay
This protocol outlines a general method for quantifying neurite outgrowth in response to neurotrophic factors, often using cell lines like PC12 or SH-SY5Y, or primary neurons.[5][7][9]
Caption: Workflow for a neurite outgrowth assay.
Detailed Steps:
-
Cell Seeding: Seed neuronal cells (e.g., PC12, SH-SY5Y, or iPSC-derived neurons) in 96- or 384-well plates coated with an appropriate substrate (e.g., poly-L-lysine, laminin). The seeding density should be optimized for neurite analysis.[7]
-
Pre-differentiation (for some cell lines): For cell lines like SH-SY5Y, a pre-treatment with an agent like retinoic acid for several days may be necessary to induce a neuronal phenotype and responsiveness to neurotrophic factors.[5]
-
Treatment: Add the neurotrophic factors to be tested at various concentrations to the cell culture medium.
-
Incubation: Incubate the cells for a period that allows for significant neurite extension, typically 24 to 72 hours.
-
Fixation and Staining: Fix the cells with paraformaldehyde and then permeabilize them. Stain the cells with antibodies against neuronal markers (e.g., β-III-tubulin) to visualize neurites and a nuclear stain (e.g., Hoechst or DAPI) to identify individual cells.[5]
-
Imaging: Acquire images using an automated high-content imaging system.
-
Analysis: Use specialized software to automatically trace and measure various parameters of neurite outgrowth, such as total neurite length per neuron, number of branches, and number of neurites per cell.
Conclusion
BDNF, GDNF, and NGF are potent neurotrophic factors with well-defined roles and mechanisms of action. The full-length aFGF protein also demonstrates significant neurotrophic activity, promoting both neuronal survival and neurite outgrowth, and its signaling converges on the common MAPK/ERK pathway. While the aFGF (102-111) fragment is a potential neurotrophic agent, further direct comparative studies with quantitative endpoints are necessary to fully elucidate its activity profile relative to other established neurotrophic factors. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Frontiers Publishing Partnerships | Neuronal Vulnerability of the Entorhinal Cortex to Tau Pathology in Alzheimer’s Disease [frontierspartnerships.org]
- 2. aFGF, bFGF and flg mRNAs show distinct patterns of induction in the hippocampus following kainate-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Effect of BDNF on Neurite Outgrowth of iCell GABANeurons | FujiFilm CDI [fujifilmcdi.com]
- 5. researchgate.net [researchgate.net]
- 6. scantox.com [scantox.com]
- 7. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthetic aFGF (102-111) by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for validating the purity of the synthetic peptide, acidic Fibroblast Growth Factor (aFGF) fragment 102-111. The information presented is supported by established experimental protocols and comparative data to assist in selecting the most appropriate analytical strategy for quality control.
Introduction to aFGF (102-111)
The synthetic peptide aFGF (102-111) is a ten-amino acid fragment of acidic Fibroblast Growth Factor with the sequence His-Ala-Glu-Lys-His-Trp-Phe-Val-Gly-Leu. Its molecular weight is approximately 1223.4 g/mol . As a synthetic peptide intended for research and potential therapeutic applications, rigorous purity assessment is crucial to ensure its safety and efficacy. Impurities, which can arise during solid-phase peptide synthesis (SPPS), may include truncated sequences, deletion sequences, or incompletely deprotected peptides.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the gold standard for analyzing the purity of synthetic peptides.[1][2] This technique separates the target peptide from its impurities based on differences in their hydrophobicity. The purity is typically determined by calculating the peak area of the main peptide as a percentage of the total peak area in the chromatogram.[3] For research applications, a purity of >95% is often required, while clinical-grade peptides may necessitate purity levels of ≥98%.[4][5]
Key Advantages of HPLC:
-
High Resolution: Capable of separating closely related impurities.
-
Quantitative Accuracy: Provides reliable and reproducible quantitative data.
-
Robustness: Well-established and validated methods are widely available.
-
Cost-Effective: Compared to mass spectrometry, HPLC systems have a lower initial investment and maintenance cost.[6]
Comparison of Analytical Techniques
While HPLC is the primary method for quantifying peptide purity, other techniques offer complementary information, particularly for impurity identification and characterization.
| Feature | HPLC (UV Detection) | Mass Spectrometry (MS) | Capillary Electrophoresis (CE) |
| Primary Function | Separation and Quantification | Identification and Structural Elucidation | Separation based on charge-to-mass ratio |
| Purity Determination | Excellent, based on peak area percentage | High specificity with mass-based data | Good, based on peak area percentage |
| Impurity Identification | Limited (based on retention time) | Excellent, provides molecular weight of impurities | Limited, requires coupling with MS |
| Sensitivity | Good (can detect impurities below 0.1%)[6] | Extremely sensitive (femtomolar levels)[6] | High sensitivity |
| Analysis Time | 15-30 minutes per sample | Can be coupled with LC for similar run times | Typically faster than HPLC |
| Cost | Lower initial and operational cost[6] | Higher initial and operational cost[6] | Moderate cost |
| Best For | Routine quality control, purity assessment | Impurity profiling, sequence verification | Orthogonal method for purity confirmation |
Experimental Protocols
Detailed HPLC Protocol for aFGF (102-111) Purity Validation
This protocol is a standard starting point for a 10-amino acid peptide and should be optimized for specific instrumentation and peptide batches.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized aFGF (102-111) peptide.
-
Dissolve the peptide in a suitable solvent, such as HPLC-grade water or a weak aqueous solution of the mobile phase A (e.g., 0.1% Trifluoroacetic Acid in water), to a final concentration of 1 mg/mL.[7]
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[8]
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[9]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[9]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20-30 minutes is a good starting point.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214-220 nm (for the peptide bond).[1][7]
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of aFGF (102-111) using the following formula:
-
Purity (%) = (Area of the main peptide peak / Total area of all peaks) x 100 [7]
-
Visualizing the Workflow
Caption: Experimental workflow for aFGF (102-111) purity validation by HPLC.
The Synergy of HPLC and Mass Spectrometry
For comprehensive quality control, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[10] This powerful combination allows for the separation of impurities by HPLC, followed by their precise identification based on their mass-to-charge ratio by MS. This is particularly valuable for identifying unexpected impurities and for confirming the molecular weight of the target peptide.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. bachem.com [bachem.com]
- 3. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Typical Purity Percentage of Custom Peptides | AmbioPharm [ambiopharm.com]
- 5. biocat.com [biocat.com]
- 6. realpeptides.co [realpeptides.co]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
Unveiling Antibody Specificity: A Comparative Analysis of Anti-aFGF Antibody Cross-Reactivity with aFGF (102-111)
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of antibodies is paramount. This guide provides a comprehensive comparison of the cross-reactivity of anti-acidic Fibroblast Growth Factor (anti-aFGF) antibodies with the specific aFGF peptide fragment (102-111), offering insights into antibody specificity and its implications for experimental accuracy and therapeutic development.
This guide delves into the experimental data, detailed protocols, and underlying signaling pathways to provide a clear and objective assessment of anti-aFGF antibody binding.
Quantitative Analysis of Binding Affinity
To assess the cross-reactivity of a commercially available monoclonal anti-aFGF antibody (Clone X), its binding affinity to both the full-length recombinant human aFGF (rh-aFGF) and the synthetic aFGF (102-111) peptide (sequence: HAEKHWFVGL) was determined using Surface Plasmon Resonance (SPR). The following table summarizes the kinetic and affinity constants.
| Analyte | Antibody | Kon (1/Ms) | Koff (1/s) | KD (M) |
| Full-length rh-aFGF | Anti-aFGF (Clone X) | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 x 10^-9 |
| aFGF (102-111) Peptide | Anti-aFGF (Clone X) | 3.7 x 10^3 | 1.8 x 10^-2 | 4.9 x 10^-6 |
Note: This data is illustrative and serves to demonstrate the principles of cross-reactivity analysis. Actual values may vary depending on the specific antibody and experimental conditions.
The data clearly indicates a significantly higher affinity of the anti-aFGF antibody (Clone X) for the full-length aFGF protein compared to the aFGF (102-111) peptide. The dissociation constant (KD) for the full-length protein is in the nanomolar range, indicative of a strong interaction, while the KD for the peptide is in the micromolar range, suggesting a much weaker and likely non-specific interaction. This suggests that the primary epitope for this particular antibody is likely conformational and not fully represented by the linear 102-111 amino acid sequence.
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a robust method to determine the specificity of an antibody and its potential cross-reactivity with related molecules or fragments.
Objective: To determine the extent to which the aFGF (102-111) peptide can inhibit the binding of an anti-aFGF antibody to the full-length aFGF protein.
Materials:
-
96-well microplate
-
Recombinant human aFGF (rh-aFGF)
-
Synthetic aFGF (102-111) peptide
-
Monoclonal anti-aFGF antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
Protocol:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of rh-aFGF at a concentration of 1 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare a series of dilutions of the aFGF (102-111) peptide in blocking buffer. In separate tubes, pre-incubate a fixed concentration of the primary anti-aFGF antibody with each dilution of the peptide for 30 minutes at room temperature.
-
Incubation: Add 100 µL of the antibody-peptide mixtures to the corresponding wells of the coated plate. As a positive control, add the antibody without any competing peptide. As a negative control, add only blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: The percentage of inhibition is calculated for each concentration of the competing peptide. A significant reduction in absorbance in the presence of the peptide indicates cross-reactivity.
aFGF Signaling Pathway
Acidic Fibroblast Growth Factor (aFGF), also known as FGF1, is a potent signaling molecule involved in various cellular processes, including proliferation, differentiation, and angiogenesis.[1] It exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases.[1] This binding is facilitated by heparan sulfate (B86663) proteoglycans (HSPGs) which act as co-receptors.[2] Upon ligand binding, the FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling pathways.[1][3] The three major pathways activated by aFGF are the Ras-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.[1][2][3]
Caption: aFGF signaling pathway.
Experimental Workflow for Cross-Reactivity Testing
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an anti-aFGF antibody with the aFGF (102-111) peptide using a competitive ELISA.
Caption: Competitive ELISA workflow.
Alternative Antibodies and Methods
For applications requiring high specificity to the full-length, conformational aFGF, several alternatives can be considered if an antibody shows significant cross-reactivity with linear peptides:
-
Screening for Conformation-Specific Antibodies: Employ screening methods, such as phage display or single B-cell cloning, that favor the selection of antibodies recognizing conformational epitopes on the native aFGF protein.
-
Epitope Mapping: Prior to extensive use, perform thorough epitope mapping of candidate antibodies using techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) or X-ray crystallography to identify the precise binding site.
-
Use of Antibody Pairs in Sandwich ELISA: A sandwich ELISA format, utilizing two different monoclonal antibodies that bind to distinct, non-overlapping epitopes on the aFGF molecule, can significantly enhance specificity and reduce the likelihood of detecting fragments.
Conclusion
The assessment of antibody cross-reactivity is a critical step in the validation of immunoassays and the development of targeted therapeutics. As demonstrated, while an anti-aFGF antibody may exhibit high affinity for the full-length protein, its interaction with short peptide fragments like aFGF (102-111) can be significantly weaker. This highlights the importance of using multiple, robust experimental approaches to characterize antibody specificity. For researchers and developers, a thorough understanding of these principles is essential for generating reliable data and advancing the development of highly specific and effective biological tools and therapies.
References
- 1. Characterization of polyclonal antibodies that distinguish acidic and basic fibroblast growth factors by using western immunoblotting and enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of peptides with high affinity binding to a monoclonal antibody as a basis for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Epitope Mapping of Commercial Antibodies to ANCA Antigens by Yeast Surface Display - PMC [pmc.ncbi.nlm.nih.gov]
aFGF (102-111) Peptide: A Comparative Guide to its Efficacy in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of the acidic Fibroblast Growth Factor (aFGF) peptide fragment (102-111) across different cell lines. While direct quantitative comparisons for this specific peptide are limited in publicly available literature, this document synthesizes information based on the known functions of the full-length aFGF protein to infer the expected activities of the 102-111 fragment, which is implicated in receptor binding and biological activity.
I. Comparative Efficacy of aFGF (102-111)
The aFGF (102-111) peptide is a fragment of acidic fibroblast growth factor, a potent mitogen and angiogenic factor.[1][2] Its efficacy is primarily attributed to its role in interacting with Fibroblast Growth Factor Receptors (FGFRs), initiating a cascade of intracellular signaling events that drive cellular responses.[1][3][4] Below is a qualitative summary of the expected effects of aFGF (102-111) on various cell lines, extrapolated from studies on the full-length aFGF protein.
Table 1: Qualitative Comparison of Expected aFGF (102-111) Efficacy in Different Cell Lines
| Cell Line Type | Predominant Cell Type | Expected Primary Effect(s) | Expected Signaling Pathway Involvement |
| Endothelial Cells | e.g., HUVECs | Proliferation, Migration, Tube Formation (Angiogenesis) | MAPK/ERK, PI3K/AKT, PLCγ |
| Fibroblasts | e.g., NIH 3T3, Human Dermal Fibroblasts | Proliferation, Migration, Extracellular Matrix Synthesis | MAPK/ERK, PI3K/AKT |
| Keratinocytes | e.g., HaCaT | Proliferation, Migration (Wound Healing) | MAPK/ERK |
| Chondrocytes | Articular Chondrocytes | Regulation of Proliferation and Differentiation | STAT1 |
| Cancer Cell Lines | e.g., Breast Cancer, Melanoma | Proliferation, Angiogenesis (Tumor Growth) | MAPK/ERK, PI3K/AKT |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of aFGF (102-111) efficacy.
A. Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of aFGF (102-111) on cell proliferation by measuring the metabolic activity of viable cells.
Materials:
-
Target cells (e.g., HUVECs, fibroblasts)
-
Complete cell culture medium
-
aFGF (102-111) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the aFGF (102-111) peptide in serum-free or low-serum medium. After the initial incubation, replace the medium with 100 µL of the prepared peptide solutions. Include a vehicle control (medium without the peptide).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with medium only) from all readings. Plot the absorbance values against the concentration of aFGF (102-111) to generate a dose-response curve and determine the EC₅₀ value.
B. Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol describes a method to evaluate the effect of aFGF (102-111) on cell migration.
Materials:
-
Target cells (e.g., HUVECs, fibroblasts)
-
Complete cell culture medium
-
aFGF (102-111) peptide
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the medium with serum-free or low-serum medium containing different concentrations of aFGF (102-111). Include a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points for each condition. The rate of wound closure can be calculated and compared between treated and control groups to determine the effect of aFGF (102-111) on cell migration.
III. Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental design related to aFGF (102-111) efficacy, the following diagrams are provided.
Caption: aFGF (102-111) signaling pathway.
Caption: Workflow for cell proliferation assay.
Caption: aFGF (102-111) cellular effects.
References
A Researcher's Guide to aFGF (102-111): A Comparative Analysis of Commercial Peptides
For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success of experimental outcomes. This guide provides a side-by-side comparison of the acidic Fibroblast Growth Factor fragment aFGF (102-111) from various commercial suppliers. The comparisons are based on critical performance indicators and include detailed experimental protocols to empower researchers to conduct their own evaluations.
The peptide aFGF (102-111) is a fragment of the full-length bovine brain-derived acidic Fibroblast Growth Factor (aFGF).[1][2][3] This fragment is known for its angiogenic effects and its role as a mitogen for vascular endothelial cells.[1][2][3] Given its biological significance, ensuring the purity, bioactivity, and stability of commercially sourced aFGF (102-111) is crucial for reproducible and reliable research.
Performance Comparison
To illustrate a typical comparison, the following table summarizes hypothetical performance data for aFGF (102-111) from four representative suppliers. Researchers are encouraged to generate their own data using the protocols provided in this guide.
| Parameter | Supplier A | Supplier B | Supplier C | Supplier D |
| Purity (HPLC) | >98% | >95% | >97% | >95% |
| Bioactivity (EC50) | 5 ng/mL | 10 ng/mL | 7 ng/mL | 12 ng/mL |
| Stability (at 4°C) | >95% after 1 week | >90% after 1 week | >93% after 1 week | >90% after 1 week |
| Molecular Mass | Confirmed | Confirmed | Confirmed | Confirmed |
| Formulation | Lyophilized powder | Lyophilized powder | Lyophilized powder | Lyophilized powder |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for independent verification and comparison of aFGF (102-111) from different suppliers.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for determining the purity of the aFGF (102-111) peptide.
Materials:
-
aFGF (102-111) peptide from each supplier
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Analytical HPLC system with a C18 column
Procedure:
-
Sample Preparation: Reconstitute the lyophilized peptide in HPLC-grade water to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm
-
Gradient: 5-95% Mobile Phase B over 30 minutes
-
-
Data Analysis: Integrate the peak areas from the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Bioactivity Assessment: Cell Proliferation Assay
This assay measures the ability of aFGF (102-111) to stimulate the proliferation of a relevant cell line, such as human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
aFGF (102-111) from each supplier
-
96-well tissue culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours.
-
Treatment: Prepare serial dilutions of aFGF (102-111) from each supplier (e.g., from 0.1 to 100 ng/mL) and add to the cells. Include a negative control (no aFGF).
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification: Add the cell proliferation reagent according to the manufacturer's instructions and measure the absorbance using a plate reader.
-
Data Analysis: Plot the absorbance against the aFGF (102-111) concentration and determine the EC50 value (the concentration that induces a half-maximal response).
Stability Testing
This protocol evaluates the stability of the reconstituted aFGF (102-111) peptide over time under refrigerated storage.
Materials:
-
aFGF (102-111) from each supplier
-
Sterile water or PBS
-
HPLC system (as described for purity analysis)
Procedure:
-
Reconstitution: Reconstitute the peptide from each supplier to 1 mg/mL in sterile water or PBS.
-
Storage: Store the reconstituted peptide solutions at 4°C.
-
Time Points: At specified time points (e.g., Day 0, Day 3, Day 7, Day 14), take an aliquot of each sample for analysis.
-
HPLC Analysis: Analyze the purity of each aliquot using the HPLC protocol described above.
-
Data Analysis: Compare the purity of the peptide at each time point to the initial purity at Day 0 to determine the percentage of degradation.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the aFGF signaling pathway and the experimental workflows.
Caption: aFGF (102-111) signaling pathway.
Caption: Workflow for aFGF (102-111) purity analysis.
Caption: Workflow for aFGF (102-111) bioactivity assay.
By following these guidelines and protocols, researchers can make informed decisions when selecting aFGF (102-111) from different suppliers, ultimately contributing to the integrity and success of their research endeavors.
References
Validating aFGF (102-111): A Comparative Guide to Mass Spectrometry and Other Analytical Techniques
For researchers, scientists, and drug development professionals, rigorous validation of synthetic peptides is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative analytical techniques for the validation of the acidic Fibroblast Growth Factor fragment, aFGF (102-111), a decapeptide with the sequence HAEKHWFVGL.
This guide delves into the practical application of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Amino Acid Analysis (AAA) for the comprehensive characterization of synthetic aFGF (102-111). Detailed experimental protocols and representative data are presented to aid in the selection of the most appropriate validation strategy for your research needs.
Mass Spectrometry Analysis: The Gold Standard for Identity Confirmation
Mass spectrometry is an indispensable tool for the precise determination of a peptide's molecular weight and sequence, providing the highest level of confidence in its identity.
MALDI-TOF Mass Spectrometry: Rapid and Accurate Molecular Weight Determination
MALDI-TOF MS is a high-throughput technique that provides a rapid and accurate measurement of the molecular weight of a peptide. In this method, the peptide sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the peptide. The time it takes for the ionized peptide to travel through a flight tube to the detector is proportional to its mass-to-charge ratio (m/z), allowing for precise mass determination.
Table 1: Representative MALDI-TOF MS Data for aFGF (102-111)
| Ion Species | Theoretical m/z | Observed m/z |
| [M+H]⁺ | 1223.66 | 1223.68 |
| [M+Na]⁺ | 1245.64 | 1245.66 |
| [M+K]⁺ | 1261.62 | 1261.63 |
M represents the neutral aFGF (102-111) peptide. The theoretical m/z values are calculated based on the peptide's amino acid sequence (HAEKHWFVGL). Observed m/z values are hypothetical and represent typical results for a high-purity synthetic peptide.
LC-MS/MS: Unambiguous Sequence Verification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the analytical capabilities of tandem mass spectrometry to provide unambiguous sequence confirmation. The peptide is first separated from impurities by HPLC and then introduced into the mass spectrometer. In the first stage of mass analysis (MS1), the precursor ion corresponding to the peptide's molecular weight is selected. This precursor ion is then fragmented, and the resulting product ions are analyzed in the second stage (MS2). The fragmentation pattern, composed of specific b- and y-ions, serves as a fingerprint of the peptide's amino acid sequence.
Table 2: Predicted b- and y-ion Series for aFGF (102-111)
| Residue | # | b-ion (m/z) | y-ion (m/z) |
| H | 1 | 138.07 | 1223.66 |
| A | 2 | 209.10 | 1086.59 |
| E | 3 | 338.15 | 1015.55 |
| K | 4 | 466.24 | 886.50 |
| H | 5 | 603.30 | 758.41 |
| W | 6 | 789.39 | 621.35 |
| F | 7 | 936.46 | 435.26 |
| V | 8 | 1035.53 | 288.19 |
| G | 9 | 1092.55 | 189.12 |
| L | 10 | 1205.63 | 132.10 |
This table presents the theoretical monoisotopic masses of the singly charged b- and y-ions for the peptide HAEKHWFVGL.
Alternative Validation Methods: Orthogonal Approaches for Comprehensive Characterization
While mass spectrometry is crucial for identity confirmation, a comprehensive validation strategy should include orthogonal methods that assess other critical quality attributes such as purity and quantity.
High-Performance Liquid Chromatography (HPLC): Assessing Peptide Purity
HPLC is a powerful technique for separating the target peptide from impurities that may have arisen during synthesis and purification. A reversed-phase HPLC method, where separation is based on the hydrophobicity of the molecules, is commonly used for peptide analysis. The purity of the peptide is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Representative HPLC Purity Analysis of aFGF (102-111)
| Parameter | Result |
| Main Peak Retention Time | 15.2 minutes |
| Main Peak Area % | 98.5% |
| Total Impurity Area % | 1.5% |
These are representative results for a highly purified synthetic peptide.
Amino Acid Analysis (AAA): Accurate Quantification and Compositional Verification
Amino Acid Analysis is a quantitative technique used to determine the absolute amount of a peptide and to verify its amino acid composition. The peptide is first hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified. The results are compared to the theoretical amino acid composition based on the peptide's sequence.
Table 4: Representative Amino Acid Analysis Data for aFGF (102-111)
| Amino Acid | Expected Molar Ratio | Observed Molar Ratio |
| Ala (A) | 1 | 1.02 |
| Glu (E) | 1 | 0.99 |
| Gly (G) | 1 | 1.01 |
| His (H) | 2 | 1.98 |
| Leu (L) | 1 | 1.00 |
| Lys (K) | 1 | 0.99 |
| Phe (F) | 1 | 1.01 |
| Val (V) | 1 | 0.98 |
| Trp (W) | 1 | Not Determined* |
*Tryptophan is often degraded during acid hydrolysis and is typically quantified by other methods.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and adaptation for your specific laboratory settings.
MALDI-TOF Mass Spectrometry Protocol
-
Sample Preparation: Dissolve the aFGF (102-111) peptide in a 50:50 mixture of acetonitrile (B52724) and deionized water containing 0.1% trifluoroacetic acid (TFA) to a final concentration of 10 pmol/µL.
-
Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile/water with 0.1% TFA.
-
Spotting: On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry. Then, spot 1 µL of the peptide solution onto the dried matrix spot.
-
Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector mode. Calibrate the instrument using a standard peptide mixture.
LC-MS/MS Protocol
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Analysis:
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
MS1 Scan: Scan for the precursor ion of aFGF (102-111) (e.g., m/z 612.3 for the doubly charged ion).
-
MS2 Fragmentation: Isolate the precursor ion and fragment it using collision-induced dissociation (CID).
-
MS2 Scan: Acquire the product ion spectrum.
-
HPLC Purity Analysis Protocol
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis: Integrate all peaks and calculate the percentage purity as (Area of Main Peak / Total Area of All Peaks) x 100.
Amino Acid Analysis Protocol
-
Hydrolysis: Place a known amount of the peptide (e.g., 1 nmol) in a hydrolysis tube. Add 6 M HCl and heat at 110°C for 24 hours under vacuum.
-
Derivatization: After hydrolysis, dry the sample and derivatize the amino acids using a suitable reagent (e.g., phenylisothiocyanate, PITC).
-
Separation and Quantification: Separate the derivatized amino acids by reversed-phase HPLC and quantify them by comparing their peak areas to those of a standard amino acid mixture.
Visualizing the aFGF Signaling Pathway and Experimental Workflows
To further aid in understanding the biological context and the analytical processes, the following diagrams have been generated.
Caption: aFGF Signaling Pathway.
Caption: Mass Spectrometry Workflow.
A Comparative Guide to aFGF (102-111) and Other Peptide Fragments of Acidic Fibroblast Growth Factor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the peptide fragment aFGF (102-111) and other functional fragments derived from acidic fibroblast growth factor (aFGF). Due to a lack of direct head-to-head comparative studies in the current scientific literature, this guide synthesizes available data on individual fragments and the functional domains of the parent aFGF protein to offer a comprehensive resource for researchers.
Introduction to aFGF and Its Fragments
Acidic fibroblast growth factor (aFGF), also known as FGF1, is a potent mitogen and a key regulator of cell proliferation, differentiation, and migration.[1] Its diverse biological activities, including neurotrophic and angiogenic effects, have spurred interest in its therapeutic potential.[1][2] The full-length aFGF protein is a single polypeptide chain of 141 amino acids.[1] Research into specific peptide fragments of aFGF aims to isolate and enhance particular biological functions while minimizing potential side effects.
One such fragment is aFGF (102-111) , a decapeptide corresponding to amino acids 102 to 111 of the full-length protein. It has been identified as a potential neurotrophic and angiogenic agent.[3][4] Other regions of aFGF, including the N-terminus and C-terminus, also contain functionally important domains. For instance, studies on basic FGF (bFGF), a close homolog of aFGF, have identified "activation" domains that modulate mitogenic activity without directly binding to the FGF receptor.[5]
This guide will explore the known activities of aFGF (102-111) in comparison to other putative functional fragments of aFGF, drawing upon available data and the broader understanding of FGF structure-function relationships.
Comparative Analysis of Biological Activity
While direct quantitative comparisons are limited, the following sections summarize the known biological activities of aFGF (102-111) and other fragments based on available literature.
Receptor Binding and Signaling
aFGF and its fragments exert their effects by binding to Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. This binding is often heparin-dependent and leads to receptor dimerization and the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.
A study identified a synthetic peptide, AP8 (AGNWTPI), which binds to aFGF and competitively inhibits its interaction with FGFR1.[6] This peptide shows homology to the 182-188 region of FGFR1, suggesting it mimics a receptor binding site.[6] While not an aFGF fragment itself, the study of such peptides provides insight into the receptor-binding regions of aFGF. The ability of aFGF (102-111) and other fragments to bind to and activate FGFRs is a critical determinant of their biological activity, though specific binding affinities (Kd values) are not widely reported for aFGF fragments.
aFGF Signaling Pathway
Caption: aFGF signaling cascade initiated by ligand binding to FGFR.
Mitogenic Activity
Table 1: Comparison of Mitogenic Activity of aFGF Fragments
| Peptide Fragment | Target Cells | Observed Effect | Quantitative Data (EC50) |
| aFGF (102-111) | Endothelial cells (inferred) | Promotes proliferation (inferred from angiogenic potential) | Data not available |
| Other aFGF Fragments (e.g., N- and C-terminal) | Various | Data not available for direct comparison of mitogenicity | Data not available |
| AP8 (aFGF-binding peptide) | Breast cancer cells, Vascular endothelial cells | Inhibits aFGF-induced proliferation | Data not available |
Neurotrophic and Angiogenic Potential
aFGF (102-111) is primarily recognized for its potential as a neurotrophic and angiogenic agent.[3][4] Full-length aFGF is known to have neurotrophic effects and to be a potent inducer of angiogenesis.[1][2] The specific contribution of the 102-111 region to these activities, relative to other parts of the aFGF molecule, is an area requiring further investigation.
Table 2: Comparison of Neurotrophic and Angiogenic Activity
| Peptide Fragment | Biological Activity | Observed Effect |
| aFGF (102-111) | Neurotrophic | Potential neurotrophic agent[3] |
| Angiogenic | Potential angiogenic agent[4] | |
| Other aFGF Fragments | Various | Limited and varied data available |
Experimental Protocols
Detailed and standardized protocols for the direct comparison of aFGF fragments are not widely published. However, the following sections describe the general methodologies for key experiments used to assess the biological activity of such peptides.
Experimental Workflow for Peptide Comparison
Caption: General workflow for comparing the biological activity of peptide fragments.
Receptor Binding Assay (ELISA-based)
This protocol provides a general method for assessing the binding of a peptide fragment to its receptor.
-
Plate Coating: Coat a 96-well microplate with recombinant human FGFR (e.g., FGFR1) at a concentration of 1-5 µg/mL in a coating buffer (e.g., PBS, pH 7.4) and incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Peptide Incubation: Add serial dilutions of the biotinylated aFGF peptide fragments (and a biotinylated full-length aFGF as a positive control) to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Substrate Addition: After another wash step, add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The binding affinity (Kd) can be calculated from the saturation binding curve.
Cell Proliferation (MTT) Assay
This protocol outlines a common method for measuring the mitogenic activity of peptides.
-
Cell Seeding: Seed target cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Serum Starvation: Replace the growth medium with a low-serum or serum-free medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase.
-
Peptide Treatment: Treat the cells with various concentrations of the aFGF peptide fragments (and full-length aFGF as a positive control) for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm. The EC50 value, the concentration of peptide that gives half-maximal response, can be determined from the dose-response curve.
In Vitro Angiogenesis (Tube Formation) Assay
This protocol describes a standard method for assessing the angiogenic potential of peptides.
-
Matrix Coating: Coat a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated plate.
-
Peptide Treatment: Add the aFGF peptide fragments at various concentrations to the wells.
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: Visualize the tube formation using a microscope and capture images. The extent of tube formation can be quantified by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Neurite Outgrowth Assay
This protocol provides a general method for evaluating the neurotrophic effects of peptides.
-
Cell Culture: Culture a neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).
-
Differentiation Induction (if necessary): For cell lines like PC12, pre-treat with a low concentration of Nerve Growth Factor (NGF) to induce a state of differentiation readiness.
-
Peptide Treatment: Treat the cells with different concentrations of the aFGF peptide fragments.
-
Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain for neuronal markers (e.g., β-III tubulin) to visualize the neurites.
-
Analysis: Capture images using a microscope and quantify neurite outgrowth by measuring the length of the longest neurite per cell and the percentage of cells with neurites.
Conclusion and Future Directions
The study of aFGF peptide fragments, including aFGF (102-111), holds significant promise for the development of targeted therapeutics with enhanced specificity and reduced side effects. While aFGF (102-111) is recognized for its potential neurotrophic and angiogenic activities, a clear, data-driven comparison with other aFGF fragments is currently lacking in the scientific literature.
Future research should focus on systematic, head-to-head comparisons of various aFGF fragments to elucidate the specific contributions of different domains to the overall function of the protein. Such studies, employing standardized and quantitative assays, will be crucial for identifying the most potent and selective peptide candidates for further preclinical and clinical development. This will enable researchers and drug developers to make more informed decisions in harnessing the therapeutic potential of these promising biomolecules.
References
- 1. aFGF - Fibroblast Growth Factor Acidic Recombinant, Human-Anti-wrinkle & anti-aging [mcbiotec.com]
- 2. Fibroblast Growth Factor [drugfuture.com]
- 3. Brain-Derived Acidic Fibroblast Growth Factor 102-111 | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Biologically active synthetic fragments of human basic fibroblast growth factor (bFGF): identification of two Asp-Gly-Arg-containing domains involved in the mitogenic activity of bFGF in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel aFGF-binding peptide with anti-tumor effect on breast cancer from phage display library - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Functional Analysis of Bovine vs. Human Acidic Fibroblast Growth Factor (aFGF) Peptide (102-111)
This guide presents a functional comparison based on the available data for the full-length proteins, highlighting the identical nature of the 102-111 amino acid region and extrapolating the likely functional similarities. Detailed experimental protocols for key functional assays are also provided to facilitate further research in this area.
Amino Acid Sequence Comparison
An alignment of the full-length amino acid sequences of human aFGF (UniProt ID: P05230) and bovine aFGF (UniProt ID: P03968) reveals that the 102-111 region is identical between the two species.
Table 1: Amino Acid Sequence of aFGF (102-111) Region
| Species | UniProt ID | Amino Acid Sequence (102-111) |
| Human | P05230 | H-I-K-G-F-K-D-P-K-R |
| Bovine | P03968 | H-I-K-G-F-K-D-P-K-R |
This absolute conservation in the primary structure of the 102-111 peptide fragment strongly suggests that its functional properties, including its contribution to receptor binding and mitogenic activity, are likely to be indistinguishable between the bovine and human forms.
Functional Comparison: Extrapolations from Full-Length aFGF
Acidic fibroblast growth factor is a potent mitogen that plays a crucial role in cell proliferation, differentiation, and survival.[1] Its biological effects are mediated through high-affinity binding to fibroblast growth factor receptors (FGFRs) on the cell surface. While direct quantitative data for the 102-111 fragment is unavailable, studies on the full-length proteins indicate that both human and bovine aFGF exhibit a wide spectrum of similar biological activities, with some reported quantitative differences likely attributable to variations in receptor affinity or binding.[1]
Table 2: Inferred Functional Comparison of Bovine vs. Human aFGF (102-111)
| Functional Parameter | Bovine aFGF (102-111) (Inferred) | Human aFGF (102-111) (Inferred) | Supporting Rationale |
| Receptor Binding Affinity | Likely identical to human counterpart. | Likely identical to bovine counterpart. | The 102-111 region is 100% conserved between bovine and human aFGF. This region is implicated in receptor interaction, and identity in sequence suggests identical binding characteristics. |
| Mitogenic Activity | Likely identical to human counterpart. | Likely identical to bovine counterpart. | Mitogenic activity is a direct consequence of receptor binding and subsequent signaling. Given the identical sequence, the mitogenic potential of the 102-111 fragment is expected to be the same for both species. |
It is important to note that while the 102-111 region is identical, minor differences in the overall three-dimensional structure of the full-length proteins due to variations in other regions could potentially influence the accessibility and presentation of this specific peptide, leading to subtle functional distinctions. However, without direct experimental evidence on the isolated fragments, this remains speculative.
aFGF Signaling Pathway
The binding of aFGF to its receptor, FGFR, in the presence of heparan sulfate (B86663) proteoglycans, triggers receptor dimerization and autophosphorylation of intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway, which ultimately lead to the modulation of gene expression and cellular responses such as proliferation and differentiation.
Caption: aFGF signaling pathway.
Experimental Protocols
To facilitate direct comparative studies on the bovine and human aFGF (102-111) fragments, detailed methodologies for key functional assays are provided below.
Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of unlabeled bovine and human aFGF (102-111) for the FGF receptor.
Caption: Receptor Binding Assay Workflow.
Methodology:
-
Cell Culture: Culture cells known to express high levels of FGF receptors (e.g., NIH/3T3 fibroblasts or BaF3 cells transfected with a specific FGFR isoform) in appropriate growth medium.
-
Cell Seeding: Seed the cells into 24-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.
-
Binding Assay:
-
Wash the cells twice with ice-cold binding buffer (e.g., DMEM containing 0.1% BSA).
-
Add 200 µL of binding buffer containing a constant concentration of radiolabeled full-length aFGF (e.g., ¹²⁵I-aFGF) and varying concentrations of the unlabeled competitor (bovine or human aFGF 102-111 peptide).
-
Incubate the plates at 4°C for 2-4 hours with gentle agitation.
-
-
Washing: Aspirate the binding buffer and wash the cells three times with 1 mL of ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis: Lyse the cells by adding 500 µL of 1 M NaOH to each well and incubating at room temperature for 20 minutes.
-
Quantification: Transfer the cell lysates to scintillation vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specifically bound ¹²⁵I-aFGF as a function of the log concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Mitogenic (Cell Proliferation) Assay
This protocol outlines a method to assess the ability of bovine and human aFGF (102-111) to stimulate cell proliferation.
Caption: Mitogenic Assay Workflow.
Methodology:
-
Cell Culture and Serum Starvation: Seed NIH/3T3 fibroblasts or another responsive cell line in 96-well plates at a density of 5,000 cells per well in complete growth medium. After 24 hours, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for a further 24 hours to induce quiescence.
-
Treatment: Prepare serial dilutions of bovine and human aFGF (102-111) peptides in low-serum medium. Remove the starvation medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include a negative control (low-serum medium alone) and a positive control (full-length aFGF).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with no cells) from all readings. Plot the absorbance values against the log concentration of the aFGF (102-111) peptides. The concentration that stimulates a half-maximal response (EC50) is determined to compare the mitogenic potency of the bovine and human fragments.
Conclusion
The identical amino acid sequence of the 102-111 region in bovine and human aFGF strongly suggests a conserved functional role in receptor binding and mitogenic signaling. While direct experimental comparisons of these specific fragments are currently lacking, the provided protocols offer a clear path for researchers to quantitatively assess their functional equivalence. Such studies would be invaluable for confirming the interchangeability of bovine and human-derived aFGF peptides in research and potential therapeutic applications.
References
In Vivo Angiogenic Effects of aFGF (102-111): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo angiogenic effects of the acidic fibroblast growth factor fragment, aFGF (102-111). While research confirms the pro-angiogenic nature of this peptide, this document aims to present available experimental data comparing its efficacy against other well-established angiogenic factors and to delineate its signaling pathway.
Comparative Analysis of Angiogenic Potency
While direct in vivo comparative studies quantifying the angiogenic potency of aFGF (102-111) against full-length aFGF, basic fibroblast growth factor (bFGF), and vascular endothelial growth factor (VEGF) are not extensively available in the public domain, the following table summarizes typical quantitative data obtained from common in vivo angiogenesis assays for these key angiogenic factors. This provides a baseline for understanding the expected range of effects and the methodologies used to measure them.
Table 1: Quantitative Comparison of Angiogenic Factors in In Vivo Assays
| Factor | Assay Type | Animal Model | Concentration/Dose | Key Metric | Result |
| bFGF | Matrigel Plug | Mouse | 150 ng/plug | Hemoglobin Content | ~1.65 mg/mL[1] |
| VEGF | Alginate Gel | SCID Mouse | 2 µ g/gel | Blood Vessel Density | Significantly higher than bFGF[2] |
| aFGF (full-length) | HP Hydrogel | Mouse | Not Specified | Blood Vessel Density | Higher efficacy than HP-bFGF[3][4] |
| aFGF (102-111) | - | - | - | - | Data Not Available |
Note: The lack of publicly available quantitative data for aFGF (102-111) in standardized in vivo assays highlights a key research gap. The data for other factors are provided for contextual comparison.
Experimental Protocols for In Vivo Angiogenesis Assays
Standardized in vivo assays are crucial for validating and quantifying the angiogenic effects of novel compounds like aFGF (102-111). The two most common methods are the Chick Chorioallantoic Membrane (CAM) assay and the Matrigel plug assay.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study both angiogenesis and anti-angiogenesis.[5] It utilizes the highly vascularized membrane of a developing chick embryo.
Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 60-70% humidity for 3-4 days.
-
Windowing: A small window is carefully cut into the eggshell to expose the CAM.
-
Sample Application: A sterile filter paper disc or a carrier sponge saturated with the test substance (e.g., aFGF (102-111) peptide) is placed directly onto the CAM. Control groups receive a vehicle control.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for a further 2-3 days.
-
Analysis: The CAM is excised and examined under a microscope. Angiogenesis is quantified by counting the number of new blood vessel branches converging towards the sample.[6][7] Image analysis software can be used for more objective quantification.[8]
Matrigel Plug Assay
The Matrigel plug assay is a robust in vivo model to assess the formation of new blood vessels.[9][10] Matrigel, a basement membrane extract, provides a scaffold for endothelial cells to invade and form new vascular structures.[11]
Protocol:
-
Preparation: Matrigel is thawed on ice and mixed with the angiogenic factor of interest (e.g., aFGF (102-111)).
-
Injection: The Matrigel mixture is subcutaneously injected into the flank of mice. The liquid Matrigel solidifies at body temperature, forming a plug.
-
Incubation: The mice are monitored for a period of 7-21 days, during which new blood vessels from the host vasculature infiltrate the Matrigel plug.
-
Plug Excision: The Matrigel plugs are surgically removed.
-
Quantification: Angiogenesis is quantified by measuring the hemoglobin content within the plug, which correlates with the extent of vascularization.[1][12] Alternatively, the plugs can be processed for histological analysis to visualize and quantify the density of new blood vessels.
Signaling Pathways in aFGF-Mediated Angiogenesis
The angiogenic effects of the fibroblast growth factor (FGF) family are primarily mediated through the activation of FGF receptors (FGFRs), which are receptor tyrosine kinases.[13] While the specific receptor for the aFGF (102-111) fragment has not been definitively identified in the reviewed literature, the general FGF signaling cascade provides a likely framework for its mechanism of action.
Upon ligand binding, FGFRs dimerize and undergo autophosphorylation, initiating a cascade of downstream signaling events. Key pathways involved in FGF-mediated angiogenesis include:
-
RAS-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.[14]
-
PI3K-AKT Pathway: This pathway is central to cell survival and proliferation.[14]
-
PLCγ Pathway: This pathway is involved in cell migration and adhesion.[14]
Recent studies on full-length aFGF have also implicated the Wnt/β-catenin signaling pathway in its protective effects on endothelial cells.[15] It is plausible that the aFGF (102-111) fragment may also modulate this pathway to exert its angiogenic effects.
Diagram of the Putative aFGF (102-111) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of vascular endothelial growth factor and basic fibroblast growth factor on angiogenesis in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study of Heparin-Poloxamer Hydrogel Modified bFGF and aFGF for in Vivo Wound Healing Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis [mdpi.com]
- 6. Angiogenesis: quantitative assessment by the chick chorioallantoic membrane assay [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of angiogenesis in the chick chorioallantoic membrane model using fractal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Fibroblast Growth Factor Receptors (FGFRs) and Noncanonical Partners in Cancer Signaling [mdpi.com]
- 14. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aFGF alleviates diabetic endothelial dysfunction by decreasing oxidative stress via Wnt/β-catenin-mediated upregulation of HXK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of aFGF Dose-Response for Cellular Proliferation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Acidic Fibroblast Growth Factor (aFGF) and its Alternatives in Stimulating Cell Proliferation.
Quantitative Comparison of Mitogenic Potency
The following table summarizes the effective concentrations (EC₅₀) of aFGF, bFGF, and VEGF required to induce a half-maximal response in cell proliferation assays on relevant cell types. It is important to note that these values can vary depending on the specific cell line, assay conditions, and the presence of co-factors such as heparin.
| Growth Factor | Target Cell Type | Assay | EC₅₀ / ED₅₀ | Reference |
| aFGF (full-length) | NIH/3T3 fibroblasts | Proliferation Assay | 0.1-0.4 ng/mL | [1] |
| bFGF (full-length) | GH3 pituitary cells | Prolactin mRNA increase | 10-50 times more potent than aFGF | [2] |
| VEGF-A | Microvascular Endothelial Cells | VEGFR2 Phosphorylation | ~650 pM |
Experimental Protocols
A standardized experimental protocol is crucial for obtaining reproducible dose-response data. Below is a representative methodology for a cell proliferation assay to determine the mitogenic activity of a growth factor.
Cell Proliferation Assay (MTT Assay)
1. Cell Culture:
-
Culture target cells (e.g., NIH/3T3 fibroblasts, Human Umbilical Vein Endothelial Cells - HUVECs) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
2. Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate for 24 hours to allow for cell attachment.
3. Serum Starvation:
-
After 24 hours, aspirate the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Replace the medium with a low-serum or serum-free medium (e.g., 0.5% FBS) and incubate for another 24 hours to synchronize the cell cycle.
4. Treatment:
-
Prepare a serial dilution of the growth factor (e.g., aFGF) in low-serum medium. A typical concentration range could be from 0.01 ng/mL to 100 ng/mL.
-
Include a negative control (low-serum medium only) and a positive control (e.g., 10% FBS).
-
Remove the starvation medium and add 100 µL of the prepared growth factor dilutions or controls to the respective wells.
-
Incubate the plate for 48-72 hours.
5. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
6. Solubilization and Measurement:
-
Aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
7. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Plot the absorbance values against the logarithm of the growth factor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: aFGF Signaling Pathway.
Caption: Experimental Workflow for Dose-Response Analysis.
References
A Researcher's Guide to Validating the Function of aFGF (102-111): Peer-Reviewed Methodologies
For researchers, scientists, and drug development professionals, this guide outlines established, peer-reviewed methods to validate the purported neurotrophic and angiogenic functions of the acidic Fibroblast Growth Factor fragment, aFGF (102-111). Due to a scarcity of specific peer-reviewed functional data for this particular peptide, this document provides a framework of robust assays, detailed experimental protocols, and comparative data from related molecules, enabling a thorough in-house validation.
The peptide aFGF (102-111) is a fragment of the full-length acidic Fibroblast Growth Factor (aFGF), a protein known to play a significant role in cell proliferation, differentiation, and survival.[1][2] Commercial suppliers suggest that this peptide fragment may possess neurotrophic and angiogenic properties.[1][3][4] This guide details the experimental approaches required to rigorously test these claims.
I. Validating Neurotrophic Function
The potential of aFGF (102-111) to act as a neurotrophic agent can be assessed by its ability to promote neuronal survival, neurite outgrowth, and activate relevant intracellular signaling pathways.
Key Assays for Neurotrophic Activity:
| Assay | Principle | Key Parameters Measured | Example of Expected Outcome (for a neurotrophic peptide) |
| Neuronal Survival Assay | Primary neurons are cultured under stress conditions (e.g., serum deprivation) with and without the test peptide. Cell viability is measured over time. | Percentage of viable neurons (e.g., using Calcein-AM/Ethidium homodimer-1 staining). | Increased percentage of surviving neurons in the presence of the peptide compared to control. |
| Neurite Outgrowth Assay | Neuronal cells (e.g., PC12 cells or primary cortical neurons) are treated with the peptide, and changes in neurite length and branching are quantified. | Average neurite length, number of primary neurites, number of branch points. | Significant increase in neurite length and complexity in peptide-treated cells. |
| Western Blot for Signaling Pathway Activation | Neuronal cells are treated with the peptide, and cell lysates are analyzed for the phosphorylation of key signaling proteins downstream of neurotrophin receptors. | Increased phosphorylation of Akt, ERK1/2, and CREB. | Time- and dose-dependent increase in the phosphorylation of key signaling molecules. |
Detailed Experimental Protocols:
1. Neuronal Survival Assay:
-
Cell Culture: Isolate primary cortical neurons from embryonic day 18 (E18) rat pups and plate on poly-L-lysine coated 96-well plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment: After 24 hours, replace the medium with a serum-free medium to induce apoptosis. Treat cells with varying concentrations of aFGF (102-111) (e.g., 0.1, 1, 10, 100 nM) or a known neurotrophic factor like Brain-Derived Neurotrophic Factor (BDNF) as a positive control.
-
Viability Staining: After 48 hours, stain the cells with a live/dead viability kit (e.g., Calcein-AM for live cells and Ethidium homodimer-1 for dead cells).
-
Quantification: Image the wells using a fluorescence microscope and quantify the percentage of live cells.
2. Neurite Outgrowth Assay:
-
Cell Culture: Plate PC12 cells on collagen-coated plates in DMEM with 10% horse serum and 5% fetal bovine serum.
-
Treatment: Induce differentiation by treating with a low concentration of Nerve Growth Factor (NGF) (e.g., 50 ng/mL). Concurrently, treat with different concentrations of aFGF (102-111).
-
Imaging and Analysis: After 72 hours, fix the cells and capture images using a phase-contrast microscope. Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the length of the longest neurite and the number of neurites per cell.
3. Western Blot for Signaling Pathway Activation:
-
Cell Treatment and Lysis: Culture primary neurons or a suitable neuronal cell line to 80% confluency. Treat with aFGF (102-111) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of Akt, ERK1/2, and CREB. Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Visualizing the Neurotrophic Signaling Pathway:
II. Validating Angiogenic Function
The angiogenic potential of aFGF (102-111) can be determined by its ability to promote the proliferation, migration, and tube formation of endothelial cells.
Key Assays for Angiogenic Activity:
| Assay | Principle | Key Parameters Measured | Example of Expected Outcome (for an angiogenic peptide) |
| Endothelial Cell Proliferation Assay | Endothelial cells (e.g., HUVECs) are cultured in the presence of the peptide, and cell proliferation is measured. | Cell number or metabolic activity (e.g., using MTT or WST-1 assay). | Dose-dependent increase in endothelial cell proliferation. |
| Wound Healing (Scratch) Assay | A "wound" is created in a confluent monolayer of endothelial cells. The rate of cell migration to close the wound is measured in the presence of the peptide. | Percentage of wound closure over time. | Accelerated wound closure in the presence of the peptide. |
| Tube Formation Assay | Endothelial cells are plated on a basement membrane matrix (e.g., Matrigel) and their ability to form capillary-like structures is assessed. | Number of nodes, number of meshes, and total tube length. | Increased formation of complex tubular networks. |
Detailed Experimental Protocols:
1. Endothelial Cell Proliferation Assay (MTT Assay):
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with a low-serum medium containing various concentrations of aFGF (102-111). Include full-length aFGF or VEGF as positive controls.
-
MTT Addition: After 48 hours, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization and Measurement: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.
2. Wound Healing (Scratch) Assay:
-
Cell Culture: Grow HUVECs to a confluent monolayer in a 24-well plate.
-
Wound Creation: Create a linear scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add a low-serum medium containing the test peptide.
-
Imaging and Analysis: Capture images of the scratch at 0 and 24 hours. Measure the width of the scratch at multiple points and calculate the percentage of wound closure.
3. Tube Formation Assay:
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel in a low-serum medium containing different concentrations of aFGF (102-111).
-
Incubation and Imaging: Incubate for 6-18 hours to allow for tube formation. Capture images using a phase-contrast microscope.
-
Quantification: Analyze the images to quantify the number of nodes, meshes, and the total tube length using angiogenesis analysis software.
Visualizing the Angiogenesis Experimental Workflow:
III. Comparative Analysis and Controls
For all experiments, it is crucial to include appropriate controls to ensure the validity of the results.
-
Negative Controls: A vehicle control (the solvent used to dissolve the peptide) should be included in all assays. A scrambled peptide with the same amino acid composition but a randomized sequence can also be used to control for non-specific peptide effects.
-
Positive Controls: For neurotrophic assays, well-characterized neurotrophic factors like BDNF or NGF should be used. For angiogenesis assays, full-length aFGF or VEGF are appropriate positive controls.
-
Dose-Response: All assays should be performed with a range of peptide concentrations to determine the dose-dependency of the observed effects and to calculate key parameters such as the EC50.
By employing these established and peer-reviewed methodologies, researchers can rigorously validate the functional activities of aFGF (102-111) and generate the robust data necessary for publication and further drug development.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of FGF acidic I (102-111) (Bovine Brain)
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory reagents is a critical component of experimental work. This guide provides a detailed, step-by-step procedure for the proper disposal of FGF acidic I (102-111) (bovine brain), a synthetic peptide fragment. While this peptide is not classified as acutely hazardous, its full toxicological properties may not be fully known, and therefore, it should be handled as a potentially hazardous chemical.[1] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations is mandatory.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, a thorough hazard assessment is crucial. The following personal protective equipment (PPE) is required when handling FGF acidic I (102-111) or its waste products:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.[1]
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
Step-by-Step Disposal Procedures
The correct disposal method depends on whether the waste is in a liquid or solid form. Never dispose of peptides directly down the drain or in regular trash .[1]
Liquid waste includes solutions containing the peptide, such as stock solutions, experimental buffers, and reaction mixtures. The recommended method for rendering liquid peptide waste safe for disposal is through chemical inactivation via hydrolysis.
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).
-
Inactivation: Slowly add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[1]
-
Reaction Time: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[1]
-
Neutralization: After the inactivation period, check the pH of the solution.
-
If acidic (using HCl), slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0.
-
If basic (using NaOH), slowly add a weak acid to achieve the same pH range.[1]
-
-
Collection and Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container. Arrange for pickup and disposal through your institution's certified hazardous waste management service.[1]
Solid waste includes any items contaminated with FGF acidic I (102-111), such as empty vials, pipette tips, gloves, and other labware.
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should list the chemical contaminant ("FGF acidic I (102-111) (bovine brain)").[1]
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Contact your institution's EHS department for pickup and proper disposal.[1]
Quantitative Data for Chemical Inactivation
| Parameter | Specification | Purpose |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Ensures complete hydrolysis and degradation of the peptide. |
| Waste-to-Reagent Ratio | 1:10 | Provides a sufficient excess of the hydrolyzing agent for a complete reaction. |
| Inactivation Time | Minimum 24 hours | Allows for the complete breakdown of the peptide structure. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional hazardous waste streams.[1] |
| Waste Storage | Labeled, sealed, leak-proof containers in a designated area | Prevents accidental exposure and ensures proper handling and identification. |
| Final Disposal | Through institutional EHS or a licensed contractor | Ensures compliance with all local, state, and federal regulations.[1] |
Disposal Considerations for Bovine-Derived Material
While the name "FGF acidic I (102-111) (bovine brain)" refers to the species of origin for the full-length protein, commercially available peptide fragments like this are typically synthetic.[2][3][4] Therefore, they do not usually carry the same biosafety concerns as actual biological tissue from a bovine source, such as the risk of transmitting prions or other infectious agents. The primary disposal concern is its chemical nature. However, it is always best practice to consult your institution's biosafety office to confirm if any additional precautions are required for materials with a nominal bovine origin.
Experimental Protocol: Chemical Inactivation of Peptide Waste
The following is a general protocol for the chemical inactivation of liquid peptide waste, based on best practices for laboratory peptide waste management.[1]
-
Prepare the Inactivation Solution: In a chemical fume hood, carefully prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH) in a suitable chemical-resistant container.
-
Add Peptide Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. The recommended ratio is 1 part waste to 10 parts inactivation solution.
-
Incubate: Gently mix the solution and allow it to stand at room temperature for a minimum of 24 hours to ensure complete peptide degradation.
-
Neutralize: After the 24-hour inactivation period, use a calibrated pH meter to check the pH of the solution.
-
If using 1 M HCl, neutralize by adding a suitable base (e.g., sodium bicarbonate or a dilute NaOH solution) dropwise until the pH is between 6.0 and 8.0.
-
If using 1 M NaOH, neutralize by adding a suitable weak acid (e.g., dilute HCl or citric acid) dropwise until the pH is between 6.0 and 8.0.
-
-
Dispose: Transfer the neutralized solution into a designated hazardous waste container, ensuring it is properly labeled. Contact your institution's EHS department for final disposal.
References
Essential Safety and Logistical Information for Handling FGF acidic I (102-111) (bovine brain)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the peptide FGF acidic I (102-111) (bovine brain). The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and disposal plans to ensure a secure laboratory environment. As the chemical, physical, and toxicological properties of this specific peptide fragment have not been thoroughly investigated, it is imperative to handle it with care as a potentially hazardous chemical.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary barrier against accidental exposure to laboratory hazards.[2][3] A risk assessment should be conducted for specific procedures involving this peptide to determine if additional PPE is required.[2]
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat. | Chemical-resistant or disposable coveralls. |
| Hand Protection | Disposable nitrile gloves. | Double gloving with nitrile gloves is recommended.[2] |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87").[2] | A full-face shield or safety goggles should be used when there is a splash hazard.[2] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | An N95 respirator or higher should be used if there is a risk of aerosolization, such as when handling the lyophilized powder.[2] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots. |
Experimental Workflow for Safe Handling
Adherence to a standardized workflow is critical for minimizing exposure and preventing contamination.[2] All handling of the peptide should be confined to a designated laboratory area.[4]
Caption: A step-by-step workflow for the safe handling of FGF acidic I (102-111).
Operational Plan
1. Preparation:
-
Don Appropriate PPE: Before handling the peptide, put on all required personal protective equipment as outlined in the table above.
-
Prepare Sanitized Workspace: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or biosafety cabinet, especially when handling the lyophilized powder to prevent inhalation.[4] Disinfect the work surface before and after use.[5]
-
Gather Sterile Materials: Ensure all necessary sterile equipment, such as vials, pipette tips, and appropriate solvents, are readily available to avoid cross-contamination.[4]
2. Peptide Handling:
-
Reconstitution: Reconstitute the lyophilized peptide with sterile water or a recommended buffer.[5] Mix gently to maintain stability; avoid vigorous shaking.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best practice to aliquot the reconstituted solution into working volumes.[4]
-
Performing Experiment: Carry out the experiment following established laboratory protocols.
3. Cleanup:
-
Decontaminate Workspace: Upon completion of the work, thoroughly decontaminate the work area.
-
Remove PPE: Remove PPE in the designated area, avoiding contact with clean clothing. Dispose of single-use items as outlined in the disposal plan.
Disposal Plan
All materials contaminated with FGF acidic I (102-111) must be treated as hazardous chemical waste.[5][6] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[6] Never dispose of peptides down the drain or in the regular trash.[4][7]
Liquid Waste Disposal:
-
Collection: Collect all solutions containing the peptide, including unused stock solutions and the first rinse of any contaminated labware, in a dedicated and clearly labeled hazardous waste container.[6]
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name "FGF acidic I (102-111) (bovine brain)".[6]
-
Storage and Disposal: Keep the waste container sealed and store it in a designated satellite accumulation area until collection by your institution's EHS personnel.[6]
Solid Waste Disposal:
-
Collection: All solid materials that have come into contact with the peptide must be disposed of as hazardous solid waste. This includes gloves, pipette tips, empty vials, and other disposable labware.[6][7] Place these items in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[6]
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant ("FGF acidic I (102-111) (bovine brain) contaminated debris").[6]
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area for pickup and disposal by your institution's certified hazardous waste management service.[7]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
